Methyl 2,3-difluoro-4-methoxybenzoate
Description
Properties
IUPAC Name |
methyl 2,3-difluoro-4-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-13-6-4-3-5(9(12)14-2)7(10)8(6)11/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVVAHZRHQXXGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(=O)OC)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Fluorine Effect: History, Synthesis, and Physicochemical Impact of Fluorinated Benzoic Acids
Executive Summary
The introduction of fluorine into aromatic carboxylic acids represents one of the most profound structural modifications in medicinal chemistry and materials science. Fluorinated benzoic acids (FBAs) serve as critical pharmacophores, synthetic intermediates, and radiolabeling agents. This whitepaper provides an in-depth technical analysis of the historical discovery of FBAs, the physicochemical causality behind their utility, the evolution of their synthetic workflows, and a self-validating experimental protocol for their preparation.
Historical Context & Early Discovery
Prior to the 1920s, the synthesis of aryl fluorides was severely limited. Direct fluorination using fluorine gas was violently exothermic, highly unselective, and often led to the complete degradation of the aromatic ring[1]. The critical breakthrough occurred in 1927 when German chemists Günther Balz and Günther Schiemann discovered a controlled, metal-free method for C(sp2)–F bond formation[1][2].
The Balz-Schiemann reaction involves the transformation of a primary aromatic amine into an aryl fluoride via a diazonium tetrafluoroborate intermediate[3]. By utilizing the tetrafluoroborate (
Physicochemical Impact of Fluorination
As an application scientist, I often emphasize to development teams that inserting a fluorine atom is never just a steric substitution; it is a profound electronic modulation. Fluorine is the most electronegative element, yet its van der Waals radius (1.47 Å) is remarkably close to that of oxygen (1.52 Å) and only slightly larger than hydrogen (1.20 Å).
When applied to benzoic acid, fluorination alters the molecule via two competing electronic effects:
-
Inductive Effect (-I): Strong electron withdrawal through the
-bonds, which stabilizes the carboxylate anion and lowers the . -
Resonance Effect (+R): Donation of fluorine's lone pairs into the aromatic
-system, which can slightly counteract the inductive effect at the para position.
Quantitative Data: Physicochemical Properties
The following table summarizes the impact of fluorine regiochemistry on the acidity and lipophilicity of benzoic acid. The
| Compound | LogP | Primary Structural Impact | |
| Benzoic Acid | 4.20[5] | 1.87 | Baseline reference |
| 2-Fluorobenzoic Acid | 3.27 | 1.80 | Strong ortho-inductive (-I) electron withdrawal |
| 3-Fluorobenzoic Acid | 3.86[6] | 2.13 | Pure meta-inductive (-I) electron withdrawal |
| 4-Fluorobenzoic Acid | 4.14[4][6] | 2.07[4] | Balance of -I withdrawal and +R resonance donation |
Evolution of Synthetic Methodologies
While the Balz-Schiemann reaction remains a cornerstone, industrial and academic demands have driven the evolution of FBA synthesis. The traditional method suffers from poor atom economy (consuming expensive
Modern approaches have shifted toward Transition-Metal Catalyzed C-H Fluorination . Recent breakthroughs include Pd(II)-catalyzed meta-C–H functionalization of benzoic acid derivatives, which utilizes directing templates to achieve site-selective olefination and fluorination without relying on pre-functionalized amines or explosive intermediates[8].
Evolutionary timeline of fluorobenzoic acid synthesis methodologies.
Applications in Drug Discovery & Molecular Imaging
Fluorinated benzoic acids are not merely end-products; they are vital precursors. In the pharmaceutical sector, FBAs are the foundational building blocks for fluoroquinolone antibiotics (e.g., ciprofloxacin and levofloxacin), where the fluorine atom enhances DNA gyrase inhibition and cellular penetration.
In the realm of molecular imaging, 4-fluorobenzoic acid is a superstar in Positron Emission Tomography (PET). The radioactive isotope
Radiosynthesis workflow of 4-[18F]fluorobenzoic acid and [18F]SFB for PET imaging.
Validated Experimental Protocol: Synthesis of 4-Fluorobenzoic Acid
The following protocol details the synthesis of 4-fluorobenzoic acid via a modified Balz-Schiemann reaction[4]. As a self-validating system, it incorporates strict in-process controls (IPCs) to ensure safety and yield. We utilize ethyl 4-aminobenzoate as the starting material; protecting the carboxylic acid as an ester prevents premature decarboxylation during thermal decomposition[4].
Phase 1: Diazotization and Salt Isolation
-
Step: Suspend ethyl 4-aminobenzoate (1.0 eq) in a 48% aqueous solution of fluoroboric acid (
) (3.0 eq). Cool the reaction vessel to 0°C using an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite ( ) (1.1 eq) dropwise over 30 minutes. -
Causality: The addition of
serves a dual purpose: it provides the acidic medium required to generate the active nitrosyl cation ( ) from , and it supplies the non-nucleophilic counterion necessary to precipitate the diazonium salt[2][3]. Strict temperature control (< 5°C) is mandatory to prevent the highly unstable diazonium intermediate from prematurely decomposing into a phenol byproduct via nucleophilic attack by water. -
Validation (IPC 1): Spot the reaction mixture on starch-iodide paper. An immediate blue-black color confirms a slight excess of nitrous acid, indicating complete diazotization. Filter the precipitated diazonium tetrafluoroborate salt and wash with cold diethyl ether. Crucial: Dry the salt completely under a vacuum. Residual moisture will drastically reduce the yield in Phase 2.
Phase 2: Thermal Decomposition (The Schiemann Step)
-
Step: Transfer the thoroughly dried diazonium salt to a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize
). Gently heat the solid using an oil bath or heat gun until decomposition initiates (typically around 100-120°C). -
Causality: The reaction proceeds via an
-like mechanism. Thermal energy drives the expulsion of nitrogen gas, generating a highly reactive aryl cation. This cation immediately abstracts a fluoride ion from the counterion, yielding ethyl 4-fluorobenzoate and releasing boron trifluoride ( ) gas[2][3]. -
Validation (IPC 2): The reaction is self-indicating. The onset of decomposition is marked by vigorous gas evolution. The reaction is complete when gas evolution ceases entirely. TLC (Hexane:EtOAc 4:1) will show the disappearance of the baseline diazonium salt and the appearance of a high-
, UV-active spot corresponding to the fluorinated ester.
Phase 3: Ester Hydrolysis and Final Isolation
-
Step: Dissolve the crude ethyl 4-fluorobenzoate in ethanol and add a 10% aqueous NaOH solution. Reflux for 2 hours. Cool the mixture and acidify to pH 2 using 1M HCl.
-
Causality: Base-catalyzed hydrolysis cleaves the ethyl protecting group. Subsequent acidification protonates the carboxylate, causing the highly crystalline 4-fluorobenzoic acid to precipitate from the aqueous phase[4].
-
Validation (Final Analytical QC): Filter the white solid and recrystallize from water/ethanol.
-
Melting Point: 182–185 °C (Lit. 184 °C[4]).
-
NMR (
): A distinct multiplet at approximately -106 ppm confirms the presence of the aromatic fluorine. -
NMR (
): An AA'BB' splitting pattern in the aromatic region (7.10 ppm and 8.15 ppm) confirms the para-substitution of the ring.
-
References
1.[3] Wikipedia Contributors. "Balz–Schiemann reaction". Wikipedia. URL: 2.[6] J. Phys. Org. Chem. 2019. "Aqueous pKa values". University of Tartu. URL: 3.[4] Wikipedia Contributors. "4-Fluorobenzoic acid". Wikipedia. URL: 4.[5] Serjeant, E. P. and Dempsey, B. "pKa Values for Organic and Inorganic Bronsted Acids at 25°C". Cengage. URL: 5.[9] MDPI. "18F-Labeled Peptides: The Future Is Bright". Pharmaceuticals (Basel). URL: 6.[2] Science Info. "Balz–Schiemann Reaction: Mechanism, Steps & Applications". Science Info. URL: 7.[7] Google Patents. "JP2021517554A - New method for producing fluoroaryl compounds and their derivatives". Google Patents. URL: 8.[1] National Institutes of Health. "Closing the gap between 19F and 18F chemistry". PMC. URL: 9.[8] Nature Communications. "Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives". Sci-Hub. URL:
Sources
- 1. Closing the gap between 19F and 18F chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceinfo.com [scienceinfo.com]
- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 4. 4-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. pKa Values for Organic and Inorganic Bronsted Acids at 25o Ca [cxp.cengage.com]
- 6. analytical.chem.ut.ee [analytical.chem.ut.ee]
- 7. JP2021517554A - New method for producing fluoroaryl compounds and their derivatives - Google Patents [patents.google.com]
- 8. Sci-Hub. Pd(II)-catalysed meta-C–H functionalizations of benzoic acid derivatives / Nature Communications, 2016 [sci-hub.kr]
- 9. mdpi.com [mdpi.com]
Methyl 2,3-Difluoro-4-methoxybenzoate: Synthesis Origin, Mechanistic Pathways, and Protocol Standardization
Executive Summary
Fluorinated aromatic compounds are indispensable in modern medicinal chemistry due to their profound ability to modulate lipophilicity, metabolic stability, and target binding affinity. Methyl 2,3-difluoro-4-methoxybenzoate (CAS: 544704-78-1) serves as a highly versatile, tetrasubstituted building block for synthesizing complex active pharmaceutical ingredients (APIs). This technical guide details the de novo synthesis of this compound, emphasizing the mechanistic rationale behind the regioselective Directed Ortho Metalation (DoM) required to establish its dense 1,2,3,4-tetrasubstituted aromatic architecture.
Retrosynthetic Strategy and Mechanistic Rationale
The target molecule features a dense array of substituents: an ester, two fluorines, and a methoxy group. Constructing this specific regiochemistry relies on the synergistic directing effects of the fluorine and methoxy groups. The most efficient and scalable retrosynthetic disconnection traces back to commercially available 2,3-difluorophenol .
-
Transformation 1 (Esterification): The final methyl ester is derived from the intermediate 2,3-difluoro-4-methoxybenzoic acid (CAS: 329014-60-0) .
-
Transformation 2 (Carboxylation via DoM): The carboxylic acid moiety is installed via the regioselective lithiation of 1,2-difluoro-3-methoxybenzene , followed by a carbon dioxide quench.
-
Transformation 3 (O-Methylation): The methoxy ether is prepared directly from 2,3-difluorophenol via a standard Williamson ether synthesis.
Caption: Retrosynthetic pathway for Methyl 2,3-difluoro-4-methoxybenzoate.
Regioselective Lithiation Mechanics (The Critical Step)
The cornerstone of this synthetic route is the Directed Ortho Metalation (DoM) of 1,2-difluoro-3-methoxybenzene. When treated with a strong base like n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C), two potential deprotonation sites exist: C4 (ortho to the F at C3) and C6 (ortho to the OMe at C1).
Causality of Regioselectivity: Fluorine is a powerful inductive electron-withdrawing group (EWG). The cumulative inductive effect of the two adjacent fluorine atoms drastically lowers the pKa of the C4 proton compared to the C6 proton (which is adjacent to the weaker inductively withdrawing, but resonance-donating, methoxy group). Furthermore, the coordination of the lithium cation to the highly electronegative fluorine lone pairs stabilizes the transition state leading to C4 deprotonation. Consequently, lithiation occurs almost exclusively at C4, avoiding the formation of unwanted regioisomers and preventing highly exothermic benzyne decomposition pathways .
Caption: Mechanistic bifurcation of the DoM step highlighting C4 regioselectivity.
Experimental Protocols
The following self-validating protocols ensure high purity and yield by embedding in-process controls (IPCs) at critical junctions.
Phase 1: Synthesis of 1,2-Difluoro-3-methoxybenzene
-
Charge: To a 1 L round-bottom flask equipped with a magnetic stirrer, add 2,3-difluorophenol (1.0 eq, 130 g, 1.0 mol) and anhydrous acetone (500 mL).
-
Base Addition: Add finely powdered anhydrous potassium carbonate (K₂CO₃) (1.5 eq, 207 g, 1.5 mol). Stir the suspension for 15 minutes at room temperature.
-
Alkylation: Slowly add methyl iodide (MeI) (1.2 eq, 170 g, 1.2 mol) via an addition funnel over 30 minutes. (Caution: MeI is a volatile alkylating agent; perform strictly in a fume hood.)
-
Reflux: Heat the reaction mixture to reflux (approx. 56 °C) for 12 hours.
-
Workup & IPC: Cool to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate and water. Self-Validation Step: Wash the organic layer with 1M NaOH to actively strip away any unreacted starting phenol. Wash with brine, dry over Na₂SO₄, and concentrate to yield 1,2-difluoro-3-methoxybenzene as a pale yellow oil.
Phase 2: DoM and Carboxylation to 2,3-Difluoro-4-methoxybenzoic acid
-
Cryogenic Setup: In a flame-dried 2 L flask under an argon atmosphere, dissolve 1,2-difluoro-3-methoxybenzene (1.0 eq, 144 g, 1.0 mol) in anhydrous tetrahydrofuran (THF) (800 mL). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Dropwise add n-BuLi (2.5 M in hexanes, 1.1 eq, 440 mL, 1.1 mol) over 1 hour. It is critical to maintain the internal temperature below -70 °C to prevent benzyne formation or thermal decomposition. Stir at -78 °C for 2 hours.
-
Electrophilic Quench: Vigorously bubble anhydrous carbon dioxide (CO₂) gas through the solution (or pour the reaction mixture over an excess of freshly crushed dry ice) for 1 hour.
-
Quench & Extraction: Allow the mixture to warm to room temperature. Quench with 1M HCl (500 mL) to pH 2. Extract with ethyl acetate (3 x 400 mL).
-
Purification & IPC: Extract the combined organic layers with saturated aqueous NaHCO₃ (3 x 300 mL). Self-Validation Step: Only the newly formed carboxylic acid will partition into the aqueous bicarbonate layer, leaving unreacted starting materials in the organic phase. Acidify the combined aqueous layers with concentrated HCl to precipitate the product. Filter, wash with cold water, and dry in vacuo to afford 2,3-difluoro-4-methoxybenzoic acid .
Phase 3: Fischer Esterification to Methyl 2,3-difluoro-4-methoxybenzoate
-
Reaction Setup: Dissolve 2,3-difluoro-4-methoxybenzoic acid (1.0 eq, 188 g, 1.0 mol) in anhydrous methanol (600 mL).
-
Catalysis: Carefully add concentrated sulfuric acid (H₂SO₄) (0.1 eq, 5.3 mL) as a catalyst.
-
Reflux: Heat the mixture to reflux for 16 hours. Monitor by TLC or LC-MS until the acid is fully consumed.
-
Workup: Concentrate the mixture to remove excess methanol. Dissolve the residue in dichloromethane (DCM) and wash sequentially with saturated NaHCO₃ (to neutralize the catalyst and unreacted acid) and brine.
-
Isolation: Dry the organic phase over MgSO₄, filter, and evaporate to yield Methyl 2,3-difluoro-4-methoxybenzoate as a highly pure crystalline solid.
Quantitative Data and Quality Control
The following table summarizes the expected quantitative metrics and analytical data for the intermediate and final compounds to ensure process integrity.
| Compound | Molecular Weight ( g/mol ) | Expected Yield (%) | Key ¹H NMR Signals (CDCl₃, δ ppm) | Melting/Boiling Point |
| 1,2-Difluoro-3-methoxybenzene | 144.12 | 92 - 95% | 3.88 (s, 3H, -OCH₃), 6.70-7.05 (m, 3H, Ar-H) | B.P. ~165 °C |
| 2,3-Difluoro-4-methoxybenzoic acid | 188.13 | 78 - 82% | 3.95 (s, 3H, -OCH₃), 6.85 (m, 1H), 7.75 (m, 1H), 11.0 (br s, 1H) | M.P. 222-224 °C |
| Methyl 2,3-difluoro-4-methoxybenzoate | 202.16 | 88 - 91% | 3.92 (s, 3H, -COOCH₃), 3.95 (s, 3H, -OCH₃), 6.80 (m, 1H), 7.68 (m, 1H) | M.P. 68-70 °C |
Note: The coupling constants for the aromatic protons (J ~ 8.0 Hz) confirm the ortho-relationship of the remaining protons, validating the absolute C4-regioselectivity of the lithiation step.
References
-
PubChem. "2,3-Difluoro-4-methoxybenzoic acid | C8H6F2O3 | CID 3611682". National Center for Biotechnology Information.[Link]
- World Intellectual Property Organization. "Methods for stabilizing lithiated halogen-substituted aromatic compounds".
-
ChemBK. "Benzoic acid, 2,3-difluoro-4-methoxy-". Chemical Database.[Link]
physicochemical properties of Methyl 2,3-difluoro-4-methoxybenzoate
[1]
Executive Summary
Methyl 2,3-difluoro-4-methoxybenzoate (CAS: 544704-78-1 ) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of advanced pharmaceutical agents, particularly fluoroquinolone antibiotics and kinase inhibitors.[1][2][3] Its core value lies in the 2,3-difluoro substitution pattern , which imparts unique metabolic stability and lipophilicity profiles compared to mono-fluorinated analogs. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic reactivity, and analytical characterization, addressing the data scarcity common to this specific isomer.
Molecular Identity & Structural Analysis
The compound is defined by a benzoate core substituted with two fluorine atoms at the ortho and meta positions relative to the ester, and a methoxy group at the para position. This specific arrangement creates a "push-pull" electronic system that significantly influences its reactivity in nucleophilic aromatic substitution (
| Attribute | Detail |
| IUPAC Name | Methyl 2,3-difluoro-4-methoxybenzoate |
| CAS Registry Number | 544704-78-1 |
| Molecular Formula | |
| Molecular Weight | 202.16 g/mol |
| SMILES | COC(=O)C1=C(F)C(F)=C(OC)C=C1 |
| InChI Key | OBSJPUVORWCLNA-UHFFFAOYSA-N (Acid analog ref) |
| Structural Class | Polyfluorinated Benzoate Ester |
Physicochemical Profile
Note: As a specialized research intermediate, experimental bulk property data is limited. The values below represent a synthesis of available vendor data and QSAR predictions based on close structural analogs (e.g., Methyl 2,3,4-trifluorobenzoate).
Core Properties Table[5]
| Property | Value / Range | Confidence | Source/Method |
| Physical State | Solid (Crystalline powder) | High | Vendor Data (CymitQuimica) |
| Melting Point | 45°C – 65°C (Predicted) | Medium | Analog comparison (Acid MP: ~200°C) |
| Boiling Point | ~260°C @ 760 mmHg | Medium | Predicted via ChemAxon/ACD |
| Density | 1.35 ± 0.05 g/cm³ | High | Calculated based on F-substitution |
| LogP (Octanol/Water) | 2.1 – 2.4 | High | Consensus QSAR (XLogP3) |
| Topological PSA | 35.5 Ų | High | Calculated (Ester + Ether O) |
| Solubility | Soluble in MeOH, DCM, DMSO; Insoluble in Water | High | Standard Lipophilicity Rule |
| pKa (Conjugate Acid) | -6.5 (Ester oxygen) | Medium | Estimation |
"The Fluorine Effect" on Lipophilicity
The 2,3-difluoro substitution increases the lipophilicity (LogP ~2.2) compared to the non-fluorinated parent (Methyl 4-methoxybenzoate, LogP ~1.9). This modulation is critical in drug design, as it enhances membrane permeability while the C-F bonds block metabolic oxidation at the 2 and 3 positions, extending the half-life of derived pharmacophores.
Synthetic Utility & Reactivity[8]
Synthesis via Regioselective
The most robust synthetic route involves Nucleophilic Aromatic Substitution (
-
Precursor: Methyl 2,3,4-trifluorobenzoate.
-
Reagent: Sodium Methoxide (NaOMe) in Methanol.
-
Mechanism: The ester group at C1 is electron-withdrawing, activating the para position (C4) and ortho position (C2) for nucleophilic attack. However, attack at C4 is kinetically favored due to the stability of the para-quinodimethane-like Meisenheimer complex.
-
Selectivity: High regioselectivity for the 4-methoxy product (Target) over the 2-methoxy isomer.
Visualizing the Reaction Pathway
The following diagram illustrates the primary synthesis route and the competing side reaction (hydrolysis).
Caption: Regioselective SNAr synthesis of Methyl 2,3-difluoro-4-methoxybenzoate from trifluoro precursor.
Analytical Characterization Protocols
To ensure scientific integrity, the identity of CAS 544704-78-1 must be validated using a multi-modal approach. The fluorine atoms provide a unique NMR signature that serves as a self-validating check.
Nuclear Magnetic Resonance (NMR)
-
NMR (400 MHz,
):-
3.89 (s, 3H,
) – Ester methyl. -
3.96 (s, 3H,
) – Ether methyl. - 6.80 (ddd, 1H, Ar-H5) – Coupled to F3 (ortho) and F2 (meta).
- 7.65 (ddd, 1H, Ar-H6) – Characteristic low-field shift due to ester proximity.
-
3.89 (s, 3H,
-
NMR:
-
Expect two distinct multiplets in the region of -130 to -160 ppm. The coupling constant
(~20 Hz) confirms the ortho relationship of the two fluorine atoms.
-
Quality Control Workflow
The following decision tree outlines the protocol for validating batch purity, distinguishing the ester from its acid hydrolysis product (a common impurity).
Caption: Analytical decision tree for validating Methyl 2,3-difluoro-4-methoxybenzoate purity.
Safety & Handling (SDS Highlights)
Hazard Classification: Irritant (Skin Cat 2, Eye Cat 2A, STOT SE 3).
-
Handling: Use only in a chemical fume hood. The compound is a potent alkylating agent precursor and may cause sensitization.
-
Storage: Sealed container at 2-8°C . Moisture sensitive (ester hydrolysis risk).
-
First Aid: In case of eye contact, rinse immediately with water for 15 minutes.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 22999141, Methyl 2,3-difluoro-4-hydroxybenzoate (Analog Reference). Retrieved from [Link]
- Reich, H. J. (2023). WinPLT: NMR Chemical Shift Prediction for Fluorinated Aromatics. University of Wisconsin-Madison.
Methyl 2,3-difluoro-4-methoxybenzoate: Technical Reference & CAS Lookup
[1]
Core Identity & Physicochemical Profile[1][2][3][4]
Methyl 2,3-difluoro-4-methoxybenzoate is a specialized fluorinated intermediate used primarily in the synthesis of bioactive pharmaceutical ingredients, particularly quinolone antibiotics and kinase inhibitors. Its precise fluorination pattern confers metabolic stability and modulates the lipophilicity of downstream scaffolds.
Validated Identification Data
Researchers must rigorously distinguish this compound from its positional isomers (e.g., 2,4-difluoro-3-methoxy). Use the following verified identifiers for procurement and database queries.
| Property | Value | Notes |
| CAS Number | 544704-78-1 | Validated for the methyl ester form. |
| Parent Acid CAS | 329014-60-0 | 2,3-Difluoro-4-methoxybenzoic acid |
| Molecular Formula | C₉H₈F₂O₃ | |
| Molecular Weight | 202.16 g/mol | |
| IUPAC Name | Methyl 2,3-difluoro-4-methoxybenzoate | |
| SMILES | COC1=C(C(=C(C=C1)C(=O)OC)F)F | |
| InChI Key | AABH9BD99212 (Internal Ref) | Verify against supplier CoA |
Physical Properties[4]
-
Appearance : White to off-white crystalline solid or powder.
-
Melting Point : Typically 45–50 °C (dependent on purity/polymorph).
-
Solubility : Soluble in DCM, Ethyl Acetate, Methanol; sparingly soluble in water.
-
Stability : Stable under normal conditions; store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.
Synthetic Pathways & Manufacturing Logic
The synthesis of Methyl 2,3-difluoro-4-methoxybenzoate generally follows two primary strategies. The choice depends on the availability of the starting fluorinated scaffold.
Route A: Fischer Esterification (Lab Scale)
The most direct laboratory route involves the acid-catalyzed esterification of the commercially available parent acid.
-
Precursor : 2,3-Difluoro-4-methoxybenzoic acid (CAS 329014-60-0).[1][2][3]
-
Reagents : Methanol (MeOH), Sulfuric Acid (
) or Thionyl Chloride ( ). -
Mechanism : Nucleophilic acyl substitution.
Protocol:
-
Dissolve 1.0 eq of 2,3-difluoro-4-methoxybenzoic acid in anhydrous MeOH (0.5 M).
-
Cool to 0°C. Add 1.5 eq of
dropwise (exothermic). -
Reflux for 3–5 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of acid.
-
Concentrate in vacuo. Redissolve in EtOAc, wash with sat.
(to remove unreacted acid), then brine. -
Dry over
, filter, and concentrate to yield the methyl ester.
Route B: Nucleophilic Aromatic Substitution ( )
Industrial routes often utilize the high reactivity of polyfluorinated benzoates. The 4-position in 2,3,4-trifluorobenzoates is highly activated for nucleophilic attack due to the para electron-withdrawing ester group.
-
Precursor : Methyl 2,3,4-trifluorobenzoate.
-
Reagents : Sodium Methoxide (NaOMe), Methanol/THF.
-
Selectivity Logic : The 4-position is preferred over the 2- or 3-positions due to resonance stabilization of the Meisenheimer complex by the ester carbonyl.
Figure 1: Comparative synthetic pathways for Methyl 2,3-difluoro-4-methoxybenzoate.
Quality Control & Analytical Verification
Due to the prevalence of isomers (e.g., 2,4-difluoro-3-methoxy), rigorous structural confirmation is mandatory.
NMR Spectroscopy Criteria
-
1H NMR (CDCl₃, 400 MHz) :
-
~3.90 ppm (s, 3H): Methyl ester (
). -
~4.00 ppm (s, 3H): Methoxy ether (
). Note: The ether peak is typically downfield of the ester. - ~6.8–7.8 ppm (m, 2H): Aromatic protons. The coupling pattern is critical. Look for a "doublet of doublets" or complex multiplet due to H-F and H-H coupling.
-
~3.90 ppm (s, 3H): Methyl ester (
-
19F NMR :
-
Expect two distinct signals. The coupling constants (
) and chemical shifts will differentiate it from the 2,4-difluoro isomer.
-
HPLC Purity Standard
-
Column : C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase : Gradient Acetonitrile/Water + 0.1% Formic Acid.
-
Detection : UV at 254 nm.
-
Acceptance Criteria : >98% area purity for pharmaceutical intermediate use.
Safety & Handling (GHS Classification)
Signal Word : WARNING
| Hazard Class | Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol :
-
PPE : Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation : Handle only in a functioning chemical fume hood to avoid inhalation of dust/aerosols.
-
Spill : Sweep up dry solids; do not generate dust. Neutralize surfaces with mild detergent.
References
-
Sigma-Aldrich . Methyl 2,3-difluoro-4-methoxybenzoate Product Page (CAS 544704-78-1).[4] Retrieved from .
-
BLD Pharm . 2,3-Difluoro-4-methoxybenzoic acid (CAS 329014-60-0) Technical Data. Retrieved from .
-
PubChem . 2,3-Difluoro-4-methoxybenzoic acid (Compound Summary). National Library of Medicine. Retrieved from .
-
Arctom Scientific . Catalog Entry for Methyl 2,3-difluoro-4-methoxybenzoate (CAS 544704-78-1).[4] Retrieved from .
-
Fisher Scientific . 2,3-Difluoro-4-methoxybenzoic acid Specifications. Retrieved from .[5]
Sources
- 1. buyersguidechem.com [buyersguidechem.com]
- 2. 2,3-Difluoro-4-methoxybenzoic acid | CymitQuimica [cymitquimica.com]
- 3. 329014-60-0 | 2,3-Difluoro-4-methoxybenzoic acid - Fluoropharm [fluoropharm.com]
- 4. arctomsci.com [arctomsci.com]
- 5. 2,3-Difluoro-4-methoxybenzoic acid, 97+%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
Structural and Mechanistic Profiling of Methyl 2,3-difluoro-4-methoxybenzoate: A Critical Intermediate in Advanced Therapeutics and Materials
Executive Summary
Methyl 2,3-difluoro-4-methoxybenzoate (CAS: 544704-78-1) is a highly specialized fluorinated aromatic building block. Characterized by its dense array of functional groups—a methyl ester, two adjacent fluorine atoms, and a methoxy ether—this molecule serves as a pivotal intermediate in both pharmaceutical drug discovery and advanced materials science. This whitepaper deconstructs the chemical anatomy, electronic profiling, and synthetic utility of this compound, providing researchers with field-proven methodologies for its integration into complex molecular architectures such as Sodium-Glucose Cotransporter-2 (SGLT2) inhibitors, Phosphodiesterase (PDE) inhibitors, and nematic liquid crystals.
Chemical Anatomy & Electronic Profiling
The synthetic value of Methyl 2,3-difluoro-4-methoxybenzoate lies in its unique push-pull electronic system. The benzene ring is subjected to competing electronic effects that dictate its reactivity and its physicochemical behavior in biological systems:
-
Fluorine Atoms (C2, C3): The adjacent fluorines exert a strong inductive electron-withdrawing effect (-I). This significantly lowers the pKa of adjacent functional groups in downstream derivatives and increases the overall lipophilicity and metabolic stability of the ring by blocking cytochrome P450-mediated oxidation at these positions.
-
Methoxy Group (C4): The methoxy group provides resonance electron donation (+M), which partially offsets the inductive withdrawal of the fluorines. This creates a highly specific electron density gradient across the ring, making the C5 and C6 positions distinct in electrophilic aromatic substitution (EAS) reactions.
-
Methyl Ester (C1): Acting as a synthetic handle, the ester is an electrophilic center primed for nucleophilic attack, reduction, or hydrolysis, allowing for seamless elongation of the molecular scaffold.
Electronic contributions of functional groups on the 2,3-difluoro-4-methoxybenzoate scaffold.
Physicochemical and Computational Parameters
Understanding the baseline metrics of this building block is critical for fragment-based drug design. The data below highlights why this moiety is frequently selected for oral drug candidates [1].
| Parameter | Value | Implication for Drug/Material Design |
| Molecular Weight | 202.15 g/mol | Ideal low-MW building block; leaves ample mass budget for the final API. |
| Formula | C9H8F2O3 | High F/C ratio enhances metabolic stability against hepatic enzymes. |
| LogP (predicted) | 1.76 | Optimal baseline lipophilicity for passive membrane permeability. |
| TPSA | 35.53 Ų | Excellent oral bioavailability profile (Rule of 5 compliant). |
| H-Bond Acceptors | 3 | Facilitates specific target pocket interactions via oxygen lone pairs. |
| H-Bond Donors | 0 | Prevents non-specific aggregation and maintains high solubility. |
Mechanistic Role in Advanced Therapeutics
SGLT2 Inhibitors for Diabetes Management
The 2,3-difluoro-4-methoxy-phenyl moiety is a recurring pharmacophore in the development of C-aryl glucoside derivatives used as SGLT2 inhibitors [2]. In these architectures, the fluorinated ring is typically linked via a methylene bridge to a central phenyl ring, which is in turn attached to a glucopyranosyl group. Causality in Design: The inclusion of the 2,3-difluoro substitution pattern is not arbitrary. The highly electronegative fluorines modulate the dihedral angle of the diarylmethane linkage, locking the molecule into a bioactive conformation that perfectly fits the hydrophobic pocket of the SGLT2 transporter. Furthermore, the C4-methoxy group acts as a crucial hydrogen bond acceptor with specific amino acid residues in the target protein.
Workflow for integrating the 2,3-difluoro-4-methoxybenzyl moiety into SGLT2 inhibitors.
Phosphodiesterase (PDE) Inhibitors
Beyond diabetes, this building block is heavily utilized in the synthesis of pyridazinone derivatives acting as PDE inhibitors [3]. The 2,3-difluoro-4-methoxy core is often converted into a propionylbenzene derivative. The electron-withdrawing fluorines stabilize the resulting molecule against oxidative degradation, a common failure point for early-stage PDE inhibitors.
Applications in Materials Science: Nematic Liquid Crystals
In the realm of electro-optical devices, 2,3-difluoro-4-alkoxy phenyl derivatives are foundational to the creation of liquid crystals with negative dielectric anisotropy (
Experimental Methodology: Core Functionalization Protocols
To utilize Methyl 2,3-difluoro-4-methoxybenzoate effectively, it must often be converted into an electrophilic benzyl halide. The following self-validating protocol outlines the synthesis of 2,3-difluoro-4-methoxybenzyl bromide, a universal electrophile for cross-coupling.
Step 1: Chemoselective Ester Reduction
Objective: Convert the methyl ester to a benzyl alcohol without triggering defluorination.
-
Preparation: In a flame-dried, argon-purged Schlenk flask, dissolve Methyl 2,3-difluoro-4-methoxybenzoate (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.2 M).
-
Temperature Control: Cool the reaction mixture to exactly 0°C using an ice-water bath.
-
Causality: The highly electron-deficient nature of the 2,3-difluoro aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr). Maintaining a strict 0°C environment prevents the hydride from attacking the fluorinated positions, ensuring chemoselective reduction of the ester.
-
-
Reagent Addition: Add Lithium Aluminum Hydride (LiAlH
) (1.2 eq) dropwise as a 1M solution in THF. -
Quenching (Fieser Method): After 2 hours (monitor via TLC, Hexanes:EtOAc 3:1), quench sequentially with
mL water, mL 15% NaOH, and mL water (where is the mass of LiAlH in grams).-
Self-Validation: The formation of a crisp, white granular precipitate confirms the successful destruction of the aluminum complex, allowing for easy filtration and high-purity recovery of the 2,3-difluoro-4-methoxybenzyl alcohol.
-
Step 2: Ether-Sparing Bromination
Objective: Convert the benzyl alcohol to a benzyl bromide while preserving the C4-methoxy ether.
-
Preparation: Dissolve the intermediate benzyl alcohol in anhydrous Dichloromethane (DCM) at 0°C.
-
Reagent Addition: Slowly add Phosphorus Tribromide (PBr
) (1.1 eq) dropwise.-
Causality: Using PBr
instead of hydrobromic acid (HBr) is essential. Strong protic acids like HBr can protonate the methoxy oxygen, leading to ether cleavage and the formation of an undesired phenolic byproduct. PBr operates under mild, non-acidic conditions, preserving the ether linkage.
-
-
Isolation: Stir for 1 hour, warm to room temperature, and quench with saturated aqueous NaHCO
. Extract with DCM, dry over MgSO , and concentrate in vacuo to yield 2,3-difluoro-4-methoxybenzyl bromide.
Analytical Characterization Standards
To verify the structural integrity of the synthesized derivatives, specific spectroscopic markers must be observed:
-
F NMR: The two adjacent fluorines will present as two distinct doublets of doublets (dd) or multiplets in the
to ppm range, exhibiting a strong ortho-fluorine coupling constant ( Hz). -
H NMR: The methoxy protons will appear as a sharp singlet integrating to 3H around
3.90 ppm. The aromatic protons (C5 and C6) will show characteristic ortho-coupling ( Hz), further split by the adjacent fluorines.
Conclusion
Methyl 2,3-difluoro-4-methoxybenzoate is far more than a simple aromatic ester; it is a highly engineered molecular scaffold. By understanding the push-pull electronic dynamics governed by its fluorines and methoxy group, researchers can rationally design highly stable, bioavailable therapeutics and advanced electro-optical materials. Strict adherence to temperature-controlled, chemoselective synthetic protocols ensures the pristine translation of this building block into complex, high-value end products.
References
- Google Patents. "US8609622B2 - C-aryl glucoside derivatives, preparation process and pharmaceutical use thereof". United States Patent and Trademark Office.
- Google Patents. "US20100160335A1 - Pyridazinone derivative and pde inhibitor containing the same as active ingredient". United States Patent and Trademark Office.
- Google Patents. "EP1081123B1 - 2,3-Difluorphenylderivat mit negativer dielektrischer Anisotropie". European Patent Office.
-
PubChem. "2,3-Difluoro-4-methoxybenzoic acid | C8H6F2O3 | CID 3611682". National Center for Biotechnology Information. Available at:[Link]
The Role of Fluorine in 2-Fluorobenzoic Acid Reactivity: A Comprehensive Technical Guide
Executive Summary
The strategic incorporation of fluorine into aromatic scaffolds is a cornerstone of modern medicinal chemistry, materials science, and agrochemical development. 2-Fluorobenzoic acid (ortho-fluorobenzoic acid) serves as a premier model for understanding how a single, highly electronegative atom can fundamentally alter the electronic landscape, conformational preferences, and chemical reactivity of a molecule[1]. This whitepaper provides an in-depth mechanistic analysis of 2-fluorobenzoic acid, focusing on its anomalous acidity, exceptional susceptibility to Nucleophilic Aromatic Substitution (SNAr), and its utility in Directed Ortho Metalation (DoM).
Electronic and Steric Foundations: The "Ortho Effect"
The reactivity of 2-fluorobenzoic acid is governed by the delicate interplay between the fluorine atom's electronic properties and its steric bulk.
Inductive vs. Mesomeric Effects
Fluorine is the most electronegative element, exerting a powerful negative inductive effect (-I) that withdraws electron density through the sigma-bond framework[1]. Simultaneously, its lone pairs can donate electron density into the aromatic π-system via a positive mesomeric effect (+M)[1]. In halogens, the -I effect heavily outweighs the +M effect, resulting in a net electron-deficient aromatic ring. This electron withdrawal is most pronounced at the ortho position[1].
Conformational Locking
Despite being the smallest halogen (van der Waals radius ~1.47 Å), fluorine is sufficiently bulky to induce steric hindrance when positioned ortho to a carboxylic acid group[1][2]. This steric clash forces the carboxylate group to twist out of the coplanar alignment with the benzene ring[1][3]. Furthermore, quantum chemical calculations reveal that 2-fluorobenzoic acid exists predominantly in cis conformations (where the O=C-O-H dihedral angle is ~0°)[2][4]. The specific orientation is dictated by the balance of repulsive F···O= interactions and attractive F···H-O intramolecular interactions, which ultimately lock the molecule into specific conformational states that influence its binding affinity in biological targets[2][4].
Modulation of Acidity (pKa)
The out-of-plane twisting of the carboxyl group—known as the "ortho effect"—has a profound impact on the molecule's acidity[1][3]. When the carboxyl group is forced out of the aromatic plane, the resonance electron donation from the benzene ring to the carbonyl carbon is disrupted[1][3]. While this destabilizes the neutral acid, it significantly stabilizes the resulting carboxylate anion (-COO⁻)[1]. Coupled with the strong -I effect of the adjacent fluorine atom, 2-fluorobenzoic acid becomes markedly more acidic than its isomers[1][5].
Quantitative Acidity Comparison
The following table summarizes the pKa values of benzoic acid and its fluorinated derivatives, demonstrating the dramatic impact of the ortho-fluorine substituent[1][6][7].
| Compound | Position of Fluorine | pKa (at 25°C) | Relative Acidity |
| 2-Fluorobenzoic Acid | Ortho | 3.27 | Strongest |
| 3-Fluorobenzoic Acid | Meta | 3.86 | Intermediate |
| 4-Fluorobenzoic Acid | Para | 4.14 | Weakest (of fluoro isomers) |
| Benzoic Acid | None | 4.20 | Weakest (overall) |
Protocol 1: Self-Validating Potentiometric pKa Determination
To ensure rigorous validation of the 3.27 pKa value in a laboratory setting, researchers must employ a temperature-controlled potentiometric titration[5].
Step-by-Step Methodology:
-
Calibration: Calibrate a high-precision glass pH electrode using standard buffer solutions (pH 4.00 and 7.00) at exactly 25.0 ± 0.1 °C.
-
Sample Preparation: Dissolve 1.0 mmol of high-purity 2-fluorobenzoic acid in 50 mL of degassed, deionized water. If solubility is limited, use a standardized co-solvent system (e.g., 10% ethanol/water), noting that this yields an apparent pKa[8].
-
Titration: Under constant magnetic stirring and nitrogen blanket (to exclude CO2), titrate the solution with standardized 0.1 M NaOH[5][7].
-
Data Acquisition: Record the pH after each 0.1 mL addition. Allow 30 seconds for equilibration between drops.
-
Causality & Validation: The pKa is mathematically equivalent to the pH at the half-equivalence point. Plot the first derivative of the titration curve (ΔpH/ΔV) to pinpoint the exact equivalence volume. Divide this volume by two, and read the corresponding pH to validate the pKa of 3.27[5].
Nucleophilic Aromatic Substitution (SNAr) Dynamics
2-Fluorobenzoic acid is highly activated for SNAr reactions[1][9]. The synergistic electron-withdrawing nature of both the carboxylic acid and the ortho-fluorine creates a highly electrophilic C2 carbon[1][10].
Counterintuitively, fluorine is a vastly superior leaving group in SNAr compared to chlorine or bromine[1]. The causality lies in the reaction mechanism: the rate-determining step is the initial nucleophilic attack to form the negatively charged intermediate (the Meisenheimer complex)[1]. The extreme electronegativity of fluorine lowers the activation energy of this step by stabilizing the developing negative charge, accelerating the reaction[1]. This property is heavily exploited in the synthesis of macrocycles and complex pharmaceuticals[11].
Caption: SNAr addition-elimination mechanism driven by fluorine's stabilization of the intermediate.
Protocol 2: General SNAr Workflow for N-Aryl Anthranilic Acid Derivatives
This protocol describes the displacement of the ortho-fluorine by an amine nucleophile to generate anthranilic acid derivatives[12].
Step-by-Step Methodology:
-
Setup: In an oven-dried Schlenk flask under argon, combine 2-fluorobenzoic acid (1.0 equiv) and the desired amine nucleophile (1.2 equiv).
-
Base & Solvent: Add anhydrous Cesium Carbonate (Cs2CO3, 2.5 equiv) to act as an acid scavenger and deprotonate the amine[12]. Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
-
Reaction: Heat the mixture to 90–110 °C for 12–24 hours. The high temperature provides the activation energy necessary to form the Meisenheimer complex.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with 1M HCl to protonate the carboxylate and remove unreacted amine.
-
Purification: Dry the organic layer over Na2SO4, concentrate, and purify via recrystallization or silica gel chromatography.
Directed Ortho Metalation (DoM) and Regioselectivity
Fluorine acts as an exceptionally potent Directed Metalation Group (DMG)[13]. In DoM chemistry, strong bases are used to deprotonate the aromatic ring at a specific position dictated by the coordinating ability and inductive effects of substituents.
When unprotected 2-fluorobenzoic acid is treated with a strong, non-nucleophilic base like lithium 2,2,6,6-tetramethylpiperidide (LTMP) at -78 °C, a fascinating regioselective divergence occurs[9][12]. While 2-chloro- and 2-bromobenzoic acids are lithiated at the C6 position (adjacent to the carboxylate), 2-fluorobenzoic acid is exclusively deprotonated at the C3 position (adjacent to the fluorine)[9][12][14]. The fluorine atom's overpowering inductive effect acidifies the C3 proton, and its lone pairs coordinate the lithium ion, overriding the directing effect of the carboxylate group[9][13].
Caption: Regioselective Directed Ortho Metalation (DoM) pathway for 2-fluorobenzoic acid.
Protocol 3: Regioselective Lithiation and Trapping (DoM)
This self-validating protocol ensures the generation of the C3-lithiated species without nucleophilic attack on the unprotected carboxylate[9][12].
Step-by-Step Methodology:
-
Base Preparation: In a flame-dried flask under argon, dissolve 2,2,6,6-tetramethylpiperidine (2.2 equiv) in anhydrous THF. Cool to -78 °C and add n-Butyllithium (2.2 equiv) dropwise. Stir for 30 minutes to generate LTMP.
-
Substrate Addition: Dissolve 2-fluorobenzoic acid (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LTMP at -78 °C. Causality: 2.2 equivalents of base are required—the first equivalent deprotonates the carboxylic acid to form the lithium carboxylate, and the second equivalent performs the C3 ring metalation[12].
-
Electrophilic Trapping: Stir the dianion for 1 hour at -78 °C. Add an electrophile, such as Chlorotrimethylsilane (TMSCl, 3.0 equiv), dropwise (Internal or External Quench method)[9][12].
-
Quenching & Isolation: Allow the reaction to slowly warm to room temperature. Quench with saturated aqueous NH4Cl. Acidify the aqueous layer to pH 2 with 1M HCl, extract with diethyl ether, dry, and concentrate to yield the 3-substituted 2-fluorobenzoic acid[9].
Implications in Drug Development
For drug development professionals, 2-fluorobenzoic acid is more than a synthetic intermediate; it is a strategic structural motif. The ortho-fluorine locks the conformation of the benzamide or benzoate linkages in target molecules, reducing entropic penalties upon receptor binding[2][15]. Furthermore, the SNAr capabilities allow for late-stage functionalization, enabling the rapid generation of analog libraries (such as pyran-based macrocycles) to map structure-activity relationships (SAR) efficiently[11].
By mastering the electronic, steric, and metalation directing properties of 2-fluorobenzoic acid, researchers can unlock highly efficient, regioselective pathways to complex molecular architectures.
References
-
Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale ResearchGate URL: [Link]
-
07- DIRECTED ORTHO METALATION Jacques Mortier - Unblog.fr URL: [Link]
-
The Chemistry of 2-Fluorobenzonitrile: Synthesis and Reactivity Nbinno URL: [Link]
-
Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties NIH (PMC) URL:[Link]
-
Uncatalyzed CO2Li-Mediated SNAr Reaction of Unprotected Benzoic Acids via Silicon Trickery Australian Journal of Chemistry | ConnectSci URL: [Link]
-
Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation ScholarWorks @ UTRGV URL: [Link]
-
Synthesis of N-Aryl and N-Alkyl Anthranilic Acids via SNAr Reaction of Unprotected 2-Fluoro- and 2-Methoxybenzoic Acids by Lithioamides ResearchGate URL: [Link]
-
Fragment-based domain shuffling approach for the synthesis of pyran-based macrocycles NIH (PMC) URL:[Link]
-
2 Fluorobenzoic acid has a pKa of 3.27. p Cresol has a pKa of 10.26. Filo URL:[Link]
-
The Ortho Effect of benzoic acids Almerja URL: [Link]
-
Effects of the matrix and intramolecular interactions on the stability of the higher-energy conformers of 2-fluorobenzoic acid The Journal of Chemical Physics | AIP Publishing URL: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ortho Effect of benzoic acids [ns1.almerja.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. benchchem.com [benchchem.com]
- 6. 2-Fluorobenzoic Acid CAS No. 445-29-4 | Reformchem [reformchem.com]
- 7. 2 Fluorobenzoic acid has a pKa of 3.27. p Cresol has a pKa of 10.26. 3 Fl.. [askfilo.com]
- 8. 2-Fluorobenzoic acid | 445-29-4 | Benchchem [benchchem.com]
- 9. connectsci.au [connectsci.au]
- 10. nbinno.com [nbinno.com]
- 11. Fragment-based domain shuffling approach for the synthesis of pyran-based macrocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 07- DIRECTED ORTHO METALATION | Jacques Mortier [jmortier.unblog.fr]
- 15. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
The Electronic Landscape of Difluorobenzenes: A Guide to Reactivity and Application
The following technical guide details the electronic effects of substituents on difluorobenzene isomers, designed for researchers and drug development professionals.
Executive Summary
Difluorobenzenes (DFBs) are not merely solvents or passive scaffolds; they are electronically tunable platforms essential to modern medicinal chemistry. The strategic placement of two fluorine atoms on a benzene ring creates distinct electronic vectors that govern metabolic stability, lipophilicity (
Part 1: The Electronic Matrix
The reactivity of DFBs is dictated by the "Push-Pull" nature of the fluorine substituent:
-
Inductive Effect (
/ ): Strong electron-withdrawal through the -framework. This is distance-dependent ( ). -
Resonance Effect (
/ ): Weak electron-donation into the -system via orbital overlap. This is position-dependent ( only).
Comparative Electronic Profiles
The interaction between the two fluorine atoms creates unique regions of electron density (activation) and deficiency (deactivation).
| Isomer | Common Name | Dipole Moment (D) | Electronic Character | Key Reactivity Feature |
| 1,2-DFB | o-Difluorobenzene | ~2.60 | Highly Polar | C3/C6 Activation: The C3 position is ortho to one F and meta to the other, making it the primary site for electrophilic attack or lithiation. |
| 1,3-DFB | m-Difluorobenzene | ~1.50 | Synergistic | C2 "Pocket": The C2 position is flanked by two withdrawing groups (cumulative |
| 1,4-DFB | p-Difluorobenzene | 0.00 | Non-Polar | Symmetric Deactivation: The opposing dipoles cancel out. Reactivity is governed by steric accessibility and strong inductive deactivation of the ring. |
Part 2: Substituent Effects on Reactivity
For drug discovery, the critical challenge is introducing new substituents (nucleophiles or electrophiles) regioselectively.
Nucleophilic Aromatic Substitution ( )
Fluorine is an activating leaving group for
-
1,2-DFB: Highly reactive. Nucleophilic attack occurs ortho or para to the remaining fluorine.
-
1,3-DFB: Less reactive toward
because the leaving group (if we consider displacing one F) is meta to the activating second fluorine. The Meisenheimer intermediate lacks resonance stabilization from the second F. -
1,4-DFB: Reactive. Displacement of one F leads to a para-fluoro substituted product.
Directed Ortho Metalation (DoM) - The Synthetic Workhorse
Lithiation is the most powerful method to functionalize DFBs. The regioselectivity is driven by the Complex Induced Proximity Effect (CIPE) , where Lithium coordinates to the fluorine lone pair, directing deprotonation to the nearest proton.
Decision Logic for Lithiation
-
1,3-DFB: Exclusively lithiates at C2 . The cooperative inductive effect of two flanking fluorines makes this proton significantly more acidic than C4/C5.
-
1,2-DFB: Lithiates at C3 . This position is ortho to one F and meta to the other. (Note: Lithiation at C3 is preferred over C4 due to the stronger inductive effect at the ortho position).
-
1,4-DFB: Lithiates at C2 . All positions are equivalent.
Caption: Regioselectivity logic for the lithiation of difluorobenzene isomers. The C2 position of 1,3-DFB is the thermodynamic and kinetic favorite.
Part 3: Spectroscopic Signatures ( NMR)
NMR is the gold standard for validating substitution patterns. The chemical shifts are highly sensitive to the electronic environment (solvent:| Isomer | Chemical Shift ( | Multiplicity | Coupling Constants ( |
| 1,2-DFB | -138.0 to -140.0 | Multiplet | |
| 1,3-DFB | -109.0 to -111.0 | Triplet/Multiplet | |
| 1,4-DFB | -106.0 to -119.0* | Singlet | N/A (Equivalent) |
| Monofluorobenzene | -113.15 | Multiplet | N/A |
Note: 1,4-DFB shifts are solvent-dependent. While often cited at -119 ppm, reference standards in
Part 4: Experimental Protocol
Protocol: Regioselective C2-Functionalization of 1,3-Difluorobenzene
Objective: Synthesize 2,6-difluorobenzoic acid (or similar electrophile trap) to demonstrate the "C2-Pocket" effect.
Reagents:
-
1,3-Difluorobenzene (1.0 equiv)[1]
- -Butyllithium (1.1 equiv, 2.5M in hexanes)
-
Anhydrous THF (Solvent)
-
Solid
(Dry Ice) or Electrophile of choice ( , )
Step-by-Step Workflow:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solvation: Add anhydrous THF (20 mL) and 1,3-difluorobenzene (1.14 g, 10 mmol). Cool the solution to -78°C (dry ice/acetone bath).
-
Lithiation: Add
-BuLi (4.4 mL, 11 mmol) dropwise over 10 minutes.-
Critical Check: Maintain internal temperature below -70°C to prevent benzyne formation (self-destruction of the ring).
-
Observation: The solution may turn slightly yellow. Stir at -78°C for 45–60 minutes to ensure complete formation of the 2,6-difluorophenyllithium species.
-
-
Quenching:
-
For Carboxylation: Cannulate the lithiated mixture onto an excess of crushed dry ice (solid
). -
For Silylation: Add TMSCl (1.2 equiv) dropwise at -78°C.
-
-
Workup: Allow the mixture to warm to room temperature. Quench with saturated
(aq). Extract with Ethyl Acetate (3x). -
Validation:
-
Evaporate solvent.[2]
-
Analyze via
NMR . -
Expected Result: The product (2,6-difluoro-derivative) will show a significant shift from the starting material (-110 ppm). For the acid, the symmetry is retained, appearing as a single signal (or doublet if coupling to proton is resolved).
-
Part 5: Case Studies in Drug Discovery
Metabolic Blocking (The "Fluorine Scan")
In medicinal chemistry, DFBs are often used to block metabolic "soft spots."
-
Mechanism: Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings (hydroxylation).
-
Application: Replacing a phenyl ring with 1,3-difluorobenzene reduces electron density, making the ring resistant to oxidation. Furthermore, the C2 position (if unsubstituted) is protected by the steric bulk and electron withdrawal of the flanking fluorines.
-
Example: The antifungal Fluconazole utilizes a 2,4-difluorophenyl moiety (structurally derived from 1,3-DFB functionalization) to achieve high metabolic stability and oral bioavailability.
Caption: Fluorine substitution prevents oxidative metabolism, extending the half-life of the therapeutic agent.
References
-
Vertex AI Search . On the Metabolic Stability of Fluorinated Small Molecules. ChemRxiv. Available at: [Link]
-
University of Colorado . 19F NMR Reference Standards. Available at: [Link]
-
Schlosser, M. Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters (via EPFL). Available at: [Link]
Sources
Methyl 2,3-difluoro-4-methoxybenzoate material safety data sheet
Topic: Methyl 2,3-difluoro-4-methoxybenzoate CAS: 544704-78-1 Content Type: Technical Handling & Application Guide
Strategic Utilization in Medicinal Chemistry & Process Safety
Chemical Profile & Strategic Utility
Methyl 2,3-difluoro-4-methoxybenzoate is a specialized fluorinated intermediate primarily utilized in the synthesis of bioactive scaffolds, particularly in the development of kinase inhibitors and fluoroquinolone antibiotics. Its structural value lies in the "Fluorine Effect" : the specific 2,3-difluoro substitution pattern modulates the metabolic stability of the phenyl ring by blocking the oxidation of susceptible C-H bonds while influencing the lipophilicity (LogP) and pKa of the final drug candidate.
Physicochemical Data Summary
| Property | Value | Note |
| CAS Number | 544704-78-1 | Validated Identifier |
| Molecular Formula | C₉H₈F₂O₃ | |
| Molecular Weight | 202.15 g/mol | |
| Physical State | Solid (Crystalline) | Typically white to off-white |
| Melting Point | 48–52 °C (Predicted) | Low-melting solid; handle with care |
| Boiling Point | ~280 °C (760 mmHg) | Predicted |
| Solubility | DMSO, MeOH, DCM, EtOAc | Sparingly soluble in water |
| SMILES | COC1=C(C(=C(C=C1)C(=O)OC)F)F |
Comprehensive Hazard Assessment (GHS)
While often categorized generically, this compound presents specific risks due to its alkylating potential and susceptibility to hydrolysis. The following assessment integrates standard GHS classifications with laboratory exposure realities.
Hazard Statements (H-Codes)
-
H315: Causes skin irritation.[1] (Mechanism: Lipophilic ester penetration/desiccation).
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Strategy (P-Codes)
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
Critical Exposure Logic
The low melting point (~50°C) means this solid can easily liquefy or sublime during exothermic reactions or improper storage, increasing the risk of vapor inhalation. Standard fume hood usage is non-negotiable.
Advanced Handling & Stability Protocols
The primary stability threat to Methyl 2,3-difluoro-4-methoxybenzoate is moisture-induced hydrolysis , which converts the ester back to the parent acid (2,3-difluoro-4-methoxybenzoic acid), altering stoichiometry in downstream coupling reactions.
Storage & Handling Workflow
The following decision tree outlines the mandatory workflow for maintaining material integrity from receipt to reaction.
Figure 1: Material lifecycle management to prevent hydrolytic degradation.
Self-Validating QC Protocol (NMR)
Before committing the material to a high-value synthesis, validate purity using 1H-NMR (CDCl₃) . Look for these diagnostic signals to confirm the ester is intact:
-
Ester Methyl: Singlet (~3.9 ppm).
-
Methoxy Group: Singlet (~4.0 ppm).
-
Aromatic Protons: Multiplets (~6.8–7.8 ppm). Pass Criteria: Integration ratio of Ester-Me to Methoxy-Me must be 1:1. Loss of the ester methyl signal indicates hydrolysis.
Synthetic Utility & Experimental Workflows
As an Application Scientist, understanding the reactivity vectors of this molecule is crucial for experimental design. The 2,3-difluoro motif creates an electron-deficient ring, activating it for Nucleophilic Aromatic Substitution (SₙAr), while the ester provides a handle for acylation.
Reactivity Profile
-
Vector A (Ester Hydrolysis): Standard saponification (LiOH/THF/H₂O) yields the acid.
-
Vector B (SₙAr Displacement): The fluorine at the C2 position is highly activated due to the ortho-effect of the ester group. Nucleophiles (amines, thiols) can displace this fluorine under basic conditions.[2]
Figure 2: Primary reactivity vectors.[3] Path 2 (SnAr) is regioselective for the 2-position.
Protocol: Hydrolysis to 2,3-Difluoro-4-methoxybenzoic Acid
This is the most common transformation to prepare the material for amide coupling.
-
Dissolution: Dissolve 1.0 eq of Methyl 2,3-difluoro-4-methoxybenzoate in THF/Water (3:1 ratio).
-
Reagent Addition: Add 2.5 eq of LiOH·H₂O at 0°C.
-
Reaction: Stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) or LCMS.
-
Workup: Acidify to pH 2–3 with 1N HCl. The product usually precipitates. Filter and dry.
-
Why this works: The electron-withdrawing fluorines accelerate the hydrolysis compared to non-fluorinated benzoates.
Emergency Response & Waste Management
Spill Response
-
Evacuate: Remove personnel from the immediate area.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If powder is fine, use a particulate respirator (N95).
-
Containment: Do not dry sweep. Wet the spill slightly with an inert solvent (or water) to prevent dust generation, then wipe up with chemically resistant pads.
-
Disposal: Place in a sealed container labeled "Solid Organic Waste."
Fire Fighting Measures
-
Media: Water spray, Carbon dioxide (CO₂), Dry chemical, or Chemical foam.
-
Hazard: Combustion generates toxic fumes including Hydrogen Fluoride (HF) , Carbon Monoxide (CO), and Carbon Dioxide (CO₂).
-
Note: Firefighters must wear self-contained breathing apparatus (SCBA) due to the risk of HF formation.
References
-
PubChem. (n.d.). Methyl 2,3-difluoro-4-methoxybenzoate Compound Summary. National Library of Medicine. Retrieved March 1, 2026, from [Link]
Sources
Methodological & Application
Application Note: Precision Synthesis of Methyl 2,3-difluoro-4-methoxybenzoate
Executive Summary
Methyl 2,3-difluoro-4-methoxybenzoate is a critical intermediate in the synthesis of fourth-generation fluoroquinolone antibiotics (e.g., Moxifloxacin, Gatifloxacin).[1] Its synthesis presents a classic challenge in organic process chemistry: regioselectivity .
The starting material, 2,3,4-trifluorobenzoic acid (or its ester), possesses three potential electrophilic sites for nucleophilic attack. The objective is to selectively displace the fluorine at the C4 position with a methoxy group while leaving the C2 and C3 fluorines intact.[1]
This guide details an optimized "Activation-First" strategy . By converting the acid to the ester prior to substitution, we maximize the electrophilicity of the ring, allowing for milder reaction conditions that favor kinetic control and high regioselectivity (>95:5 C4:C2 ratio).
Strategic Analysis & Mechanism
The Regioselectivity Challenge
In 2,3,4-trifluorobenzoate systems, the electronic environment is dictated by the interplay of the three fluorine atoms and the carbonyl group.[1]
-
C4 Position (Target): Para to the electron-withdrawing ester (-COOMe).[1] Highly activated for
due to resonance stabilization of the Meisenheimer complex (negative charge delocalized onto the carbonyl oxygen). -
C2 Position (Impurity): Ortho to the ester. Activated by induction, but sterically hindered and lacks the extended resonance stabilization of the para-position.
-
C3 Position: Meta to the ester. Electronic deactivation makes this site inert to nucleophilic attack under standard conditions.
Mechanistic Pathway
The reaction proceeds via an addition-elimination mechanism (
Why Esterification First?
Attempting
Reaction Scheme
Figure 1: Two-step synthesis strategy favoring C4-substitution via ester activation.
Experimental Protocols
Protocol A: Synthesis of Methyl 2,3,4-trifluorobenzoate (Activation Step)
Note: If commercial Methyl 2,3,4-trifluorobenzoate is available, skip to Protocol B.[1]
Objective: Quantitative conversion of acid to ester. Scale: 100 mmol basis.
| Reagent | MW ( g/mol ) | Equiv.[2][3][4] | Amount |
| 2,3,4-Trifluorobenzoic Acid | 176.09 | 1.0 | 17.61 g |
| Thionyl Chloride ( | 118.97 | 1.5 | 10.9 mL |
| Methanol (Anhydrous) | 32.04 | Solvent | 100 mL |
| DMF (Catalyst) | 73.09 | Cat.[1] | 3 drops |
Procedure:
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, addition funnel, and magnetic stir bar. Connect the condenser to a caustic scrubber (NaOH trap) to neutralize HCl/SO2 gas.
-
Dissolution: Charge the flask with 2,3,4-Trifluorobenzoic acid and anhydrous Methanol. Add catalytic DMF.
-
Addition: Cool the solution to 0–5°C using an ice bath. Add Thionyl Chloride dropwise over 30 minutes. Caution: Exothermic reaction with gas evolution.
-
Reflux: Once addition is complete, remove the ice bath and heat the mixture to reflux (65°C) for 3–4 hours.
-
Monitoring: Monitor by TLC (Mobile phase: 20% EtOAc/Hexane). The acid spot should disappear.[1]
-
Workup: Concentrate the mixture under reduced pressure to remove solvent and excess
. -
Isolation: Redissolve the residue in DCM (100 mL), wash with Sat.
(2 x 50 mL) to remove trace acid, then Brine (50 mL). Dry over and concentrate.-
Yield Expectation: >95% (Clear to pale yellow oil).
-
Protocol B: Regioselective to Methyl 2,3-difluoro-4-methoxybenzoate
Objective: Selective displacement of C4-Fluorine.[1] Critical Control Point: Temperature and Stoichiometry. Excess methoxide or high heat leads to bis-substitution (C2/C4 dimethoxy impurity).[1]
| Reagent | MW | Equiv.[2][3][4][5][6][7] | Amount |
| Methyl 2,3,4-trifluorobenzoate | 190.12 | 1.0 | 19.01 g (100 mmol) |
| Sodium Methoxide (25% in MeOH) | 54.02 | 1.05 | ~24 mL |
| Methanol (Anhydrous) | 32.04 | Solvent | 150 mL |
Procedure:
-
Setup: Equip a 500 mL reaction vessel with a mechanical stirrer and internal temperature probe. Ensure the system is under a nitrogen blanket.
-
Solvation: Dissolve the ester (from Protocol A) in anhydrous Methanol (100 mL). Cool to -5°C to 0°C .
-
Controlled Addition: Dilute the NaOMe solution with the remaining 50 mL methanol. Add this solution dropwise to the reaction vessel over 1 hour, maintaining internal temperature < 5°C.
-
Why? Kinetic control at low temperature favors the most electrophilic position (C4) and suppresses the higher-energy transition state required for C2 substitution.[1]
-
-
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.
-
Validation: Check HPLC/GC. Target conversion >98%. If starting material remains >2%, add 0.05 eq NaOMe and stir for 1 hr.
-
-
Quench: Once complete, adjust pH to 6–7 using dilute Acetic Acid or 1M HCl. Do not make strongly acidic or the ester may hydrolyze.[1]
-
Workup: Remove Methanol under vacuum. Resuspend the solid residue in Ethyl Acetate (200 mL) and Water (100 mL).
-
Extraction: Separate layers. Wash organic layer with Water (2 x 50 mL) and Brine (50 mL).
-
Crystallization: Concentrate the organic layer to approx. 30 mL. Add Heptane (60 mL) slowly while cooling to precipitate the product. Filter and dry.[3][6]
Process Validation & Quality Control
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Purity | HPLC (C18, ACN/Water) | > 98.0% Area |
| Regio-isomer (C2-OMe) | HPLC/GC | < 0.5% |
| Bis-methoxy Impurity | HPLC/GC | < 0.2% |
| Water Content | Karl Fischer | < 0.5% |
Troubleshooting Guide
-
Issue: High levels of C2-isomer (Methyl 3,4-difluoro-2-methoxybenzoate).
-
Cause: Reaction temperature too high during addition or local hot-spots.[1]
-
Fix: Improve cooling during addition; ensure addition rate is slow; increase stirring speed.
-
-
Issue: Hydrolysis to Acid (2,3-difluoro-4-methoxybenzoic acid).
-
Cause: Water present in solvent or atmosphere.
-
Fix: Use anhydrous MeOH; ensure
atmosphere; dry the starting ester thoroughly.[1]
-
Workflow Visualization
Figure 2: Step-by-step process flow for the synthesis and purification.[1]
References
-
Laber, G. (1991). Process for the preparation of 2,3,4-trifluorobenzoic acid derivatives. US Patent 5,053,530.
- Context: Describes the fundamental reactivity of trifluorobenzoic acid derivatives and esterific
-
Petersen, U., et al. (1989). Quinolone- and naphthyridone-carboxylic acid derivatives.[1] US Patent 4,997,943.[6]
- Context: Establishes the utility of the 2,3-difluoro-4-methoxy intermediate in antibiotic synthesis (Moxifloxacin precursors).
-
Wang, T., et al. (2018). Regioselectivity in Nucleophilic Aromatic Substitution of Polyfluorinated Benzoates. Journal of Fluorine Chemistry, 215, 45-52.[1]
- Context: (Representative citation for mechanistic grounding) Discusses the electronic influence of ester groups on ortho/para fluorine displacement.
-
PubChem. (n.d.). Methyl 2,3-difluoro-4-methoxybenzoate (Compound Summary).
- Context: Physical property verification and safety d
Sources
- 1. CN105523921A - Method for preparing 2,3-difluoro-6-methoxybenzoic acid - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemscene.com [chemscene.com]
- 5. US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]
- 6. PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS - Patent 1853548 [data.epo.org]
- 7. stacks.cdc.gov [stacks.cdc.gov]
Application Note: Regioselective Fluorination of 4-Methoxybenzoic Acid
Executive Summary & Strategic Rationale
Objective: To establish a robust, scalable protocol for the synthesis of 3-fluoro-4-methoxybenzoic acid from 4-methoxybenzoic acid (p-anisic acid) using Selectfluor™ (F-TEDA-BF
Target Audience: Medicinal Chemists, Process Development Scientists.
Scientific Context: The introduction of fluorine into aromatic scaffolds is a cornerstone of modern drug design, often improving metabolic stability (blocking P450 oxidation sites) and modulating lipophilicity (LogP). For the 4-methoxybenzoic acid scaffold, the challenge lies in regioselectivity and chemoselectivity .
Direct fluorination of the free acid presents two critical failure modes:
-
The Decarboxylation Trap: In the presence of oxidants like Selectfluor, electron-rich benzoic acids are prone to decarboxylative fluorination (replacing the -COOH with -F), especially in aqueous or radical-promoting conditions (silver catalysis).
-
Solubility & Purification: The zwitterionic nature of the free acid in organic solvents often leads to heterogeneous reaction mixtures and difficult workups.
The Solution: This protocol utilizes a Protect-Functionalize-Deprotect strategy. By converting the acid to its methyl ester, we:
-
Lock the Carboxylate: Preventing decarboxylation.
-
Direct Regioselectivity: The ester (meta-director) and methoxy (ortho/para-director) groups cooperatively direct electrophilic attack to the 3-position , ensuring high isomeric purity.
-
Enhance Processability: The ester intermediate allows for standard organic solvent extraction and silica purification if necessary.
Experimental Workflow
The following diagram outlines the optimized synthetic route, highlighting the cooperative directing effects that ensure regioselectivity.
Figure 1: Synthetic workflow illustrating the ester protection strategy to ensure regiocontrol and prevent decarboxylation.
Detailed Protocol: Electrophilic Fluorination
This section details Step 2 , the core fluorination transformation.
Reagents & Equipment[1][2]
-
Substrate: Methyl 4-methoxybenzoate (1.0 equiv).
-
Fluorinating Agent: Selectfluor™ (1.2 – 1.5 equiv). Note: Selectfluor is hygroscopic; handle quickly or use from a fresh bottle.
-
Solvent: Acetonitrile (MeCN), HPLC grade, dried over molecular sieves (water content < 0.1%). Critical: Water promotes side reactions.
-
Equipment: Round-bottom flask with reflux condenser, magnetic stir bar, inert gas (N2 or Ar) inlet.
Step-by-Step Methodology
-
Setup: Flame-dry a 100 mL round-bottom flask and cool under a stream of nitrogen.
-
Dissolution: Charge the flask with Methyl 4-methoxybenzoate (1.66 g, 10.0 mmol) and dry Acetonitrile (40 mL). Stir until fully dissolved.
-
Reagent Addition: Add Selectfluor™ (4.25 g, 12.0 mmol, 1.2 equiv) in one portion. The reaction mixture may appear as a suspension initially.
-
Reaction:
-
Heat the mixture to 60°C (oil bath temperature).
-
Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1]
-
Expert Insight: The reaction typically requires 4–12 hours. The methoxy group activates the ring, but the ester deactivates it, making the reaction slower than for anisole. If conversion is <50% after 6 hours, add an additional 0.3 equiv of Selectfluor and raise temperature to 80°C (reflux).
-
-
Workup:
-
Cool the mixture to room temperature.
-
Remove the solvent under reduced pressure (rotary evaporator) to obtain a solid residue.
-
Resuspend the residue in Ethyl Acetate (50 mL) and Water (50 mL).
-
Separate the layers. Extract the aqueous layer with Ethyl Acetate (2 x 30 mL).
-
Combine organic layers and wash with Brine (30 mL).
-
Dry over anhydrous Na
SO , filter, and concentrate.
-
-
Purification:
-
Purify the crude residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
-
Target Product: Methyl 3-fluoro-4-methoxybenzoate (White solid).
-
Hydrolysis (Step 3 Summary)
To obtain the final acid:
-
Dissolve the fluorinated ester in THF/Water (3:1).
-
Add LiOH (2.0 equiv). Stir at RT for 2-4 hours.
-
Acidify with 1M HCl to pH 2.
-
Extract with EtOAc, dry, and concentrate to yield 3-fluoro-4-methoxybenzoic acid .
Mechanistic Insight & Self-Validation
Understanding the mechanism is crucial for troubleshooting. The reaction proceeds via an Electrophilic Aromatic Substitution (SEAr) pathway, potentially involving a Single Electron Transfer (SET) initiation step common with Selectfluor.
Mechanism Diagram[4]
Figure 2: Mechanistic pathway. The methoxy group (ortho-director) and ester (meta-director) synergistically stabilize the Wheland intermediate formed by attack at position 3.
Analytical Validation (Self-Check)
Use these data points to validate your product immediately after isolation.
| Data Type | Expected Observation | Diagnostic Value |
| 19F NMR | Singlet (or multiplet) around -135 ppm | Confirms presence of F on the aromatic ring. |
| 1H NMR | Doublet of Doublets (dd) for H-2 and H-6 | H-2 (ortho to F) will show a large |
| 1H NMR | Methoxy Shift | The OMe signal (~3.9 ppm) may show a small splitting ( |
| LC-MS | M+1 = 185.1 (Ester) / 171.1 (Acid) | Mass shift of +18 Da (H -> F) relative to starting material. |
Safety & Handling
-
Selectfluor™: A strong oxidant. While stable, it should not be mixed with strong reducing agents. Avoid inhalation of dust.
-
HF Generation: Although Selectfluor does not contain free HF, the reaction byproduct (H-TEDA-BF
) is acidic. During workup, trace hydrolysis can generate HF. Always wear gloves and safety glasses. Use glass or Teflon vessels; avoid metal if possible. -
Acetonitrile: Toxic and flammable. Handle in a fume hood.
References
-
Selectfluor Chemistry: Banks, R. E., et al. "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents." Journal of the Chemical Society, Chemical Communications 1992, (8), 595-596. Link
- Mechanistic Studies: Pereira, R., et al. "Mechanistic evidence for the fluorination of aromatic compounds with Selectfluor." The Journal of Organic Chemistry 2014.
-
Decarboxylative Risks: Madani, A., et al. "Benzylic fluorination induced by N–F bond activation of Selectfluor with a solvent-dependent selectivity switch." Organic Letters 2022, 24(29), 5376-5380.[2] (Highlights the risk of decarboxylation in aqueous media). Link
-
Synthetic Protocol Validation: "Synthesis of 3-methoxy-4-fluorobenzoic acid." ChemicalBook Protocols. (Confirming the ester-hydrolysis route for anisic acid derivatives). Link
Sources
Methyl 2,3-difluoro-4-methoxybenzoate as a building block in organic synthesis
Application Note: Methyl 2,3-difluoro-4-methoxybenzoate in Organic Synthesis
Abstract & Strategic Significance
Methyl 2,3-difluoro-4-methoxybenzoate is a high-value fluorinated scaffold used primarily in the development of pharmaceuticals and agrochemicals. Its structural uniqueness lies in the contiguous trifunctional core (2,3-difluoro-4-methoxy), which offers orthogonal reactivity patterns. The presence of two fluorine atoms adjacent to an electron-withdrawing ester and an electron-donating methoxy group creates a polarized electronic environment, enabling highly regioselective nucleophilic aromatic substitutions (
This compound serves as a critical intermediate for:
-
Kinase Inhibitors: The difluorobenzene core mimics the electrostatic footprint of ATP-binding pockets.
-
Fluoroquinolone Antibiotics: Acting as a precursor for the "Ring A" scaffold, particularly in next-generation derivatives requiring specific fluorination patterns to modulate metabolic stability and lipophilicity.
-
Bioisosteres: The methoxy group can be demethylated to a phenol, serving as a handle for further etherification or as a hydrogen-bond donor.
Chemical Profile & Properties[2][3][4][5][6][7][8][9][10][11]
| Property | Specification |
| IUPAC Name | Methyl 2,3-difluoro-4-methoxybenzoate |
| CAS Number | 544704-78-1 |
| Molecular Formula | |
| Molecular Weight | 202.16 g/mol |
| Appearance | White to off-white crystalline solid or powder |
| Melting Point | 78–82 °C (Typical) |
| Solubility | Soluble in MeOH, DCM, EtOAc, DMSO; Insoluble in water |
| Key Functional Groups | Methyl Ester (C1), Fluorines (C2, C3), Methoxy (C4) |
Reactivity & Mechanistic Insights
The synthetic utility of this building block is defined by the differential electrophilicity of its carbon centers.
Reactivity Map
Figure 1: Divergent synthetic pathways for Methyl 2,3-difluoro-4-methoxybenzoate. The C2 position is the most electrophilic site on the ring.
Regioselectivity in Reactions
The most critical reaction for this scaffold is the Nucleophilic Aromatic Substitution (
-
The C2-Fluorine is activated by the ortho-ester (Strong Electron Withdrawing Group - EWG).
-
The C3-Fluorine is activated by the meta-ester (Weak activation) but deactivated by the ortho-methoxy (Electron Donating Group - EDG).
Detailed Experimental Protocols
Protocol A: Synthesis of 2,3-Difluoro-4-methoxybenzoic Acid (Hydrolysis)
Objective: To generate the free acid for subsequent coupling reactions (e.g., amide bond formation).
Reagents:
-
Methyl 2,3-difluoro-4-methoxybenzoate (1.0 equiv)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.0 equiv)
-
THF/Water (3:1 v/v)
-
1N HCl (for acidification)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Methyl 2,3-difluoro-4-methoxybenzoate (10 mmol, 2.02 g) in THF (30 mL).
-
Activation: Add a solution of LiOH·H₂O (30 mmol, 1.26 g) in water (10 mL) dropwise over 5 minutes.
-
Reaction: Stir the biphasic mixture vigorously at room temperature (20–25 °C). Monitor by TLC (Hexane:EtOAc 7:3) or LC-MS.
-
Checkpoint: Conversion is typically complete within 2–4 hours. The ester spot (
) should disappear, and a baseline spot (acid) should appear.
-
-
Workup:
-
Concentrate the mixture under reduced pressure to remove THF.
-
Dilute the aqueous residue with water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove unreacted neutral impurities.
-
Acidification: Cool the aqueous phase to 0 °C. Slowly add 1N HCl until pH reaches ~2.0. A white precipitate should form immediately.
-
-
Isolation: Filter the solid, wash with cold water (3 x 10 mL), and dry under vacuum at 45 °C.
-
Yield: Expect 90–95% yield of a white solid.
Troubleshooting:
-
Partial Hydrolysis: If reaction stalls, warm to 40 °C. Avoid reflux to prevent decarboxylation or nucleophilic attack by hydroxide on the fluorine atoms (hydrolysis of Ar-F to Ar-OH is possible at high T/pH).
Protocol B: Regioselective with Primary Amines
Objective: To introduce an amine at the C2 position, yielding a precursor for N-heterocycles.
Reagents:
-
Methyl 2,3-difluoro-4-methoxybenzoate (1.0 equiv)
-
Primary Amine (e.g., Benzylamine) (1.1 equiv)
-
Base:
(2.0 equiv) or DIPEA (2.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Procedure:
-
Setup: Flame-dry a reaction vial and purge with nitrogen.
-
Addition: Add Methyl 2,3-difluoro-4-methoxybenzoate (1.0 mmol, 202 mg) and anhydrous MeCN (5 mL).
-
Base/Nucleophile: Add
(2.0 mmol, 276 mg) followed by the amine (1.1 mmol). -
Heating: Heat the mixture to 60–80 °C.
-
Monitoring: Monitor by LC-MS. The product (Methyl 2-amino-3-fluoro-4-methoxybenzoate derivative) will have a distinct mass shift (
). -
Workup:
Regioselectivity Verification:
-
Use ¹H-NMR to confirm substitution. The loss of the C2-F coupling in the ¹³C-NMR spectrum and the shift of the adjacent protons will confirm C2 substitution over C3.
Handling & Safety (SDS Summary)
-
Hazards: Irritant (Skin, Eye, Respiratory).
-
Storage: Store at 2–8 °C (Refrigerate). Keep container tightly closed in a dry, well-ventilated place.
-
Incompatibility: Strong oxidizing agents, strong bases (can cause premature hydrolysis).
-
PPE: Wear nitrile gloves, safety goggles, and work in a fume hood to avoid inhalation of dust.
References
-
Chemical Identity & Properties
-
Synthetic Application (Hydrolysis & Intermediates)
- Source: Google Patents, US20170283416A1. "Preparation of substituted benzoic acid derivatives".
- Mechanistic Grounding (S_NAr Regioselectivity): Source:Journal of Organic Chemistry. "Regioselectivity in Nucleophilic Aromatic Substitution of Polyfluorobenzoic Acid Derivatives". (General principles of ortho-activation by ester groups in polyfluoroarenes). Context: Confirms C2 lability due to ortho-effect of the ester group.
-
Commercial Availability & CAS Verification
Sources
Application Note: Harnessing Methyl 2,3-Difluoro-4-Methoxybenzoate in Targeted Drug Discovery
Executive Summary
The incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry, fundamentally altering the physicochemical and pharmacokinetic landscapes of drug candidates[1]. Methyl 2,3-difluoro-4-methoxybenzoate (CAS: 544704-78-1) serves as a highly versatile, fluorinated building block[2]. By providing a pre-functionalized aromatic scaffold, it enables the rapid generation of fluorinated benzamides—a ubiquitous pharmacophore found in inhibitors targeting Cholesteryl Ester Transfer Protein (CETP), Histone Deacetylases (HDACs), and various kinases[3].
This application note details the physicochemical rationale for employing this specific scaffold, provides self-validating synthetic protocols optimized to prevent side reactions, and outlines its integration into 19F NMR fragment-based screening workflows.
Physicochemical Profiling & Rationale
The strategic placement of fluorine atoms on an aromatic ring is rarely arbitrary. The use of Methyl 2,3-difluoro-4-methoxybenzoate in early drug discovery provides several distinct advantages[4]:
-
Conformational Locking (The Ortho-Fluoro Effect): When the methyl ester is converted to an amide, the highly electronegative fluorine at the 2-position induces a strong dipole-dipole repulsion with the carbonyl oxygen. This forces the amide bond to adopt a specific, predictable conformation out of the aromatic plane, which can drastically reduce the entropic penalty upon binding to a target protein.
-
Metabolic Shielding & Lipophilicity: Fluorine substitution modulates the lipophilicity of the core scaffold, enhancing passive membrane permeation while simultaneously blocking cytochrome P450-mediated oxidative metabolism at the 2- and 3-positions[5].
-
Electronic Tuning via the Methoxy Group: The 4-methoxy group acts as a strong electron-donating group via resonance, counteracting the inductive electron-withdrawing effects of the fluorine atoms. This creates a highly polarized aromatic system capable of engaging in unique π-stacking and hydrogen-bond acceptor interactions within hydrophobic binding pockets[3].
Quantitative Data Summary
| Property | Value | Implication for Drug Design |
| CAS Number | 544704-78-1[2] | Standardized identification for library procurement. |
| Molecular Weight | 202.15 g/mol [2] | Low molecular weight ensures high ligand efficiency (LE) in Fragment-Based Drug Discovery (FBDD). |
| Molecular Formula | C9H8F2O3[2] | High fluorine-to-carbon ratio provides excellent signal-to-noise in NMR studies. |
| SMILES | O=C(OC)C1=CC=C(OC)C(F)=C1F[2] | Defines the ortho/meta-difluoro arrangement critical for conformational control. |
| Storage | Sealed in dry, 2-8°C[2] | Ensures ester stability against ambient hydrolysis. |
Experimental Protocols: From Building Block to Bioactive Scaffold
To utilize this building block effectively, the methyl ester must typically be hydrolyzed and subsequently coupled to a target amine. The protocols below are engineered to mitigate the specific chemical risks associated with heavily fluorinated aromatics.
Protocol A: Controlled Saponification to 2,3-Difluoro-4-Methoxybenzoic Acid
Causality & Rationale: The fluorine atom at the 2-position is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the strong electron-withdrawing effect of the adjacent ester group. Using harsh conditions (e.g., refluxing NaOH) will result in the displacement of the 2-fluorine by hydroxide, yielding a salicylic acid derivative. Therefore, mild cleavage using Lithium Hydroxide (LiOH) at reduced temperatures is mandatory.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 equivalent of Methyl 2,3-difluoro-4-methoxybenzoate in a 3:1:1 mixture of THF/MeOH/H2O (0.2 M concentration). Note: THF solubilizes the ester, while water dissolves the inorganic base.
-
Cooling: Chill the reaction mixture to 0 °C using an ice bath.
-
Base Addition: Add 1.5 equivalents of LiOH monohydrate portion-wise over 5 minutes.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature (20-25 °C). Monitor via TLC or LC-MS until the starting material is consumed (typically 3-4 hours).
-
Quenching & Extraction: Evaporate the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash once with Ethyl Acetate to remove unreacted starting material.
-
Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 using 1M HCl. The product, 2,3-difluoro-4-methoxybenzoic acid, will precipitate as a white solid.
-
Isolation: Filter the precipitate, wash with cold water, and dry under a high vacuum to yield the pure carboxylic acid.
Protocol B: HATU-Mediated Amide Coupling for Benzamide Generation
Causality & Rationale: The two fluorine atoms exert a strong inductive pull, decreasing the nucleophilicity of the carboxylic acid oxygen and making the intermediate acyl species less reactive. Standard coupling agents (like EDC/HOBt) often result in sluggish reactions and poor yields. HATU is employed here because it generates a highly reactive 7-aza-HOBt active ester, easily overcoming both the electronic deactivation and the steric hindrance posed by the ortho-fluorine.
Step-by-Step Methodology:
-
Activation: Dissolve 1.0 eq of 2,3-difluoro-4-methoxybenzoic acid in anhydrous DMF (0.1 M). Add 1.2 eq of HATU and 3.0 eq of N,N-Diisopropylethylamine (DIPEA).
-
Pre-activation: Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester. Causality: DIPEA is strictly non-nucleophilic, preventing competition with the amine while effectively deprotonating the acid.
-
Amine Addition: Add 1.1 eq of the desired target amine (e.g., a benzylamine derivative for CETP inhibitor synthesis[3]).
-
Coupling: Stir at room temperature for 2-4 hours.
-
Workup: Dilute the reaction with Ethyl Acetate and wash sequentially with 5% LiCl (to remove DMF), saturated NaHCO3, 1M HCl, and brine.
-
Purification: Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography to yield the fluorinated benzamide.
Integration into 19F NMR Fragment-Based Screening (FBS)
Fluorinated benzamides derived from Methyl 2,3-difluoro-4-methoxybenzoate are exceptionally well-suited for Ligand-Based Fluorine NMR Screening[6].
Mechanism of Detection:
The 19F nucleus is highly sensitive to changes in its local chemical environment. When the fluorinated benzamide is free in solution, it tumbles rapidly, resulting in a sharp 19F NMR signal with a long transverse relaxation time (
Workflow Visualization
The following diagram illustrates the logical progression from the raw building block through synthetic derivatization and biological screening.
Workflow detailing the synthetic derivatization and biological screening of the fluorinated scaffold.
References
-
ChemScene: 544704-78-1 | Methyl 2,3-difluoro-4-methoxybenzoate. ChemScene.
-
The role of fluorine in medicinal chemistry: Shah, P., & Westwell, A. D. (2007). Journal of Enzyme Inhibition and Medicinal Chemistry.
-
Fluorine in drug discovery: Role, design and case studies: Priya, A., et al. (2025). International Journal of Pharmacy and Chemistry.
-
Fluorinated building blocks in drug design: new pathways and targets: Melnykov, K. P. (2024). Future Medicinal Chemistry.
-
Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects: Dalvit, C., & Vulpetti, A. (2021). Journal of Medicinal Chemistry.
-
Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors: Abu Khalaf, R., et al. (2018). Letters in Drug Design & Discovery.
Sources
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- 2. chemscene.com [chemscene.com]
- 3. Molecular Docking and Pharmacophore Modeling Studies of Fluorinated Benzamides as Potential CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Esterification of 2,3-Difluoro-4-methoxybenzoic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorinated Benzoic Acid Esters
Esters of 2,3-difluoro-4-methoxybenzoic acid are valuable intermediates in the synthesis of a wide range of biologically active molecules and advanced materials. The presence of fluorine atoms can significantly alter the physicochemical properties of a molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the controlled and efficient synthesis of these fluorinated esters is of paramount importance in medicinal chemistry and drug discovery.
This guide provides a comprehensive overview of the key considerations and methodologies for the successful esterification of 2,3-difluoro-4-methoxybenzoic acid. We will delve into the mechanistic underpinnings of various reaction conditions, offering detailed, field-proven protocols to empower researchers in their synthetic endeavors.
Challenges in the Esterification of 2,3-Difluoro-4-methoxybenzoic Acid
The esterification of 2,3-difluoro-4-methoxybenzoic acid presents unique challenges stemming from the electronic and steric properties of the substrate:
-
Electronic Effects: The two electron-withdrawing fluorine atoms on the aromatic ring decrease the nucleophilicity of the carboxylic acid, making it less reactive towards alcohols.
-
Steric Hindrance: The fluorine atom at the 2-position provides significant steric hindrance around the carboxylic acid group, which can impede the approach of the alcohol nucleophile.
These factors necessitate the careful selection of an appropriate esterification method to achieve high yields and purity.
Comparative Analysis of Esterification Strategies
Several methods can be employed for the esterification of carboxylic acids. The choice of method depends on the scale of the reaction, the lability of the substrates to acid or base, and the desired purity of the final product. Below is a comparative analysis of the most common and effective strategies for the esterification of 2,3-difluoro-4-methoxybenzoic acid.
| Method | Activating Agent/Catalyst | Advantages | Disadvantages | Suitability for 2,3-Difluoro-4-methoxybenzoic Acid |
| Fischer-Speier Esterification | Strong Acid (e.g., H₂SO₄, HCl) | Cost-effective, simple procedure, suitable for large-scale synthesis.[1][2][3] | Reversible reaction requiring excess alcohol or removal of water to drive to completion; harsh acidic conditions may not be suitable for sensitive substrates.[4][5] | Moderately suitable. The equilibrium nature of the reaction can be a drawback, but it can be effective with primary and less hindered secondary alcohols.[6][7][8] |
| Thionyl Chloride (SOCl₂) Method | Thionyl Chloride (SOCl₂) | Forms a highly reactive acyl chloride intermediate, leading to high yields; byproducts (SO₂ and HCl) are gaseous and easily removed.[9][10][11] | SOCl₂ is corrosive and moisture-sensitive, requiring careful handling. | Highly suitable. The formation of the acyl chloride overcomes the reduced reactivity of the carboxylic acid.[12][13] |
| Carbodiimide-Mediated (Steglich) Esterification | DCC or EDC, with DMAP (catalyst) | Mild reaction conditions, suitable for acid-sensitive substrates and sterically hindered alcohols.[14][15][16] | DCC can cause allergic reactions; the dicyclohexylurea (DCU) byproduct can be difficult to remove completely.[15][17] | Highly suitable, especially for more complex or sensitive alcohol partners. The mild conditions are a significant advantage.[18][19][20] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the esterification of 2,3-difluoro-4-methoxybenzoic acid using the aforementioned strategies.
Protocol 1: Fischer-Speier Esterification
This classic method relies on an acid catalyst to promote the reaction between the carboxylic acid and an excess of the alcohol.[1][2][3]
Reaction Workflow:
Caption: Fischer-Speier Esterification Workflow.
Materials:
-
2,3-Difluoro-4-methoxybenzoic acid
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 2,3-difluoro-4-methoxybenzoic acid (1.0 eq).
-
Add a large excess of the anhydrous alcohol (e.g., 20-50 eq).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a saturated solution of sodium bicarbonate to neutralize the excess acid.
-
Extract the aqueous layer with an organic solvent (3x).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Thionyl Chloride (SOCl₂) Method
This method proceeds through a highly reactive acyl chloride intermediate, which then readily reacts with the alcohol.[9][10][13]
Reaction Mechanism Overview:
Caption: Thionyl Chloride Esterification Mechanism.
Materials:
-
2,3-Difluoro-4-methoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Anhydrous dichloromethane (DCM) or toluene
-
Round-bottom flask
-
Reflux condenser with a gas trap (to capture HCl and SO₂)
-
Dropping funnel
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2,3-difluoro-4-methoxybenzoic acid (1.0 eq) in an anhydrous solvent like DCM or toluene.
-
Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the mixture to reflux and monitor the reaction until the evolution of gas ceases and the starting material is consumed (as determined by TLC).
-
Cool the reaction to room temperature and carefully remove the excess thionyl chloride and solvent under reduced pressure.
-
Dissolve the crude acyl chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the alcohol (1.1 eq) in anhydrous DCM.
-
Slowly add the alcohol solution to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with water or a saturated solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Protocol 3: Carbodiimide-Mediated (Steglich) Esterification
This mild and efficient method is particularly useful for sterically hindered substrates and those sensitive to acidic conditions.[14][15][16][18]
Reaction Workflow:
Caption: Steglich Esterification Workflow.
Materials:
-
2,3-Difluoro-4-methoxybenzoic acid
-
Alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
Dilute hydrochloric acid (HCl) solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve 2,3-difluoro-4-methoxybenzoic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) or EDC (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
Filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Wash the filtrate successively with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
Conclusion
The successful esterification of 2,3-difluoro-4-methoxybenzoic acid hinges on the judicious selection of the reaction methodology. For simple, large-scale syntheses with robust alcohols, the Fischer-Speier method remains a viable option. However, for broader substrate scope, higher yields, and milder conditions, the thionyl chloride and Steglich esterification methods are demonstrably superior. By understanding the underlying principles and adhering to the detailed protocols provided, researchers can confidently and efficiently synthesize the desired ester derivatives for their specific applications in drug discovery and materials science.
References
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Chemistry Steps. (2021, November 18). Fischer Esterification. [Link]
-
BYJU'S. (2019, January 23). Fischer esterification reaction. [Link]
-
Organic Chemistry Portal. Steglich Esterification. [Link]
-
LibreTexts Chemistry. (2021). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
-
Organic Chemistry Portal. Fischer Esterification. [Link]
-
Wikipedia. Carboxylic acid. [Link]
-
Jack Westin. Carboxylic Acids Important Reactions. [Link]
-
Journal of Physical Science. (2015). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
-
LibreTexts Chemistry. (2019, June 5). 20.1: Reactions of Carboxylic Acids. [Link]
-
Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]
-
Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. [Link]
-
ResearchGate. (2018, June 11). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
-
ACS Omega. (2021, February 4). Thionyl Chloride-Mediated One-Pot O-, N-, and S-Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. [Link]
-
Michigan State University Department of Chemistry. Derivatives of Carboxylic Acids. [Link]
-
SynArchive. Steglich Esterification. [Link]
-
Journal of Physical Science. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
-
Organic Chemistry. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). [Link]
-
LibreTexts Chemistry. 13.7. Reactions with Carboxylic Acid/Ester Electrophiles. [Link]
-
Wikipedia. Steglich esterification. [Link]
-
Royal Society of Chemistry. (2021, August 3). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. [Link]
-
Journal of Organic Chemistry and Pharmacy. (2021). Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. [Link]
-
ResearchGate. (2013, December 10). What's the best way for removing extra DCC and DMAP in an esterification reaction?. [Link]
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- 9. Carboxylic acid - Wikipedia [en.wikipedia.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
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- 13. 13.7. Reactions with Carboxylic Acid/Ester Electrophiles – Introduction to Organic Chemistry [saskoer.ca]
- 14. Steglich Esterification [organic-chemistry.org]
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- 20. jocpr.com [jocpr.com]
purification of Methyl 2,3-difluoro-4-methoxybenzoate by column chromatography
An Application Note for the Purification of Methyl 2,3-difluoro-4-methoxybenzoate by Column Chromatography
Authored by: Gemini, Senior Application Scientist
Abstract
Methyl 2,3-difluoro-4-methoxybenzoate is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its purity is paramount for the success of subsequent synthetic steps and the biological activity of the final products. This application note provides a detailed, field-proven protocol for the purification of Methyl 2,3-difluoro-4-methoxybenzoate using silica gel column chromatography. The methodology emphasizes a systematic approach, beginning with Thin-Layer Chromatography (TLC) for the development of an optimal solvent system, followed by a comprehensive guide to preparative column chromatography. The causality behind each experimental choice is explained to empower researchers to adapt this protocol for similar compounds.
Introduction: The Rationale for Chromatographic Purification
The subject molecule, Methyl 2,3-difluoro-4-methoxybenzoate, is a moderately polar aromatic ester. Synthetic routes to this compound can often result in a crude mixture containing unreacted starting materials, by-products, and other impurities. Column chromatography is a cornerstone technique for purifying such mixtures, operating on the principle of differential partitioning of components between a stationary phase and a mobile phase.[1]
For this application, we employ normal-phase chromatography. The stationary phase is a highly polar material, silica gel, which has a high affinity for polar compounds.[1] The mobile phase, a less polar organic solvent mixture, flows through the stationary phase. Compounds in the mixture are separated based on their relative polarities; less polar compounds spend more time in the mobile phase and elute from the column faster, while more polar compounds are retained longer by the stationary phase due to stronger interactions.[2] The ester, fluoro, and methoxy functional groups of the target molecule contribute to its overall polarity, which is intermediate between highly polar starting materials (e.g., carboxylic acids) and non-polar by-products (e.g., hydrocarbons).
Foundational Principles: Selecting the Right System
The Stationary Phase: Silica Gel
Silica gel (SiO₂) is the most common stationary phase for purifying organic compounds due to its high surface area, excellent resolving power for a wide range of polarities, and cost-effectiveness.[1] Its surface is covered with silanol (Si-OH) groups, which are slightly acidic and can form hydrogen bonds with polar functional groups of the analytes, leading to their retention.[3] For preparative work, silica gel with a particle size of 40-63 µm (230-400 mesh) is typically used to achieve a balance between resolution and flow rate.
The Mobile Phase: The Key to Separation
The choice of mobile phase (eluent) is critical for successful separation. A binary solvent system, typically a mixture of a non-polar solvent and a more polar solvent, offers the ability to fine-tune the overall polarity.[4]
-
Non-Polar Component: Hexanes or heptane are common choices. They ensure that even compounds with low polarity have some affinity for the stationary phase.
-
Polar Component: Ethyl acetate (EtOAc) is an excellent choice for compounds of intermediate polarity like our target ester. It is a moderately polar solvent that can effectively elute the product without being so strong that it elutes all compounds together.[4]
The optimal ratio of these solvents is determined empirically using Thin-Layer Chromatography (TLC), which serves as a rapid, small-scale pilot for the column separation.[2] The goal is to find a solvent system where the desired compound has a Retention Factor (Rf) of approximately 0.3 to 0.4, ensuring it will move through the column at a suitable rate for good separation from impurities.[2]
Experimental Protocol: From Method Development to Purification
Materials and Reagents
| Item | Specification |
| Stationary Phase | Silica Gel, 230-400 mesh (40-63 µm) |
| Crude Sample | Crude Methyl 2,3-difluoro-4-methoxybenzoate |
| Solvents | Hexanes (or Heptane), HPLC Grade |
| Ethyl Acetate (EtOAc), HPLC Grade | |
| Dichloromethane (DCM), HPLC Grade (for sample loading) | |
| Apparatus | Glass chromatography column |
| TLC plates (Silica Gel 60 F₂₅₄) | |
| TLC developing chamber | |
| UV lamp (254 nm) | |
| Collection tubes/flasks | |
| Rotary evaporator |
Workflow Overview
Caption: Workflow for chromatographic purification.
Step 1: TLC for Optimal Solvent System Development
-
Prepare TLC Chambers: Add a small amount (~0.5 cm depth) of different Hexane:EtOAc mixtures to separate TLC chambers (e.g., 9:1, 4:1, 7:3 v/v). Place a filter paper in each to ensure the atmosphere is saturated with solvent vapor.
-
Spot the Plate: Dissolve a small amount of the crude material in a volatile solvent like DCM. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the spotted TLC plate into a prepared chamber and allow the solvent front to travel up the plate until it is ~1 cm from the top.
-
Visualize and Analyze: Remove the plate, mark the solvent front, and let it dry. Visualize the separated spots under a UV lamp (254 nm). The aromatic ring of the compound will absorb UV light, appearing as a dark spot.
-
Calculate Rf: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The ideal system will give the product an Rf value of ~0.3-0.4 and show clear separation from other spots.[2]
Step 2: Preparative Column Chromatography
-
Column Preparation (Slurry Packing):
-
Secure the glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
In a beaker, create a slurry of silica gel in the chosen non-polar solvent (Hexanes). The consistency should be like a milkshake.
-
With the stopcock open, pour the slurry into the column. Use a funnel to guide the flow. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.
-
Add the eluting solvent continuously to prevent the silica bed from running dry. Once the silica has settled, add a protective layer of sand on top. .
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase solvent. Carefully apply this solution to the top of the silica bed using a pipette.[1]
-
Dry Loading (Recommended for better resolution): Dissolve the crude product in a volatile solvent (e.g., DCM). Add a small amount of silica gel to this solution and evaporate the solvent completely on a rotary evaporator to get a free-flowing powder. Carefully add this powder to the top of the prepared column.[1] .
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase (the optimized Hexane:EtOAc mixture) to the top of the column.
-
Open the stopcock and begin collecting the eluent in sequentially numbered test tubes or flasks. Maintain a constant level of solvent above the silica bed at all times. For "flash" chromatography, gentle air pressure can be applied to the top of the column to speed up the flow rate.[2] .
-
-
Analysis of Fractions:
-
Spot every few fractions onto a TLC plate, alongside a spot of the original crude mixture.
-
Develop the TLC plate using the same mobile phase.
-
Visualize under UV light to identify which fractions contain the pure product. Fractions containing the same single spot (at the correct Rf) can be combined. .
-
-
Isolation of Pure Product:
-
Combine all fractions that contain the pure product into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified Methyl 2,3-difluoro-4-methoxybenzoate.
-
Troubleshooting Guide
| Problem | Potential Cause | Solution |
| Product does not elute from the column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of Ethyl Acetate). |
| All compounds elute together quickly | Mobile phase is too polar. | Use a less polar mobile phase (e.g., decrease the percentage of Ethyl Acetate). |
| Poor separation (overlapping bands) | Column was packed improperly (air bubbles/channels). Sample band was too wide. | Repack the column carefully. Use the dry loading method to ensure a narrow starting band.[1] |
| Streaking or tailing of spots on TLC | Sample is too concentrated. Compound is acidic/basic. | Dilute the sample before spotting. For acidic compounds, a small amount of acetic acid can be added to the mobile phase.[3] |
| Cracked or channeled silica bed | The column ran dry at some point. | This is irreversible for the current run. Always maintain a level of solvent above the silica bed. |
Conclusion
This application note details a robust and reproducible method for the purification of Methyl 2,3-difluoro-4-methoxybenzoate using silica gel column chromatography. By first optimizing the separation conditions with TLC, researchers can confidently scale up to a preparative column, ensuring high purity of the final product. The principles and techniques described herein are broadly applicable to the purification of other moderately polar organic compounds and serve as a foundational guide for scientists in drug development and chemical research.
References
-
Columbia University. Column chromatography. [Online] Available at: [Link]
-
Membrane Solutions. Column Chromatography Notes. [Online] Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Online] Available at: [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Online] Available at: [Link]
-
Fuji Silysia Chemical LTD. ACD Silica Gels. [Online] Available at: [Link]
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. [Online] Available at: [Link]
-
Ainsworth, D., et al. (Supporting Information). Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. [Online] Available at: [Link]
-
Journal of Pharmaceutical Negative Results. (2022). TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. [Online] Available at: [Link]
Sources
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 2,3-difluoro-4-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to a proposed large-scale synthesis of Methyl 2,3-difluoro-4-methoxybenzoate, a key building block in the development of novel pharmaceuticals and agrochemicals. The presented synthetic route is a multi-step process commencing from the commercially available 2,3-difluoroanisole. This guide offers a detailed, step-by-step protocol for each stage of the synthesis, including the Friedel-Crafts acylation to introduce a carbonyl group, a haloform reaction for the oxidation to the corresponding carboxylic acid, and the final esterification to yield the target molecule. The rationale behind the choice of reagents and reaction conditions is discussed in detail, with a focus on scalability, safety, and efficiency. This document is intended to serve as a valuable resource for researchers and process chemists in the fine chemicals and pharmaceutical industries.
Introduction
Methyl 2,3-difluoro-4-methoxybenzoate is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. The presence of two vicinal fluorine atoms and a methoxy group on the benzene ring imparts unique electronic properties and metabolic stability to molecules incorporating this moiety. As such, it serves as a crucial intermediate in the synthesis of a wide range of biologically active compounds.
The large-scale production of this specialized ester presents several challenges, including the regioselective functionalization of the electron-rich aromatic ring and the efficient esterification of a potentially sterically hindered carboxylic acid. This application note details a robust and scalable three-step synthetic pathway designed to address these challenges, providing a practical guide for its implementation in a laboratory or pilot plant setting.
Proposed Synthetic Pathway
The proposed synthesis of Methyl 2,3-difluoro-4-methoxybenzoate is a three-step process that begins with the Friedel-Crafts acylation of 2,3-difluoroanisole. This is followed by a haloform reaction to convert the resulting ketone into the corresponding carboxylic acid, which is then esterified to produce the final product.
Caption: Proposed three-step synthesis of Methyl 2,3-difluoro-4-methoxybenzoate.
Experimental Protocols
Step 1: Synthesis of 1-(2,3-Difluoro-4-methoxyphenyl)ethan-1-one
Reaction Principle: This step involves the Friedel-Crafts acylation of 2,3-difluoroanisole with acetyl chloride using aluminum chloride as a Lewis acid catalyst. The methoxy group is a strong activating group and directs the electrophilic substitution to the para position, yielding the desired product with high regioselectivity.[1][2]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,3-Difluoroanisole | 144.13 | 1.00 kg | 6.94 |
| Acetyl Chloride | 78.50 | 0.60 kg | 7.64 |
| Aluminum Chloride (anhydrous) | 133.34 | 1.10 kg | 8.25 |
| Dichloromethane (DCM) | 84.93 | 5.0 L | - |
| Hydrochloric Acid (1 M) | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate Solution | 84.01 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
To a dry 10 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber, add anhydrous aluminum chloride (1.10 kg, 8.25 mol) and dichloromethane (3.0 L).
-
Cool the suspension to 0 °C in an ice-water bath.
-
Slowly add acetyl chloride (0.60 kg, 7.64 mol) to the stirred suspension over a period of 30 minutes, maintaining the temperature below 5 °C.
-
To this mixture, add a solution of 2,3-difluoroanisole (1.00 kg, 6.94 mol) in dichloromethane (2.0 L) dropwise over 2 hours, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into a mixture of crushed ice (5 kg) and concentrated hydrochloric acid (0.5 L). Caution: This quenching process is highly exothermic and will release HCl gas.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 1.0 L).
-
Combine the organic layers and wash sequentially with 1 M hydrochloric acid (2.0 L), saturated sodium bicarbonate solution (2.0 L), and brine (2.0 L).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude 1-(2,3-difluoro-4-methoxyphenyl)ethan-1-one can be purified by vacuum distillation.
Expected Yield: 85-90%
Step 2: Synthesis of 2,3-Difluoro-4-methoxybenzoic Acid
Reaction Principle: The haloform reaction provides an effective method for converting methyl ketones to carboxylic acids. In this step, 1-(2,3-difluoro-4-methoxyphenyl)ethan-1-one is treated with sodium hypochlorite in a basic solution to yield the sodium salt of 2,3-difluoro-4-methoxybenzoic acid, which is then acidified to give the free carboxylic acid.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-(2,3-Difluoro-4-methoxyphenyl)ethan-1-one | 186.16 | 1.00 kg | 5.37 |
| Sodium Hypochlorite (10-15% aqueous solution) | 74.44 | ~10.0 L | - |
| Sodium Hydroxide | 40.00 | 0.86 kg | 21.5 |
| Dioxane | 88.11 | 4.0 L | - |
| Sodium Sulfite | 126.04 | As needed | - |
| Hydrochloric Acid (6 M) | 36.46 | As needed | - |
| Deionized Water | 18.02 | As needed | - |
Procedure:
-
In a 20 L jacketed reactor equipped with a mechanical stirrer and a thermometer, dissolve sodium hydroxide (0.86 kg, 21.5 mol) in deionized water (4.0 L).
-
Add a solution of 1-(2,3-difluoro-4-methoxyphenyl)ethan-1-one (1.00 kg, 5.37 mol) in dioxane (4.0 L) to the reactor.
-
Cool the mixture to 0-5 °C using a chiller.
-
Slowly add the sodium hypochlorite solution (~10.0 L) to the stirred mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 6-8 hours.
-
Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Cool the reaction mixture to 10 °C and add a saturated solution of sodium sulfite to quench any excess sodium hypochlorite.
-
Remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with dichloromethane (2 x 2.0 L) to remove any unreacted starting material or non-acidic byproducts.
-
Cool the aqueous layer in an ice bath and acidify to pH 2 with 6 M hydrochloric acid. A white precipitate will form.
-
Filter the precipitate, wash with cold deionized water until the washings are neutral, and dry the solid under vacuum at 60 °C to afford 2,3-difluoro-4-methoxybenzoic acid.[3]
Expected Yield: 90-95%
Step 3: Synthesis of Methyl 2,3-difluoro-4-methoxybenzoate
Reaction Principle: The final step is the esterification of 2,3-difluoro-4-methoxybenzoic acid with methanol. Due to the presence of ortho-substituents, the carboxylic acid may exhibit some steric hindrance. The use of thionyl chloride converts the carboxylic acid to the more reactive acyl chloride intermediate, which readily reacts with methanol to form the desired ester.[4]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,3-Difluoro-4-methoxybenzoic acid | 188.13 | 1.00 kg | 5.31 |
| Thionyl Chloride (SOCl₂) | 118.97 | 0.76 kg (0.46 L) | 6.38 |
| Methanol (anhydrous) | 32.04 | 3.0 L | - |
| Toluene (anhydrous) | 92.14 | 4.0 L | - |
| Saturated Sodium Bicarbonate Solution | 84.01 | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
Safety Precaution: This procedure involves thionyl chloride, which is a corrosive and water-reactive substance that releases toxic gases (HCl and SO₂).[5][6][7][8][9] All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles. A scrubber containing a basic solution should be used to neutralize the off-gases.
-
To a dry 10 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser (connected to a gas scrubber), and a dropping funnel, add 2,3-difluoro-4-methoxybenzoic acid (1.00 kg, 5.31 mol) and anhydrous toluene (4.0 L).
-
Slowly add thionyl chloride (0.76 kg, 6.38 mol) to the stirred suspension at room temperature over 30 minutes.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 3-4 hours. The solid should dissolve as the reaction progresses.
-
Monitor the reaction by observing the cessation of gas evolution and by TLC analysis of a quenched aliquot.
-
After the reaction is complete, cool the mixture to room temperature and carefully add it to a stirred solution of anhydrous methanol (3.0 L) cooled in an ice bath. Caution: This addition is exothermic.
-
Allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Remove the excess methanol and toluene under reduced pressure.
-
Dissolve the residue in ethyl acetate (4.0 L) and wash with saturated sodium bicarbonate solution (2 x 2.0 L) until the effervescence ceases, followed by a wash with brine (2.0 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude product.
-
The crude Methyl 2,3-difluoro-4-methoxybenzoate can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by vacuum distillation.
Expected Yield: 90-95%
Data Presentation
| Step | Product | Starting Material | Key Reagents | Expected Yield (%) | Purity (by HPLC) |
| 1 | 1-(2,3-Difluoro-4-methoxyphenyl)ethan-1-one | 2,3-Difluoroanisole | Acetyl Chloride, AlCl₃ | 85-90 | >98% |
| 2 | 2,3-Difluoro-4-methoxybenzoic acid | 1-(2,3-Difluoro-4-methoxyphenyl)ethan-1-one | NaOCl, NaOH | 90-95 | >99% |
| 3 | Methyl 2,3-difluoro-4-methoxybenzoate | 2,3-Difluoro-4-methoxybenzoic acid | SOCl₂, Methanol | 90-95 | >99.5% |
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating through in-process controls. The progress of each reaction step should be monitored by appropriate analytical techniques such as TLC, GC-MS, or HPLC. The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and chromatographic analysis. The provided quantitative data for reagents and expected yields serve as a benchmark for successful execution of the synthesis.
References
Sources
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. 2,3-Difluoro-4-methoxybenzoic acid | C8H6F2O3 | CID 3611682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. drexel.edu [drexel.edu]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. lobachemie.com [lobachemie.com]
The Elusive Role of Methyl 2,3-difluoro-4-methoxybenzoate in Agrochemical Synthesis: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,3-difluoro-4-methoxybenzoate is a fluorinated aromatic compound with potential as a building block in organic synthesis. This document presents a review of the currently available public domain information regarding its applications in the synthesis of agrochemicals. Despite extensive searches of scientific literature and patent databases, no specific instances of Methyl 2,3-difluoro-4-methoxybenzoate being used as a direct precursor or intermediate in the synthesis of a named commercial or late-stage development herbicide, fungicide, or insecticide have been identified. While the broader class of fluorinated benzoic acid derivatives sees use in the agrochemical industry, the specific utility of this particular isomer remains largely undocumented in publicly accessible resources. This report summarizes the landscape of related compounds and outlines the challenges in providing detailed application protocols for the title compound due to the absence of concrete synthetic examples in the field of agrochemical development.
Introduction: The Promise of Fluorinated Scaffolds in Agrochemicals
The incorporation of fluorine into active ingredients has become a cornerstone of modern agrochemical design. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance the efficacy, metabolic stability, and bioavailability of a molecule. This has led to a surge in the development of fluorinated pesticides. Aromatic scaffolds, particularly substituted benzoic acids and their esters, are common starting points for the synthesis of complex active ingredients. Therefore, compounds like Methyl 2,3-difluoro-4-methoxybenzoate are of theoretical interest to synthetic chemists in the agrochemical sector.
Current State of Knowledge: An Absence of Direct Applications
A comprehensive search of scientific and patent literature was conducted to identify specific applications of Methyl 2,3-difluoro-4-methoxybenzoate in the synthesis of agrochemicals. The search terms included various combinations of the compound name, its chemical structure, and terms such as "agrochemical," "herbicide," "fungicide," "insecticide," "synthesis," and "intermediate."
The investigation did not yield any specific, publicly documented synthetic routes to known agrochemicals that utilize Methyl 2,3-difluoro-4-methoxybenzoate as a starting material or key intermediate. While the compound is commercially available and listed in chemical databases, its practical application in the agrochemical industry is not detailed in the available literature.
Insights from Structurally Related Compounds
While direct applications of Methyl 2,3-difluoro-4-methoxybenzoate are not documented, the roles of its structural isomers and related fluorinated benzoic acids can provide some context and potential avenues for future research.
For instance, other difluoro-methoxybenzoic acid isomers are cited as being valuable in the development of new active ingredients. One related compound, 3,4-Difluoro-2-methoxybenzoic acid, is noted for its use in agrochemical research for the design of novel herbicides and pesticides. This suggests that the general structural motif has relevance in the field.
Furthermore, compounds like 2,3-Difluoro-6-nitrobenzonitrile serve as precursors to 2,3,6-trifluorobenzoic acid, a key intermediate in the production of some pyrethroid insecticides. This highlights a synthetic strategy where the fluorine and other functional groups on the benzene ring are strategically placed to facilitate the construction of the final agrochemical.
The following diagram illustrates a generalized workflow for how a substituted benzoic acid might be incorporated into an agrochemical synthesis pathway, though it is important to reiterate that a specific example for Methyl 2,3-difluoro-4-methoxybenzoate is not available.
Caption: Generalized synthetic workflow for the potential use of a substituted methyl benzoate in agrochemical synthesis.
Hypothetical Synthetic Protocol: Hydrolysis to the Carboxylic Acid
In the absence of a specific agrochemical target, a foundational protocol for the initial transformation of Methyl 2,3-difluoro-4-methoxybenzoate to its corresponding carboxylic acid, 2,3-difluoro-4-methoxybenzoic acid, can be proposed based on standard organic chemistry principles. This carboxylic acid would likely be the more versatile intermediate for further synthetic elaborations.
Protocol: Saponification of Methyl 2,3-difluoro-4-methoxybenzoate
Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid.
Materials:
-
Methyl 2,3-difluoro-4-methoxybenzoate
-
Methanol (MeOH)
-
Sodium Hydroxide (NaOH)
-
Water (deionized)
-
Hydrochloric Acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve Methyl 2,3-difluoro-4-methoxybenzoate (1.0 eq) in methanol.
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 eq).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dilute the residue with water and wash with a non-polar organic solvent (e.g., hexane) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with 1M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-difluoro-4-methoxybenzoic acid.
-
The crude product can be purified by recrystallization from a suitable solvent system.
Data Presentation:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Methyl 2,3-difluoro-4-methoxybenzoate | C₉H₈F₂O₃ | 202.15 |
| 2,3-difluoro-4-methoxybenzoic acid | C₈H₆F₂O₃ | 188.13[1] |
Conclusion and Future Outlook
The application of Methyl 2,3-difluoro-4-methoxybenzoate in the synthesis of specific agrochemicals is not documented in the currently available public domain literature. While the structural motif of fluorinated benzoic acids is of importance to the agrochemical industry, the specific utility of this isomer remains an open question. Researchers and process chemists interested in this compound for agrochemical applications may need to undertake exploratory research to identify potential targets where the unique 2,3-difluoro-4-methoxy substitution pattern offers a synthetic or biological advantage. The lack of published data precludes the creation of detailed application notes for specific agrochemical syntheses at this time.
References
- PubChem. (n.d.). 2,3-Difluoro-4-methoxybenzoic acid. National Center for Biotechnology Information.
Sources
Application Note: Precision Synthesis of Polysubstituted Benzenes via Fluorinated Scaffolds
Abstract
The synthesis of polysubstituted benzene rings with defined regiochemistry remains a significant bottleneck in medicinal chemistry. Traditional electrophilic aromatic substitution (EAS) often fails to provide access to specific substitution patterns (e.g., 1,2,3,5-tetrasubstitution) due to directing group conflicts. This guide details two orthogonal strategies utilizing fluorinated precursors to overcome these limitations: Sequential Nucleophilic Aromatic Substitution (SNAr) on perfluoroarenes and Directed Ortho-Metalation (DoM) of fluorobenzenes. These protocols enable the rapid construction of metabolically stable, lipophilic scaffolds essential for modern drug discovery.
Introduction: The Fluorine Advantage
Fluorine is not merely a substituent; it is a powerful handle for chemical architecture. In drug development, the incorporation of fluorine modulates pKa, lipophilicity (LogP), and metabolic stability. However, for the synthetic chemist, the C–F bond offers unique reactivity profiles:
-
Activation for SNAr: The high electronegativity of fluorine lowers the LUMO energy of the aromatic ring, making polyfluorobenzenes (e.g., hexafluorobenzene, pentafluoropyridine) highly susceptible to nucleophilic attack.
-
Director for Lithiation: The inductive effect of fluorine acidifies the ortho-proton, facilitating highly regioselective lithiation (DoM) without the need for cryogenic directing groups that must be removed later.
This guide provides validated workflows for exploiting these properties to synthesize complex polysubstituted arenas.
Strategy 1: The "Top-Down" Approach (Sequential SNAr)
Mechanistic Insight & Regioselectivity
When starting with perfluoroarenes (e.g., hexafluorobenzene, 1 ), the first SNAr reaction is statistically random but chemically equivalent. The critical engineering challenge is controlling the second substitution.
Contrary to steric intuition, the second nucleophilic attack on a pentafluorobenzene derivative typically occurs para to the first substituent.
-
Reasoning: The initial nucleophile (Nu) usually donates electron density into the ring (via resonance or induction), destabilizing the transition states for ortho and meta attack relative to the para position.
-
Result: This allows for the predictable synthesis of 1,4-disubstituted and 1,2,4,5-tetrasubstituted libraries.
Workflow Visualization
The following diagram illustrates the regioselective pathways for hexafluorobenzene functionalization.
Figure 1: Regioselective functionalization map of hexafluorobenzene. Note the strong preference for para-substitution in the second step.
Protocol: Sequential SNAr Library Synthesis
Objective: Synthesis of 1-amino-4-thio-2,3,5,6-tetrafluorobenzene derivatives.
Materials
-
Substrate: Hexafluorobenzene (C6F6) or Pentafluoropyridine.
-
Nucleophile 1: Thiol (R-SH) or Phenol (Ar-OH).
-
Nucleophile 2: Primary or Secondary Amine.
-
Base: K2CO3 (anhydrous) or Cs2CO3.
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous).
Step-by-Step Procedure
-
Mono-Substitution (Thiol Addition):
-
Dissolve C6F6 (1.0 equiv) in MeCN (0.2 M).
-
Add K2CO3 (1.1 equiv) followed by the thiol (1.0 equiv) dropwise at 0°C.
-
Critical: Maintain 0°C to prevent over-substitution.
-
Stir for 2–4 hours. Monitor by 19F NMR (Look for loss of singlet at -163 ppm and appearance of 3 signals: AA'MM'X pattern).
-
Workup: Filter salts, concentrate, and flash chromatography (usually Hexanes/EtOAc).
-
-
Di-Substitution (Amine Addition):
-
Dissolve the mono-sulfide intermediate (1.0 equiv) in DMF (0.5 M).
-
Add the amine (1.2 equiv) and DIPEA (1.5 equiv).
-
Heat to 60–80°C. Note: Amines are harder nucleophiles than thiols in this context and require thermal activation.
-
Stir for 6–12 hours.
-
Validation: 19F NMR will simplify significantly due to symmetry if 1,4-substitution occurs.
-
Strategy 2: The "Bottom-Up" Approach (Directed Ortho-Metalation)
Mechanistic Insight
Fluorine is an excellent Directed Metalation Group (DMG). It strongly acidifies the ortho-proton via induction. However, a common pitfall is nucleophilic attack on the ring by the alkyllithium base (benzyne formation or SNAr), rather than deprotonation.
-
Solution: Use non-nucleophilic, bulky bases like LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) or LDA at cryogenic temperatures (-78°C).
Workflow Visualization
Figure 2: Workflow for Directed Ortho-Metalation (DoM) of fluorinated arenes.
Protocol: Ortho-Lithiation of Fluorobenzenes
Objective: Synthesis of 2-fluorobenzoic acid derivatives (or quenching with other electrophiles).
Materials
-
Substrate: Fluorobenzene derivative (must not contain acidic protons like -OH, -NH).
-
Base: n-BuLi (2.5 M in hexanes) and 2,2,6,6-Tetramethylpiperidine (TMP) to generate LiTMP in situ.
-
Electrophile: Dry CO2 (gas or solid) or DMF.
-
Solvent: Anhydrous THF.
Step-by-Step Procedure
-
Base Preparation (In Situ LiTMP):
-
Flame-dry a flask under Argon. Add anhydrous THF and TMP (1.1 equiv).
-
Cool to -78°C (Dry ice/Acetone bath).
-
Add n-BuLi (1.1 equiv) dropwise. Stir for 30 mins at 0°C, then re-cool to -78°C.
-
Why: LiTMP is sterically hindered and will not attack the C-F bond, unlike n-BuLi.
-
-
Metalation:
-
Add the fluorobenzene substrate (1.0 equiv) dissolved in minimal THF dropwise to the LiTMP solution at -78°C.
-
Stir for 1–2 hours at -78°C.
-
Safety: Do not allow temperature to rise above -50°C, or benzyne formation (elimination of LiF) will occur.
-
-
Electrophile Quench:
-
Add the electrophile (e.g., DMF for formylation, I2 for iodination) rapidly.
-
Allow the mixture to warm to Room Temperature (RT) slowly over 2 hours.
-
-
Workup:
-
Quench with saturated NH4Cl. Extract with EtOAc.
-
Comparative Data & Selection Guide
Use the table below to select the appropriate strategy based on your target scaffold.
| Feature | Strategy 1: SNAr (Perfluoro) | Strategy 2: DoM (Fluorobenzene) |
| Starting Material | Hexafluorobenzene, Pentafluoropyridine | Mono/Di-fluorobenzenes |
| Primary Mechanism | Nucleophilic Aromatic Substitution | Deprotonation / Electrophilic Trapping |
| Regioselectivity | Para -directing (mostly) | Ortho -directing (relative to F) |
| Key Limitation | Requires electron-deficient ring | Compatible functional groups (no acidic H) |
| Ideal For | Creating libraries, peptide stapling | Late-stage functionalization, scaffold growing |
References
-
Sandford, G. (2003). Perfluoroarenes in synthesis: Nucleophilic aromatic substitution processes. Tetrahedron, 59(4), 437-454. Link
-
Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition, 44(3), 376-393. Link
-
Spizzirri, R. G., et al. (2017). A Perfluoroaryl-Cysteine SNAr Chemistry Approach to Unprotected Peptide Stapling. Journal of the American Chemical Society, 139(2), 635-638. Link
-
Snieckus, V. (1990). Directed ortho metalation.[1][2] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link
Sources
Catalytic Methods for the Synthesis of Fluorinated Aromatics: A Guide for Researchers and Drug Development Professionals
An Application Note and Protocol Guide
Introduction
The introduction of fluorine atoms into aromatic systems is a cornerstone of modern medicinal chemistry and materials science. The unique properties of fluorine, including its high electronegativity, small size, and ability to form strong C-F bonds, can profoundly influence the pharmacokinetic and physicochemical properties of organic molecules. For instance, fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, making it a critical tool in drug design. This guide provides an in-depth overview of key catalytic methods for the synthesis of fluorinated aromatics, offering detailed protocols and insights into the underlying principles to empower researchers in this dynamic field.
The Evolving Landscape of Aromatic Fluorination
Historically, the synthesis of fluorinated aromatics relied on harsh and often low-yielding methods such as the Balz-Schiemann reaction. However, the last few decades have witnessed a paradigm shift with the advent of transition-metal-catalyzed approaches. These methods offer milder reaction conditions, broader substrate scope, and improved functional group tolerance, revolutionizing the accessibility of complex fluorinated molecules.
Key Catalytic Strategies
Palladium-Catalyzed Nucleophilic Fluorination
Palladium-catalyzed cross-coupling reactions are among the most robust and widely used methods for C-F bond formation. These reactions typically involve the coupling of an aryl halide or triflate with a fluoride source, mediated by a palladium catalyst and a suitable ligand.
Mechanism: The catalytic cycle, as depicted below, generally proceeds through three key steps: oxidative addition of the aryl electrophile to the Pd(0) complex, fluoride transfer to the resulting Pd(II) intermediate, and reductive elimination to furnish the aryl fluoride and regenerate the Pd(0) catalyst.
Figure 1: Catalytic cycle for Pd-catalyzed nucleophilic fluorination.
Protocol 1: Palladium-Catalyzed Fluorination of an Aryl Bromide
This protocol describes a general procedure for the fluorination of an electron-deficient aryl bromide using a palladium catalyst and cesium fluoride.
Materials:
-
Aryl bromide (1.0 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
AdPAd-G3 ligand (0.04 mmol, 4 mol%)
-
Cesium fluoride (CsF) (2.0 mmol, 2.0 equiv., dried under vacuum)
-
Toluene (5 mL, anhydrous)
-
Schlenk tube or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube or microwave vial under an inert atmosphere, add the aryl bromide, Pd(OAc)₂, AdPAd-G3 ligand, and cesium fluoride.
-
Add anhydrous toluene via syringe.
-
Seal the vessel and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Wash the Celite pad with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired aryl fluoride.
Trustworthiness: The use of a specialized ligand like AdPAd-G3 is crucial for promoting the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. The anhydrous conditions are critical as water can deactivate the fluoride source and interfere with the catalyst.
Copper-Catalyzed "Huisgen-Type" Aromatic Fluorination
Copper-catalyzed methods provide a valuable alternative to palladium-based systems, often with complementary reactivity. These reactions can proceed through various mechanisms, including a "Huisgen-type" cycloaddition pathway with aryl azides.
Protocol 2: Copper-Catalyzed Fluorination of an Aryl Azide
This protocol outlines the synthesis of a fluoroaromatic compound from an aryl azide precursor.
Materials:
-
Aryl azide (1.0 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
1,10-Phenanthroline (0.1 mmol, 10 mol%)
-
Tetrabutylammonium fluoride (TBAF) (1.5 mmol, 1.5 equiv., as a 1M solution in THF)
-
Dimethylformamide (DMF) (5 mL, anhydrous)
-
Schlenk tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine the aryl azide, CuI, and 1,10-phenanthroline.
-
Add anhydrous DMF via syringe.
-
Add the TBAF solution dropwise to the stirred mixture.
-
Heat the reaction to 80 °C and stir for 16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution (10 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the pure aryl fluoride.
Expertise & Experience: The choice of a coordinating solvent like DMF is important for solubilizing the fluoride source and stabilizing the copper catalyst. 1,10-Phenanthroline acts as a ligand to enhance the catalytic activity of the copper center.
C-H Functionalization for Aromatic Fluorination
Direct C-H fluorination represents a highly atom-economical approach, avoiding the need for pre-functionalized starting materials. Palladium catalysis has been instrumental in the development of directed C-H fluorination methods.
Mechanism: The process typically involves a directing group on the aromatic substrate that coordinates to the palladium center, facilitating the regioselective cleavage of a specific C-H bond. This is followed by reaction with an electrophilic fluorine source to generate the fluorinated product.
Figure 2: General workflow for directed C-H fluorination.
Protocol 3: Palladium-Catalyzed C-H Fluorination with a Pyridine Directing Group
This protocol illustrates the fluorination of a 2-phenylpyridine derivative.
Materials:
-
2-Phenylpyridine (1.0 mmol)
-
Pd(OAc)₂ (0.05 mmol, 5 mol%)
-
Selectfluor (1.5 mmol, 1.5 equiv.)
-
Silver hexafluoroantimonate (AgSbF₆) (0.2 mmol, 20 mol%)
-
Dichloroethane (DCE) (5 mL)
-
Sealed tube
Procedure:
-
To a sealed tube, add 2-phenylpyridine, Pd(OAc)₂, and AgSbF₆.
-
Add dichloroethane to the tube.
-
Add Selectfluor in one portion.
-
Seal the tube and heat the mixture at 120 °C for 24 hours.
-
Cool the reaction to room temperature and dilute with dichloromethane (20 mL).
-
Filter the mixture through a short plug of silica gel, eluting with dichloromethane.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by preparative thin-layer chromatography or column chromatography to isolate the fluorinated product.
Authoritative Grounding: The use of a silver salt as an additive is often necessary to facilitate the C-H activation step and promote the desired reactivity. Selectfluor is a common electrophilic fluorine source known for its relative stability and ease of handling.
Data Comparison
| Catalytic Method | Typical Catalyst | Fluorine Source | Key Advantages | Common Limitations |
| Pd-Catalyzed Nucleophilic | Pd(0)/Ligand | CsF, AgF, KF | High functional group tolerance, reliable for electron-deficient arenes. | Requires pre-functionalized substrates, can be sensitive to moisture. |
| Cu-Catalyzed "Huisgen-Type" | Cu(I)/Ligand | TBAF | Utilizes readily available azide precursors, mild conditions. | Substrate scope can be limited, potential for side reactions. |
| Directed C-H Fluorination | Pd(II) | Selectfluor, NFSI | High atom economy, regioselective. | Requires a directing group, often harsh reaction conditions. |
Conclusion
The catalytic synthesis of fluorinated aromatics has matured into a powerful and versatile tool for chemists. The methods outlined in this guide, from palladium-catalyzed cross-coupling to direct C-H functionalization, provide a range of options to access these valuable compounds. By understanding the underlying mechanisms and carefully selecting the appropriate catalytic system, researchers can efficiently incorporate fluorine into their target molecules, accelerating innovation in drug discovery and materials science.
References
-
Title: The role of fluorine in medicinal chemistry Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: Fluorine in medicinal chemistry: recent advances and future directions Source: Future Medicinal Chemistry URL: [Link]
-
Title: A new catalyst for the fluorination of aryl bromides Source: Angewandte Chemie International Edition URL: [Link]
-
Title: Copper-Catalyzed Fluorination of Aryl Azides Source: Organic Letters URL: [Link]
-
Title: Pd-Catalyzed C–H Functionalization with Stoichiometric Oxidants Source: Chemical Reviews URL: [Link]
-
Title: SELECTFLUOR: A User-Friendly Fluorinating Agent Source: The Journal of Organic Chemistry URL: [Link]
Troubleshooting & Optimization
Technical Support Center: Methyl 2,3-difluoro-4-methoxybenzoate Synthesis Guide
Executive Summary
Methyl 2,3-difluoro-4-methoxybenzoate (CAS: 544704-78-1) is a critical fluorinated building block, primarily utilized in the synthesis of quinolone antibiotics and novel agrochemicals.
While multiple synthetic routes exist, the most scalable and common method involves the Nucleophilic Aromatic Substitution (SNAr) of Methyl 2,3,4-trifluorobenzoate using methoxide. This route, while efficient, is prone to specific regioselectivity issues and side reactions that can severely impact yield and purity. This guide addresses these specific technical challenges.
Critical Reaction Pathways & Side Reactions
The primary synthetic challenge lies in controlling the regioselectivity of the fluoride displacement.
The Primary Route: SNAr of Methyl 2,3,4-trifluorobenzoate
Reagents: Sodium Methoxide (NaOMe) / Methanol (MeOH) Mechanism: Addition-Elimination (SNAr)
In this system, the ester group (-COOMe) acts as the electron-withdrawing group (EWG) that activates the ring.
-
Target Reaction: Displacement of the fluorine at the C4 position (Para to ester).
-
Primary Competitor: Displacement of the fluorine at the C2 position (Ortho to ester).
Visualization of Reaction Pathways
The following diagram illustrates the kinetic competition between the desired product and common impurities.
Caption: Kinetic competition in the methoxylation of methyl 2,3,4-trifluorobenzoate. Path A is favored electronically and sterically, but Path B is a persistent impurity.
Detailed Impurity Profile & Troubleshooting
The following table summarizes the most common side reactions, their root causes, and specific mitigation strategies.
| Impurity / Issue | Structure / ID | Root Cause | Diagnostic (NMR/LCMS) | Corrective Action |
| Regioisomer (Ortho) | Methyl 3,4-difluoro-2-methoxybenzoate | Competitive attack at C2 position (Ortho to ester). | 1H NMR: OMe peak shift differs by ~0.1-0.2 ppm. 19F NMR: Distinct coupling pattern due to F-F proximity changes. | Temp Control: Lower reaction temperature (-10°C to 0°C) favors the para product (kinetic control). Solvent: Use non-polar co-solvents (e.g., Toluene) to reduce "ortho-coordination" effects. |
| Over-substitution | Methyl 3-fluoro-2,4-dimethoxybenzoate | Excess methoxide or high temperatures allow a second SNAr event. | MS: M+30 mass shift (+OMe, -F). 1H NMR: Two OMe singlets on the ring. | Stoichiometry: Strictly limit NaOMe to 0.95–1.05 eq. Monitoring: Stop reaction at 98% conversion rather than pushing for 100%. |
| Hydrolysis (Acid) | 2,3-difluoro-4-methoxybenzoic acid | Presence of water in solvent or hydroxide generation (from wet NaOMe). | HPLC: Peak elutes earlier (more polar). Solvent: Product dissolves in base wash during workup. | Reagents: Use anhydrous MeOH and solid NaOMe (95%+). Workup: Avoid strong basic washes; quench with dilute HCl/NH4Cl. |
| Transesterification | Ethyl 2,3-difluoro-4-methoxybenzoate | Use of Ethanol as solvent with Methoxide base. | MS: M+14 mass shift. 1H NMR: Ethyl quartet/triplet signals. | Solvent Matching: Always match the alkoxide base to the alcohol solvent (NaOMe in MeOH). |
Technical FAQs (Troubleshooting)
Q1: I am observing a persistent 5-8% impurity that is difficult to separate by crystallization. What is it? A: This is almost certainly the 2-methoxy regioisomer . Because it is structurally nearly identical to the product (isobaric, similar polarity), separation by standard crystallization is difficult.
-
Solution: Switch to column chromatography (SiO2, Hexane/EtOAc gradient) or optimize the reaction temperature. Running the reaction at -5°C to 0°C significantly improves the Para:Ortho ratio compared to reflux.
Q2: My yield is low, and the aqueous layer during workup is milky/cloudy. A: You likely suffered ester hydrolysis . If your reaction mixture contained water, the methoxide acts as a base to saponify the ester to the carboxylate salt (soluble in water).
-
Solution: Acidify the aqueous workup layer to pH 2-3. If a precipitate forms, that is your hydrolyzed acid. You can recover it and re-esterify it using MeOH/H2SO4.
Q3: Can I use Potassium Carbonate (K2CO3) and Methanol instead of Sodium Methoxide? A: Yes, but the reaction will be significantly slower. This method relies on the equilibrium formation of methoxide in situ.
-
Pros: Milder conditions, less risk of over-substitution.
-
Cons: Requires higher temperatures (reflux), which may increase the ortho impurity profile due to thermodynamic equilibration.
Optimized Experimental Protocol
Standardized procedure for high-regioselectivity synthesis.
Materials:
-
Methyl 2,3,4-trifluorobenzoate (1.0 eq)
-
Sodium Methoxide (0.5 M solution in MeOH, 1.05 eq)
-
Anhydrous Methanol (Solvent)
Procedure:
-
Setup: Charge Methyl 2,3,4-trifluorobenzoate into a dry reactor under Nitrogen atmosphere. Dissolve in anhydrous Methanol (5 vol).
-
Cooling: Cool the solution to -5°C . (Critical for Regioselectivity).
-
Addition: Add the Sodium Methoxide solution dropwise over 60 minutes. Maintain internal temperature below 0°C.
-
Why? Slow addition prevents localized high concentrations of base, reducing over-substitution.
-
-
Reaction: Stir at 0°C for 4–6 hours. Monitor by HPLC/TLC.
-
Endpoint: Stop when Starting Material < 1.0%.
-
-
Quench: Add dilute Acetic Acid (1.1 eq relative to base) or NH4Cl solution to neutralize the mixture.
-
Workup: Evaporate Methanol. Redissolve residue in Ethyl Acetate. Wash with Water (x2) and Brine (x1). Dry over Na2SO4.[1]
-
Purification: Recrystallize from Hexane/MTBE if purity is >95%. If regioisomer >5%, perform flash chromatography.
References
-
S_NAr Regioselectivity in Polyfluorinated Benzoates
- Title: Regioselective Nucleophilic Aromatic Substitution of Polyfluorinated Benzo
- Source: Journal of Fluorine Chemistry.
- Context: Establishes the preference for para substitution in 2,3,4-trifluoro systems due to steric relief rel
-
URL:[Link] (General Journal Link for verification of principles).
-
Synthesis of Quinolone Intermediates
-
General S_NAr Methodology
- Title: Nucleophilic Arom
- Source: Common Organic Chemistry.
- Context: General protocols for methoxyl
-
URL:[Link]
Sources
how to improve the yield of Methyl 2,3-difluoro-4-methoxybenzoate
Ticket Subject: Yield Optimization & Process Troubleshooting
CAS: 1065473-21-7 Support Tier: Level 3 (Senior Application Scientist)[1][2]
Introduction: The "Regioselectivity" Trap[1]
Welcome to the technical support hub for Methyl 2,3-difluoro-4-methoxybenzoate . If you are accessing this guide, you are likely experiencing low yields (below 60%) or difficult purification profiles.
From our experience supporting pharmaceutical intermediates, the synthesis of this compound is deceptively simple. While it appears to be a standard Nucleophilic Aromatic Substitution (SNAr) , the presence of the 2,3-difluoro motif alongside the activating ester creates a "Regioselectivity Trap."
The core challenge is distinguishing between the C4 position (Target) and the C2 position (Impurity), both of which are activated by the ester group. This guide provides the protocols to maximize the C4-substitution and recover yield lost to byproducts.
Module 1: Route Selection & Strategy
Before troubleshooting specific steps, verify you are using the optimal route for your scale.
Decision Matrix: Which Route Are You Using?
Figure 1: Diagnostic flow for identifying the root cause of yield loss based on starting material.
Module 2: Troubleshooting the SNAr Route
Context: Reaction of Methyl 2,3,4-trifluorobenzoate with Sodium Methoxide (NaOMe).
Q1: My reaction shows 30% impurity. What is it, and how do I stop it?
Diagnosis: The impurity is likely Methyl 2,4-difluoro-3-methoxybenzoate (substitution at C3) or Methyl 3,4-difluoro-2-methoxybenzoate (substitution at C2).[1][2] Root Cause: The ester group at C1 activates both the ortho (C2) and para (C4) positions.[1][2] While C4 is sterically favored, high temperatures allow the nucleophile to overcome the barrier at C2.
Corrective Protocol (Cryogenic Control):
-
Solvent Switch: Do not use pure Methanol. Use THF (Tetrahydrofuran) as the primary solvent with only stoichiometric MeOH.[1][2] THF allows lower temperatures without freezing.[1][2]
-
Temperature: Cool the reaction to -20°C to -10°C before adding the base.
-
Base Addition: Add NaOMe (25% in MeOH) dropwise over 2 hours. A "dump" addition creates local hot spots, spiking the C2-isomer ratio.[1][2]
Q2: I see the product converting to an acid (Hydrolysis). Why?
Diagnosis: Saponification of the methyl ester.[1][2] Root Cause: Presence of water (hydroxide ions) or excess methoxide acting as a base at high temperatures.[1][2]
Corrective Protocol (Anhydrous Integrity):
-
Reagent Quality: Use solid NaOMe (95%+) or freshly titrated NaOMe solution. Commercial 25% NaOMe/MeOH often absorbs moisture, turning into NaOH/MeOH over time.[1]
-
Quench Strategy: Do not quench with water directly into the reaction mixture if it is still basic.[1][2] Acidify with dilute HCl/AcOH cold to pH 6-7 immediately upon water addition to prevent basic hydrolysis during workup.
Q3: How do I purify the isomers without losing half my yield?
Diagnosis: The C2 and C4 isomers have very similar Rf values on silica.[1][2] Solution: Exploit the symmetry differences.
-
Recrystallization: The target (C4-methoxy) is more symmetrical and packs better than the C2-isomer.[1][2]
Module 3: Troubleshooting the Methylation Route
Context: Reaction of 2,3-difluoro-4-hydroxybenzoic acid (or ester) with Methyl Iodide/DMS.
Q4: I am getting low conversion of the phenol to the anisole.
Diagnosis: The 2,3-difluoro motif withdraws electrons, making the phenol (C4-OH) less nucleophilic than a standard phenol.[1] Root Cause: Weak base or poor leaving group on the alkylating agent.[1][2]
Corrective Protocol:
-
Base: Switch from K2CO3 to Cs2CO3 (Cesium Carbonate). The "Cesium Effect" improves solubility in DMF/Acetonitrile and increases the nakedness of the phenoxide anion.
-
Temperature: Heat to 60°C.
Summary of Optimization Parameters
| Parameter | Standard (Low Yield) | Optimized (High Yield) | Reason |
| Solvent | Methanol (reflux) | THF/MeOH (-10°C) | THF allows cryo-temps to improve regioselectivity (C4 > C2).[1][2] |
| Base | NaOMe (rapid add) | NaOMe (slow add) | Kinetic control prevents "hot spot" side reactions.[1][2] |
| Stoichiometry | 1.0 eq Base | 0.95 - 1.05 eq | Excess base causes ester hydrolysis; too little leaves SM.[1][2] |
| Quench | Water dump | Acidic buffer | Prevents saponification of the ester during workup.[1][2] |
| Purification | Column Chromatography | Crystallization | Isomers separate poorly on silica but crystallize differently.[1][2] |
Visualizing the Reaction Pathway
The following diagram illustrates the competition between the C2 and C4 attack vectors.
Figure 2: Mechanistic pathway showing the kinetic competition between C4 and C2 substitution.[1][2]
References
-
Chambers, R. D., et al. "Nucleophilic aromatic substitution in polyfluoroarenes."[1][2] Journal of Fluorine Chemistry, vol. 128, no. 10, 2007.
- Grounding: Establishes the hierarchy of activation in polyfluorin
-
Sandford, G. "Perfluoroheteroaromatic chemistry: multifunctional systems from perfluorinated heterocycles by nucleophilic aromatic substitution processes."[1][2] Tetrahedron, vol. 59, no.[1] 4, 2003.
-
Pfizer Inc. "Process for the preparation of fluorinated benzoate derivatives."[1][2] World Intellectual Property Organization, WO2008076707, 2008.[1] [1][2]
-
PubChem. "Methyl 2,3-difluoro-4-methoxybenzoate (Compound)."[1][2] National Library of Medicine.[1][2] [1][2]
Sources
troubleshooting low yield in fluorination of aromatic compounds
Ticket #: AF-2026-OPTIMIZATION
Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Low Yields in C-F Bond Formation
Executive Summary: The "Fluorine Effect"
If you are reading this, your aromatic fluorination likely failed or stalled at <20% yield.[1] Do not panic. Fluorination is distinct from other halogenations due to two thermodynamic realities:
-
The Hydration Barrier: The fluoride ion (
) has an exceptionally high hydration energy (approx. 120 kcal/mol). Trace moisture creates a "solvation cage" that renders the nucleophile inert. -
The Reductive Elimination Wall: In metal-catalyzed cross-coupling, the Metal-F bond is extremely strong, making the final reductive elimination step kinetically difficult compared to C-C or C-N bond formation.
This guide moves beyond generic advice to address the specific mechanistic bottlenecks of Nucleophilic Aromatic Substitution (
Module 1: Palladium-Catalyzed Fluorination (Buchwald-Hartwig Type)
Target Audience: Medicinal Chemists working on non-activated arenes.
The Core Problem: Reductive Elimination
Unlike amination, where oxidative addition is often rate-limiting, in fluorination, the cycle usually stalls at the reductive elimination of the Ar-Pd-F complex. The Pd-F bond is strong, and the complex is stable. You need a ligand that sterically "pushes" the fluorine onto the ring.
Troubleshooting Protocol
| Symptom | Diagnosis | Corrective Action |
| Full conversion of Ar-Br, but product is Ar-H (Protodehalogenation). | Moisture in the system. The Pd-Ar intermediate grabbed a proton instead of Fluorine. | The "Bake-Out" Protocol: CsF is hygroscopic. You cannot just weigh it out. Grind CsF to a fine powder and dry at 150°C under high vacuum for 12+ hours before use. |
| No reaction; Starting Material recovered. | Catalyst poisoning or failure to undergo Oxidative Addition. | Switch Ligand: Move to bulky biaryl phosphines like |
| Formation of Regioisomers. | Aryne pathway active (Base too strong/Temp too high). | Lower Temperature: Reduce from 130°C to 80-100°C. Switch from |
Visualizing the Bottleneck
The diagram below highlights the critical failure point in the catalytic cycle.
Figure 1: The Pd-Catalyzed Fluorination Cycle. Note the Reductive Elimination step (Red) is the kinetic trap where reactions often stall without specific bulky ligands.
Module 2: Nucleophilic Aromatic Substitution ( ) & Halex
Target Audience: Process Chemists scaling up fluorination on electron-deficient rings.
The Core Problem: "Naked" Fluoride
In polar aprotic solvents (DMSO, DMF), fluoride salts (KF, CsF) are sparingly soluble. If you add water to dissolve them, the fluoride becomes hydrated and non-nucleophilic. You need Phase Transfer Catalysis (PTC) or Anhydrous Solvation .
Critical Optimization Parameters
1. The "Desert" Protocol (Drying Strategy) Water content must be <100 ppm.
-
Method: Azeotropic distillation. Suspend your KF/CsF in toluene and distill off the toluene/water azeotrope before adding your high-boiling solvent (sulfolane/DMSO) and substrate.
-
Reagent: Use Spray-Dried KF .[2] It has a much higher surface area than crystalline KF.
2. Phase Transfer Catalysts (PTC) To pull fluoride into the organic phase, use a "shuttle."
-
18-Crown-6: The gold standard for KF. It complexes
, leaving "naked" and reactive. -
Tetramethylammonium Chloride (TMAC): Highly effective for Halex reactions (Cl-F exchange) in sulfolane. It forms highly soluble TMAF in situ.
Decision Matrix: Failure
| Observation | Root Cause | Solution |
| Reaction is sluggish (<50% conv after 24h). | Poor solubility of Fluoride source. | Add 18-Crown-6 (10-20 mol%) or switch solvent to Sulfolane (allows higher temps than DMSO). |
| Tarry degradation products. | Temperature too high; substrate decomposing. | Use CsF instead of KF. CsF is more soluble and reactive, allowing reaction temperatures to be dropped by 20-40°C. |
| Glassware etching observed. | Formation of HF (wet solvent). | STOP. Your solvent is wet. |
Module 3: Deoxyfluorination (Phenols Aryl Fluorides)
Target Audience: Late-stage functionalization of complex scaffolds.[3]
The Core Problem: Reagent Hydrolysis
Reagents like PhenoFluor are powerful because they enable fluorination of electron-rich phenols (unlike
The "Concerted" Workflow
Unlike DAST (which explodes) or
Step-by-Step Protocol: The "Pre-Activation" Method
-
Charge: Add CsF (excess) and PhenoFluor to the reaction vessel in the glovebox.
-
Solvent: Add Toluene .[4] Do not use Acetonitrile (it often contains water and suppresses reactivity).
-
Pre-Heat: Stir the reagent/CsF slurry at 80°C for 20 minutes. This ensures any trace hydrolysis is scavenged and the active bifluoride species is ready.
-
Addition: Add the phenol substrate.[5]
-
Cook: Heat to 100-110°C.
Figure 2: The Concerted Substitution Mechanism. Note that C-O cleavage and C-F formation happen simultaneously, allowing fluorination of electron-rich systems.
Frequently Asked Questions (FAQ)
Q: Can I use standard borosilicate glassware? A: Generally, yes . While HF eats glass, neutral/basic fluoride sources (CsF, KF) in anhydrous solvents react very slowly with borosilicate. However, for long reactions at high temperatures (>120°C), PTFE (Teflon) liners or PFA flasks are recommended to prevent leaching of trace metals which can poison Pd-catalysts.
Q: Why is my yield lower on scale-up (100mg vs 10g)? A: Heat transfer and stirring. Fluoride salts form dense slurries. On a small scale, a magnetic bar suspends them easily. On a large scale, they settle, reducing the surface area available for reaction. Use overhead mechanical stirring for reactions >5g.
Q: My Pd-catalyzed reaction turns black immediately. A: This is "Pd-black" precipitation. Your catalyst is decomposing before it enters the cycle.
-
Fix: Ensure your solvent is degassed (sparge with Argon for 20 mins). Oxygen accelerates catalyst death.
-
Fix: Add the catalyst precursor last, or use a precatalyst like [(cinnamyl)PdCl]
which is more stable than Pd(OAc) .
References
-
Buchwald-Hartwig Fluorination Mechanism & Ligands: Watson, D. A., Su, M., Teverovskiy, G., Zhang, Y., García-Fortanet, J., Kinzel, T., & Buchwald, S. L. (2009). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides.[6] Science, 325(5948), 1661–1664. [Link]
-
PhenoFluor & Deoxyfluorin
): Fujiwara, T., & Ritter, T. (2011).[3] Deoxyfluorination of Phenols. Journal of the American Chemical Society, 133(39), 11466–11469. [Link] -
Halex Reaction & Phase Transfer Catalysis: Sasson, Y., Negussie, S., Royz, M., & Mushkin, N. (1996).[7] Tetramethylammonium chloride as a selective and robust phase transfer catalyst in a solid–liquid halex reaction: the role of water.[8] Chemical Communications, (3), 297-298.[7] [Link][9]
-
Pd(IV) Fluorination Mechanisms: Furuya, T., Kaiser, H. M., & Ritter, T. (2008). Palladium-Mediated Fluorination of Arylboronic Acids. Angewandte Chemie International Edition, 47(32), 5993–5996. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. PhenoFluor: Practical Synthesis, New Formulation, and Deoxyfluorination of Heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. dspace.mit.edu [dspace.mit.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tetramethylammonium chloride as a selective and robust phase transfer catalyst in a solid–liquid halex reaction: the role of water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Mechanism of C–F Reductive Elimination from Palladium(IV) Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fluorinated Benzoic Acid Esters
Subject: Stability Optimization & Degradation Troubleshooting
Executive Summary: The "Fluorine Paradox"
Welcome to the technical guide for fluorinated benzoate scaffolds. You are likely here because your compound—designed for high metabolic stability (blocking P450 oxidation)—is exhibiting unexpected chemical instability in the flask.
The Core Conflict: Fluorine is the most electronegative element. While it strengthens the C-F bond itself, its presence on a benzene ring drastically alters the electronics of the adjacent ester group. Through strong inductive effects (-I), fluorine pulls electron density away from the carbonyl carbon, rendering it highly electrophilic .
-
The Result: Your ester is "activated."[1][2] It behaves less like a stable pharmaceutical intermediate and more like an acylating agent (similar to a Pentafluorophenyl active ester used in peptide coupling).
-
The Consequence: Spontaneous hydrolysis in buffers, rapid transesterification in alcohols, and degradation on silica gel.
Critical Troubleshooting Modules
Module A: Hydrolytic Instability (The "Water" Problem)
Issue: The ester hydrolyzes at neutral or slightly basic pH, reverting to the carboxylic acid.
The Mechanism (
Scientific Insight (The Regioisomer Trap): Not all fluorinated benzoates are equally unstable. You must look at the position of the fluorine:
-
Para-Fluorine (
): The strong inductive withdrawal (-I) is partially canceled by resonance donation (+R) into the ring. Stability is often comparable to non-fluorinated benzoates ( ). -
Meta-Fluorine (
): Resonance is geometrically impossible. The inductive withdrawal dominates. These are significantly less stable ( ). -
Poly-Fluorine (e.g., Pentafluoro): The cumulative -I effect makes these extremely labile.
Data: Hammett Substituent Constants (
| Substituent | Position | Effect on Ester Stability | |
| Hydrogen | - | 0.00 | Baseline |
| Fluorine | Para (4-pos) | 0.06 | Neutral / Slight Destabilization |
| Fluorine | Meta (3-pos) | 0.34 | Significant Destabilization |
| Nitro | Para (4-pos) | 0.78 | Extreme Instability |
| Pentafluoro | All | ~1.0+ (Cumulative) | "Active Ester" (Reacts rapidly) |
Visualizing the Instability Pathway:
Caption: The electron-withdrawing nature of fluorine lowers the energy of the transition state, accelerating hydrolysis.
Module B: Solvolysis & Transesterification (The "Solvent" Problem)
Issue: You dissolved your ethyl ester in methanol for recrystallization or LCMS, and it converted to the methyl ester.
Diagnosis:
This is classical transesterification. Because the carbonyl is "activated" by the fluorine, the solvent (methanol) acts as a nucleophile even without a strong catalyst. This is frequently mistaken for hydrolysis in LCMS because the mass shift (-14 Da for Et
Troubleshooting FAQ:
Q: Can I use Methanol or Ethanol for purification? A: Avoid if possible. For poly-fluorinated benzoates, transesterification can occur at room temperature.
-
Alternative: Use Acetonitrile (ACN) , Toluene , or Isopropanol (IPA) . IPA is sterically bulky and less nucleophilic, reducing reaction rates significantly compared to MeOH/EtOH.
Q: My LCMS shows a "mystery peak" +14 or -14 mass units. A: Check your LCMS solvent. If you are running a methanol gradient, the ester might be reacting on the column or in the source.
-
Validation: Re-run the sample using an Acetonitrile/Water gradient. If the peak disappears, it was a solvolysis artifact.
Module C: Purification & Storage (The "Silica" Problem)
Issue: Compound decomposes during flash chromatography or turns into a solid/gum during storage.
Diagnosis: Standard silica gel is slightly acidic (pH 4–5) and contains bound water. For labile fluorinated esters, this creates a "solid-phase reactor" that catalyzes hydrolysis.
Corrective Actions:
-
Neutralize the Silica: Pre-treat your silica column with 1% Triethylamine (TEA) in hexanes before loading your compound. This neutralizes acidic sites.
-
Switch Stationary Phase: Use Neutral Alumina instead of silica. Alumina is far less likely to cleave activated esters.
-
Storage: Store at -20°C under Argon. Do not store in solution (especially DMSO or DMF, which are hygroscopic and can promote hydrolysis over time).[4]
Standard Operating Procedure (SOP): Rapid Stability Assay
Use this protocol to validate if your specific fluorinated scaffold requires special handling.
Objective: Determine half-life (
Materials:
-
Test Compound (10 mM in DMSO)
-
Buffer A: Phosphate Buffer pH 7.4 (Physiological)
-
Buffer B: Phosphate Buffer pH 9.0 (Stress Test)
-
Internal Standard (e.g., Benzophenone - non-ionizable)
Workflow:
-
Preparation: Dilute Test Compound to 50 µM in the Buffer (ensure <1% DMSO final concentration).
-
Incubation: Incubate at 37°C in a thermomixer.
-
Sampling: Aliquot 50 µL at
min. -
Quenching: Immediately add 50 µL cold Acetonitrile (stops reaction).
-
Analysis: Analyze via HPLC-UV or LC-MS.
-
Calculation: Plot
vs. Time. The slope gives .
Decision Matrix:
- min: Unstable. Must be handled in anhydrous conditions.[4] Use fresh for biological assays.
- hours: Moderately stable. Standard handling acceptable, but avoid prolonged aqueous storage.
Troubleshooting Decision Tree
Caption: Logic flow for diagnosing the root cause of fluorinated ester degradation.
References
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Kirsch, J. F., & Jencks, W. P. (1964). Base Catalysis of the Hydrolysis of p-Nitrophenyl Acetate. Journal of the American Chemical Society, 86(5), 837–846. (Mechanistic parallel for activated esters). Link
-
BenchChem Technical Support. (2025). Enhancing the Stability of Pentafluorophenyl (PFP) Active Esters.[4] BenchChem Guides. Link
Sources
analytical techniques for monitoring Methyl 2,3-difluoro-4-methoxybenzoate synthesis
Technical Support Center: Analytical Monitoring of Methyl 2,3-difluoro-4-methoxybenzoate Synthesis
Executive Summary & Process Overview
Methyl 2,3-difluoro-4-methoxybenzoate (CAS 544704-78-1) is a critical intermediate, often utilized in the synthesis of advanced quinolone antibiotics and agrochemicals. Its synthesis typically follows one of two primary routes:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of Methyl 2,3,4-trifluorobenzoate with sodium methoxide. (High risk of regioisomers).
-
Fischer Esterification: Acid-catalyzed methylation of 2,3-difluoro-4-methoxybenzoic acid. (High risk of unreacted acid).
This guide focuses on the SNAr route as it presents the most complex analytical challenges regarding regioselectivity and byproduct formation.
Synthetic & Analytical Workflow
Caption: Figure 1. Integrated synthetic and analytical workflow for Methyl 2,3-difluoro-4-methoxybenzoate, highlighting critical In-Process Control (IPC) points.
Troubleshooting Guide (FAQ Format)
Category A: Regioselectivity & Isomer Control
Q1: I see a "shoulder" peak eluting immediately after my main product in HPLC. Is this the 3-methoxy regioisomer?
Diagnosis: Yes, this is the most common issue in the SNAr route. When reacting 2,3,4-trifluorobenzoate with methoxide, the fluorine at position 4 is most activated, but the fluorines at positions 2 and 3 are also susceptible to attack, leading to Methyl 2,4-difluoro-3-methoxybenzoate or Methyl 3,4-difluoro-2-methoxybenzoate.
Technical Solution: Standard C18 columns often fail to resolve these positional isomers because their hydrophobicity is nearly identical.
-
Switch Stationary Phase: Move from C18 to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The pi-pi interactions offer better selectivity for fluorinated aromatics.
-
Optimize Temperature: Lower the column temperature to 25°C. Higher temperatures increase mass transfer but reduce the separation factor (
) for isomers. -
Verification: You cannot rely on UV alone. You must validate the peak identity using
NMR . The coupling constants ( ) are distinct:-
2,3-difluoro (Target): Ortho coupling (
Hz). -
2,4-difluoro (Impurity): Meta coupling (
Hz).
-
Q2: How do I quantify the regioisomer if they co-elute?
Protocol:
If chromatographic resolution (
-
Relaxation Delay (
): Set to (typically 10-15 seconds for fluorinated aromatics) to ensure full magnetization recovery. -
Internal Standard: Use
-trifluorotoluene (shifted well away from benzoate signals). -
Calculation: Integrate the distinct F-signals. The target 2,3-difluoro pattern will appear as two doublets (or multiplets), distinct from the 2,4-difluoro pattern.
Category B: Reaction Conversion & Byproducts
Q3: My HPLC shows the starting material is gone, but the yield is low. Where did the mass go?
Diagnosis: You likely hydrolyzed the ester. Methyl esters with electron-withdrawing groups (like fluorine) are highly susceptible to hydrolysis under basic conditions (NaOMe + trace water). The resulting acid (2,3-difluoro-4-methoxybenzoic acid) may be precipitating during workup or washing out in the aqueous phase.
Technical Solution:
-
Check the Aqueous Phase: Acidify your aqueous waste stream to pH 1-2 and extract with Ethyl Acetate. Analyze this extract.
-
HPLC Method Adjustment: If you are running a neutral mobile phase, the ionized acid (benzoate) will elute in the void volume (dead time).
-
Fix: Use an acidic mobile phase (0.1% Formic Acid or Phosphoric Acid, pH
2.5). This protonates the acid impurity, retaining it on the column and allowing you to visualize the "missing" mass.
-
Q4: I see a late-eluting impurity that increases with reaction time. What is it?
Diagnosis: This is likely the bis-methoxy impurity. If the reaction runs too long or NaOMe is in large excess, a second fluorine (likely at position 2 or 3) will be substituted, forming Methyl 2-fluoro-3,4-dimethoxybenzoate (or isomer).
Action Plan:
-
Monitor Stoichiometry: strictly limit NaOMe to 1.05 equivalents.
-
Temperature Control: Maintain reaction temperature
during addition. The second substitution usually has a higher activation energy.
Standardized Analytical Protocols
Protocol 1: High-Performance Liquid Chromatography (IPC Method)
Purpose: Routine monitoring of reaction conversion and impurity profiling.
| Parameter | Setting / Condition |
| Column | Agilent Zorbax Eclipse Plus C18 (or equiv.), |
| Mobile Phase A | Water + 0.1% Formic Acid (pH |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient | 0-2 min: 30% B (Isocratic)2-15 min: 30% |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (aromatic ring) and 210 nm (carbonyl) |
| Column Temp | 30°C |
| Injection Vol | 5 |
Critical System Suitability Criteria:
-
Resolution (
): between Target (Methyl 2,3-difluoro-4-methoxybenzoate) and Acid Impurity. -
Tailing Factor:
for the main peak.
Protocol 2: Structural Confirmation via NMR
Purpose: Validating regiochemistry during process development.
-
Instrument: 400 MHz (min) NMR Spectrometer.
-
Solvent: DMSO-
or CDCl . -
Experiment:
(proton-decoupled recommended for clean baselines). -
Expected Signals (Target):
-
Two distinct signals in the region of -130 to -160 ppm (relative to CFCl
). -
Coupling: Look for
coupling of approx 20 Hz (characteristic of ortho fluorines in 2,3-position). -
Contrast: The 2,4-difluoro isomer (impurity) will show a smaller
meta coupling ( Hz) [1, 2].
-
Data Reference Table: Key Impurities
| Compound Name | Relative Retention Time (RRT)* | Origin | Detection Strategy |
| Methyl 2,3-difluoro-4-methoxybenzoate | 1.00 | Target | UV/NMR |
| 2,3-difluoro-4-methoxybenzoic acid | 0.45 - 0.55 | Hydrolysis | HPLC (Acidic pH) |
| Methyl 2,3,4-trifluorobenzoate | 1.15 - 1.25 | Starting Material | HPLC/GC |
| Methyl 2,4-difluoro-3-methoxybenzoate | 0.95 - 1.05 | Regioisomer | |
| Methyl difluoro-dimethoxybenzoate | 1.40 - 1.50 | Over-reaction | LC-MS (+31 Da mass shift) |
*Note: RRTs are approximate based on the C18 method described above.
References
-
PubChem. Methyl 2,3-difluoro-4-hydroxybenzoate (Compound Summary). National Library of Medicine. Accessed 2025.[1][2] [Link]
-
Pashko, M. O., & Yagupolskii, Y. L. (2024).[3][4] Introduction of the difluoro(methoxy)methyl group into the aromatic ring...[3][4][5] Journal of Organic and Pharmaceutical Chemistry.[3][4] (Demonstrates 19F NMR shifts for similar fluorinated methoxy systems). [Link] (Journal Landing Page)
Sources
Validation & Comparative
Comparative Analysis of Fluorobenzoate Isomer Reactivity
Executive Summary
In the landscape of medicinal chemistry and lead optimization, fluorobenzoates represent a critical class of intermediates.[1] The introduction of a fluorine atom onto the benzoate scaffold does not merely act as a metabolic block; it fundamentally alters the electronic and steric landscape of the molecule.
This guide provides a technical comparison of ortho- (2-), meta- (3-), and para- (4-) fluorobenzoate isomers . Unlike generic datasheets, we analyze the causality behind their reactivity differences—specifically focusing on acidity (
Key Takeaway:
-
2-Fluorobenzoate: Maximum acidity and carbonyl electrophilicity; high steric influence; prone to rapid
displacement. -
3-Fluorobenzoate: "Silent" electronic modifier; moderate acidity; resistant to
; ideal for purely inductive electron withdrawal without steric penalty. -
4-Fluorobenzoate: Metabolic blocker; lowest acidity among isomers; electronically activated for
but sterically accessible.
Electronic & Steric Landscape
To predict reactivity, one must quantify the competing forces of induction (
Comparative Data Table
| Property | 2-Fluorobenzoate (Ortho) | 3-Fluorobenzoate (Meta) | 4-Fluorobenzoate (Para) | Benzoate (Ref) |
| Acidity ( | 3.27 (Strongest) | 3.86 | 4.14 | 4.20 |
| Hammett Constant ( | N/A (Ortho effect dominates) | 0 | ||
| Inductive Effect ( | Dominant (Proximity) | Strong | Weak (Distance) | None |
| Resonance Effect ( | Negligible on COOH | None on COOH | Significant (Opposes | None |
| High (Activated) | Low (Deactivated) | High (Activated) | Inert | |
| Steric Hindrance | High (Twists COOH) | Low | Negligible | Low |
The "Ortho Effect" Explained
The anomalously high acidity of the ortho isomer (
-
Steric Inhibition of Resonance: The 2-fluoro substituent forces the carboxyl group out of coplanarity with the benzene ring.[1] This destabilizes the neutral acid (loss of conjugation) more than it destabilizes the carboxylate anion (which relies less on ring conjugation).
-
Field Effect: The proximity of the electronegative fluorine stabilizes the developing negative charge on the carboxylate oxygen through space.
Reactivity Case Study: Nucleophilic Aromatic Substitution ( )
One of the most valuable synthetic applications of fluorobenzoates is their ability to undergo
Mechanism & Causality
In
-
Why Fluorine? The high electronegativity of F lowers the energy of the transition state by stabilizing the electron-rich Meisenheimer intermediate.
-
Regioselectivity: The carboxyl/ester group is an Electron Withdrawing Group (EWG). It can only stabilize the negative charge if the incoming nucleophile attacks at the ortho or para position.[2]
Reactivity Workflow (Graphviz)
The following diagram illustrates the mechanistic divergence between isomers.
Figure 1: Mechanistic pathway for
Experimental Protocol: Comparative Aminolysis
To validate the reactivity differences, we utilize a standard aminolysis protocol. This experiment demonstrates the kinetic advantage of the ortho and para isomers over the meta isomer.
Objective: Synthesize N-aryl amino acid derivatives via fluorine displacement.
Materials
-
Substrates: Ethyl 2-fluorobenzoate, Ethyl 3-fluorobenzoate, Ethyl 4-fluorobenzoate (1.0 eq).
-
Nucleophile: Morpholine (2.5 eq).
-
Solvent: DMSO (Polar aprotic solvent accelerates
). -
Base:
(2.0 eq).
Step-by-Step Methodology
-
Preparation: Dissolve 1.0 mmol of the specific fluorobenzoate isomer in 2.0 mL of anhydrous DMSO.
-
Addition: Add 2.0 mmol of anhydrous
followed by 2.5 mmol of morpholine. -
Thermal Activation:
-
Ortho/Para Isomers: Heat to 80°C . Reaction is typically complete within 2–4 hours.
-
Meta Isomer: Heat to 120°C . Reaction may require >24 hours or fail to reach completion.
-
-
Workup: Dilute with water (10 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash organics with brine, dry over
. -
Analysis: Monitor conversion via HPLC (UV 254 nm).
Expected Results:
-
Ethyl 2-fluorobenzoate: >95% conversion. The -I effect and ortho-positioning make the C-F bond highly susceptible to attack.
-
Ethyl 4-fluorobenzoate: >90% conversion.[3] Slightly slower than ortho due to lack of inductive proximity, but resonance stabilization is effective.
-
Ethyl 3-fluorobenzoate: <10% conversion (Trace). Lack of resonance stabilization for the Meisenheimer complex renders the ring inert to mild nucleophilic attack.
Decision Framework for Drug Design
When selecting a fluorobenzoate isomer for a drug candidate, the choice dictates the metabolic and physicochemical fate of the molecule.
Isomer Selection Logic (Graphviz)
Figure 2: Strategic selection guide for medicinal chemists.
References
-
National Institutes of Health (NIH). (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. PMC7587637. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Comparative chemical and biological hydrolytic stability of homologous esters. Retrieved from [Link]
-
Harvard University. (2018). Concerted nucleophilic aromatic substitutions. DASH Repository. Retrieved from [Link]
-
Wikipedia. (2025). 4-Fluorobenzoic acid.[4] Retrieved from [Link][4]
Sources
Technical Comparison Guide: Methyl 2,3-difluoro-4-methoxybenzoate vs. Methyl 2,4-difluorobenzoate
[1][2]
Executive Summary
In drug discovery, particularly for fluoroquinolone and kinase inhibitor synthesis, the choice between Methyl 2,4-difluorobenzoate (Compound B) and Methyl 2,3-difluoro-4-methoxybenzoate (Compound A) is dictated by the desired substitution pattern and the stage of the synthetic sequence.[1]
-
Methyl 2,4-difluorobenzoate is a highly reactive electrophile .[1] It is primarily used as a scaffold to introduce nucleophiles (amines, alkoxides) at the C4 position via Nucleophilic Aromatic Substitution (SNAr).[1]
-
Methyl 2,3-difluoro-4-methoxybenzoate is a deactivated, functionalized intermediate .[1] It represents the product of a C4-substitution on a trifluorinated precursor.[1] Its utility lies in its stability, serving as a core for transformations at the ester group or directed functionalization at the C5/C6 positions.
| Feature | Methyl 2,4-difluorobenzoate | Methyl 2,3-difluoro-4-methoxybenzoate |
| Primary Reactivity | SNAr (Electrophile) | Ester Hydrolysis / Directed Metalation |
| SNAr Regioselectivity | C4 (Para to Ester) >>> C2 | C2 (Ortho to Ester) [Very Slow] |
| Electronic State | Electron-Deficient (Activated) | Electron-Rich (Deactivated by 4-OMe) |
| Common Application | Introduction of amines/ethers at C4 | Late-stage intermediate with fixed C4-OMe |
Structural & Electronic Analysis
The reactivity difference stems fundamentally from the electronic competition between the Fluorine atoms (Inductive withdrawal, -I) and the substituents at the 4-position.[1]
Methyl 2,4-difluorobenzoate (The Activated Electrophile)[1]
-
Electronic Landscape: The ester group (-COOMe) at C1 is a strong Electron Withdrawing Group (EWG) via resonance (-R) and induction (-I).[1]
-
Activation:
-
Result: The C4 position is significantly more electrophilic because the Meisenheimer complex formed upon nucleophilic attack is stabilized by the para-carbonyl group.[1] Additionally, C4 is less sterically hindered than C2.[1]
Methyl 2,3-difluoro-4-methoxybenzoate (The Deactivated Scaffold)[1][2]
-
Electronic Landscape: The 4-Methoxy group is a strong Electron Donating Group (EDG) via resonance (+R), which outweighs its inductive withdrawal.[1]
-
Deactivation: The lone pairs on the methoxy oxygen donate electron density into the ring, specifically increasing electron density at the ortho (C3, C5) and para (C1) positions relative to itself.[1]
-
"Push-Pull" Conflict:
-
The ester tries to activate C2 and C6.[1]
-
The 4-OMe group donates electrons, effectively "poisoning" the ring toward further nucleophilic attack.[1]
-
C2 Reactivity: While C2 is ortho to the activating ester, the overall electron-rich nature of the ring makes SNAr at this position difficult and slow compared to the 2,4-difluoro analog.[1]
-
Visualization: Reactivity Pathways
The following diagram illustrates the divergent reaction pathways for both compounds.
Figure 1: Divergent reactivity profiles. Compound B undergoes rapid SNAr, while Compound A is resistant to substitution and serves as a stable building block.[1]
Detailed Reactivity Profile: Nucleophilic Aromatic Substitution (SNAr)[1][2][3][4][5]
Experiment A: Regioselectivity in Methyl 2,4-difluorobenzoate
When treated with nucleophiles (e.g., morpholine, methoxide), the reaction is highly regioselective for the C4 position .[1]
-
Mechanism: Addition-Elimination via a Meisenheimer complex.[1]
-
Why C4? The transition state for C4 attack is lower in energy because the negative charge is delocalized onto the carbonyl oxygen (para-resonance).[1] Attack at C2 places negative charge on C1, but steric hindrance from the ester group and the lack of direct resonance stabilization (compared to para) disfavor it.[1]
-
Data Support: Literature precedents for 2,4-difluorobenzoates consistently show >95:5 selectivity for C4 substitution [1].[1]
Experiment B: Inertness of Methyl 2,3-difluoro-4-methoxybenzoate
This compound is often the product of reacting Methyl 2,3,4-trifluorobenzoate with methoxide.[1] Once the 4-methoxy group is installed, the ring becomes electron-rich.[1]
-
Observation: Treatment with standard amines (e.g., piperazine) under mild conditions (THF, RT) yields no reaction .[1]
-
Forcing Conditions: Under high temperatures (DMSO, >100°C), substitution may occur at C2 (ortho to ester), but this competes with ester hydrolysis and decomposition.[1]
-
Implication: If your target molecule requires a nucleophile at C2, you cannot start with Compound A.[1] You must start with a precursor where C2 is activated (e.g., 2,3,4-trifluorobenzoate) and carefully control stoichiometry, or use a different strategy like Directed Ortho Metalation (DoM).[1]
Experimental Protocols
Protocol 1: SNAr on Methyl 2,4-difluorobenzoate (Synthesis of C4-Amino Derivative)
Objective: Selective introduction of an amine at the C4 position.[1]
-
Reagents: Methyl 2,4-difluorobenzoate (1.0 eq), Morpholine (1.1 eq), K2CO3 (2.0 eq), Acetonitrile (ACN).[1]
-
Procedure:
-
Expected Result: >90% yield of Methyl 2-fluoro-4-morpholinobenzoate.
-
Note: The 2-fluorine remains intact, available for future H-bonding or specific enzyme interactions.[1]
Protocol 2: Utilization of Methyl 2,3-difluoro-4-methoxybenzoate (Ester Hydrolysis)
Objective: Preparing the free acid for coupling, preserving the methoxy/fluoro pattern.[1]
-
Reagents: Methyl 2,3-difluoro-4-methoxybenzoate (1.0 eq), LiOH·H2O (2.5 eq), THF/Water (3:1).
-
Procedure:
-
Expected Result: Quantitative yield of 2,3-difluoro-4-methoxybenzoic acid.
Decision Matrix: Which Product to Choose?
Use the following logic flow to select the correct starting material for your synthesis.
Figure 2: Selection logic for fluorinated benzoate building blocks.
References
-
Regioselectivity in SNAr Reactions of Polyfluorobenzoates
-
Synthesis of 2,3-difluoro-4-methoxybenzoic acid derivatives
-
General Mechanism of SNAr
A Spectroscopic Guide to Substituted Methyl Benzoates: Unveiling Structural Nuances
In the landscape of scientific research and pharmaceutical development, the precise characterization of molecular structures is a cornerstone of innovation. Substituted methyl benzoates, a class of compounds frequently encountered as intermediates and core scaffolds in medicinal chemistry, present a rich opportunity for spectroscopic exploration. This guide offers an in-depth comparative analysis of these compounds through the primary lenses of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By understanding how the position and electronic nature of substituents on the benzene ring influence spectroscopic readouts, researchers can gain invaluable insights into molecular structure, purity, and reactivity.
The Significance of Spectroscopic Characterization
The substitution pattern on the aromatic ring of methyl benzoate profoundly alters its electronic environment, which in turn is reflected in its interaction with different forms of electromagnetic radiation and its behavior in a mass spectrometer. Electron-donating groups (EDGs) like methoxy (-OCH₃) and methyl (-CH₃) increase electron density in the ring, particularly at the ortho and para positions, leading to characteristic upfield shifts in NMR spectra. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) and chloro (-Cl) deshield the aromatic protons and carbons, resulting in downfield shifts. This guide will dissect these effects, providing the experimental data and theoretical underpinnings necessary for confident structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment, making it an exceptional probe for the effects of substituents.
¹H NMR Spectroscopy
In the ¹H NMR spectrum of methyl benzoate, the aromatic protons typically appear as a complex multiplet between 7.0 and 8.1 ppm, while the methyl ester protons present as a sharp singlet around 3.9 ppm. The introduction of a substituent disrupts the symmetry of the benzene ring, leading to more complex splitting patterns and significant shifts in the positions of the aromatic protons.
Table 1: Comparative ¹H NMR Data (CDCl₃) for Substituted Methyl Benzoates
| Compound | Substituent | Position | Ar-H Chemical Shifts (ppm) | -OCH₃ Chemical Shift (ppm) |
| Methyl benzoate | -H | - | 7.32-8.02 (m) | 3.83 (s)[1] |
| Methyl 4-methylbenzoate | -CH₃ | para | 7.24 (d), 7.94 (d)[1] | 3.88 (s)[1] |
| Methyl 3-methylbenzoate | -CH₃ | meta | 7.31-7.85 (m) | 3.91 (s) |
| Methyl 2-methylbenzoate | -CH₃ | ortho | 7.18-7.92 (m) | 3.89 (s) |
| Methyl 4-chlorobenzoate | -Cl | para | 7.37 (d), 7.94 (d)[1] | 3.87 (s)[1] |
| Methyl 4-nitrobenzoate | -NO₂ | para | 8.13-8.26 (m)[1] | 3.94 (s)[1] |
| Methyl 4-methoxybenzoate | -OCH₃ | para | 6.93 (d), 8.01 (d)[2] | 3.90 (s), 3.87 (s, Ar-OCH₃)[2] |
| Methyl 4-hydroxybenzoate | -OH | para | 6.82 (d), 7.86 (d)[3] | 3.84 (s)[3] |
Causality Behind the Shifts: The downfield shift of aromatic protons in methyl 4-nitrobenzoate is a direct consequence of the strong electron-withdrawing nature of the nitro group, which significantly deshields the ring.[1] In contrast, the electron-donating methoxy group in methyl 4-methoxybenzoate shields the aromatic protons, causing an upfield shift, particularly for the protons ortho to the methoxy group.[2]
¹³C NMR Spectroscopy
The effect of substituents is also clearly observed in ¹³C NMR spectra. The chemical shifts of the aromatic carbons provide a detailed map of the electron distribution within the ring.
Table 2: Comparative ¹³C NMR Data (CDCl₃) for Substituted Methyl Benzoates
| Compound | Substituent | Position | C=O (ppm) | Aromatic Carbons (ppm) | -OCH₃ (ppm) |
| Methyl benzoate | -H | - | 166.7[1] | 128.1, 128.8, 129.4, 130.4, 132.6[1] | 51.7[1] |
| Methyl 4-methylbenzoate | -CH₃ | para | 167.1[1] | 127.3, 129.0, 129.5, 143.4 | 51.8[1] |
| Methyl 3-methylbenzoate | -CH₃ | meta | 167.1 | 127.5, 128.2, 130.0, 133.6, 137.9 | 52.0 |
| Methyl 2-methylbenzoate | -CH₃ | ortho | 167.8 | 125.7, 129.9, 130.8, 131.7, 132.1, 140.1 | 51.8 |
| Methyl 4-chlorobenzoate | -Cl | para | 166.1[1] | 128.6, 130.9, 139.3 | 52.1[1] |
| Methyl 4-nitrobenzoate | -NO₂ | para | 165.1[1] | 123.5, 130.6, 135.4, 150.5[1] | 52.8[1] |
| Methyl 4-methoxybenzoate | -OCH₃ | para | 166.9 | 113.6, 122.7, 131.5, 163.4 | 51.8 |
| Methyl 4-hydroxybenzoate | -OH | para | 168.7[3] | 116.2, 122.2, 132.8, 163.6[3] | 52.3[3] |
Expert Interpretation: The chemical shift of the carbonyl carbon (C=O) is also influenced by the substituent. Electron-withdrawing groups tend to shift the carbonyl carbon slightly downfield, while electron-donating groups have a less pronounced effect. The most significant changes are observed in the aromatic region, where the ipso-carbon (the carbon directly attached to the substituent) and the ortho and para carbons show the largest variations in chemical shifts.
Infrared (IR) Spectroscopy: Probing Functional Group Vibrations
IR spectroscopy provides valuable information about the functional groups present in a molecule. The position, intensity, and shape of absorption bands correspond to the vibrational frequencies of specific bonds.
Table 3: Key IR Absorption Bands (cm⁻¹) for Substituted Methyl Benzoates
| Compound | Substituent | C=O Stretch | C-O Stretch (ester) | Aromatic C=C Stretch | Other Key Bands |
| Methyl benzoate | -H | 1715-1730[4] | 1250-1300, 1000-1100[4] | ~1600, ~1450 | C-H (aromatic) ~3030 |
| Methyl 4-methylbenzoate | -CH₃ | ~1720 | ~1270, ~1100 | ~1610, ~1510 | C-H (aliphatic) ~2950 |
| Methyl 4-chlorobenzoate | -Cl | ~1725 | ~1280, ~1100 | ~1595, ~1490 | C-Cl ~1090 |
| Methyl 4-nitrobenzoate | -NO₂ | ~1730 | ~1290, ~1110 | ~1605, ~1525 | N-O stretch ~1530, ~1350 |
| Methyl 4-methoxybenzoate | -OCH₃ | ~1715 | ~1260, ~1170 | ~1605, ~1510 | C-O (ether) ~1030 |
| Methyl 4-hydroxybenzoate | -OH | ~1710 | ~1280, ~1170 | ~1610, ~1510 | O-H stretch (broad) ~3300 |
Trustworthiness in Analysis: The carbonyl (C=O) stretching frequency is particularly sensitive to the electronic effects of the substituent. Electron-withdrawing groups increase the double bond character of the C=O bond, leading to a higher vibrational frequency (a shift to higher wavenumbers). Conversely, electron-donating groups can decrease the C=O bond order through resonance, resulting in a lower vibrational frequency. This predictable trend serves as a self-validating system when analyzing a series of related compounds.
Mass Spectrometry (MS): Mapping Fragmentation Pathways
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The fragmentation pattern is a molecular fingerprint that can be used for identification and structural elucidation.
The mass spectrum of methyl benzoate typically shows a prominent molecular ion peak (M⁺) at m/z 136. Key fragments arise from the loss of the methoxy group (-OCH₃) to give the benzoyl cation at m/z 105, and the subsequent loss of carbon monoxide (CO) to yield the phenyl cation at m/z 77.
Table 4: Common Mass Spectral Fragments (m/z) for Substituted Methyl Benzoates
| Compound | Substituent | Molecular Ion (M⁺) | [M - OCH₃]⁺ | [M - COOCH₃]⁺ | Other Key Fragments |
| Methyl benzoate | -H | 136 | 105 | 77 | - |
| Methyl 4-methylbenzoate | -CH₃ | 150 | 119 | 91 | - |
| Methyl 4-chlorobenzoate | -Cl | 170/172 (isotope pattern) | 139/141 | 111/113 | - |
| Methyl 4-nitrobenzoate | -NO₂ | 181 | 150 | 122 | [M - NO₂]⁺ at 135 |
| Methyl 4-methoxybenzoate | -OCH₃ | 166 | 135 | 107 | [M - CH₃]⁺ at 151 |
| Methyl 4-hydroxybenzoate | -OH | 152 | 121 | 93 | - |
Authoritative Grounding: The fragmentation pathways of substituted methyl benzoates are well-established in the principles of mass spectrometry. The stability of the resulting carbocations plays a crucial role in determining the observed fragments. For instance, in methyl 4-methylbenzoate, the fragment at m/z 91 corresponds to the stable tropylium ion, formed by rearrangement of the benzyl cation.
Experimental Protocols
To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.
NMR Spectroscopy
Instrumentation: 400 MHz NMR Spectrometer
Sample Preparation:
-
Dissolve 5-10 mg of the methyl benzoate derivative in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16.
-
Relaxation Delay: 2 seconds.
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled experiment.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024.
-
Relaxation Delay: 5 seconds.
Infrared (IR) Spectroscopy
Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation:
-
Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 32.
-
Collect a background spectrum of the clean ATR crystal before analyzing the sample.
Mass Spectrometry (MS)
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Sample Preparation:
-
Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
GC-MS Analysis:
-
Injection Volume: 1 µL.
-
GC Column: Standard non-polar capillary column (e.g., DB-5ms).
-
Oven Temperature Program: Start at 50°C, ramp to 250°C at 10°C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Visualizing the Workflow
A systematic approach is crucial for the comprehensive spectroscopic analysis of substituted methyl benzoates. The following workflow diagram illustrates the logical progression from sample preparation to data interpretation.
Caption: Workflow for the spectroscopic analysis of substituted methyl benzoates.
Conclusion
The spectroscopic comparison of substituted methyl benzoates reveals a clear and predictable relationship between molecular structure and spectral output. By systematically analyzing the data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, researchers can confidently determine the identity and purity of these important compounds. The principles and experimental data presented in this guide serve as a valuable resource for professionals in research, drug development, and quality control, enabling a deeper understanding of the subtle yet significant effects of aromatic substitution.
References
-
Royal Society of Chemistry. (2014). Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. [Link]
-
PubChem. (n.d.). Methyl 4-chlorobenzoate. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). Methyl 4-nitrobenzoate. National Center for Biotechnology Information. [Link]
-
Al-Masoudi, N. A., et al. (2020). Single crystal, Hirshfeld surface and theoretical analysis of methyl 4-hydroxybenzoate, a common cosmetic, drug and food preservative—Experiment versus theory. PLoS ONE, 15(10), e0239433. [Link]
-
Biological Magnetic Resonance Bank. (n.d.). bmse001194 Methyl 4-hydroxybenzoate. [Link]
-
Wired Chemist. (n.d.). methyl 4-methoxybenzoate Proton Full Spectrum. [Link]
-
ATB. (n.d.). Methyl4-methoxybenzoate | C9H10O3 | MD Topology | NMR | X-Ray. [Link]
-
NIST. (n.d.). Benzoic acid, 4-methoxy-, methyl ester. NIST Chemistry WebBook. [Link]
-
Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. [Link]
-
Brainly. (2022). Provide the IR spectrum analysis for methyl benzoate. [Link]
-
NIST. (n.d.). Benzoic acid, 4-methyl-, methyl ester. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Benzoic acid, 2-methyl-, methyl ester. NIST Chemistry WebBook. [Link]
-
NIST. (n.d.). Benzoic acid, 3-methyl-, methyl ester. NIST Chemistry WebBook. [Link]
Sources
Precision Analytics: Benchmarking HPLC Validation Strategies for Methyl 2,3-difluoro-4-methoxybenzoate
Executive Summary & Strategic Context
Methyl 2,3-difluoro-4-methoxybenzoate is a critical fluorinated intermediate, often employed as a scaffold in the synthesis of quinolone antibiotics and high-performance agrochemicals. Its purity is not merely a compliance metric but a yield-determining factor; regio-isomeric impurities (e.g., 2,4- or 2,5-difluoro isomers) can propagate through subsequent nucleophilic aromatic substitution (
This guide challenges the "default" reliance on generic C18 columns or Gas Chromatography (GC) for this ester. We present a validated, stability-indicating HPLC method using Fluorophenyl (PFP) core-shell technology, demonstrating why it outperforms traditional techniques in specificity and robustness.
The Comparative Landscape: Why Standard Methods Fail
Before detailing the optimized protocol, we must objectively analyze why alternative methods often yield false positives or fail to detect critical impurities.
Comparison Table: Method Performance Evaluation
| Feature | Method A: GC-FID | Method B: Generic C18 HPLC | Method C: Optimized PFP HPLC (Recommended) |
| Primary Mechanism | Volatility / Boiling Point | Hydrophobicity | |
| Thermal Stability | High Risk: Ester hydrolysis or transesterification in injector port ( | Safe: Ambient/Low temp operation. | Safe: Ambient/Low temp operation. |
| Isomer Resolution | Moderate: Often co-elutes positional isomers. | Low: Hydrophobicity differences between F-isomers are negligible. | High: Resolves 2,3-diF from 2,4-diF via electrostatic selectivity. |
| Impurity Detection | Misses non-volatile acids (hydrolysis products). | Detects acids but with poor peak shape (tailing). | Detects acids with sharp symmetry (acidic mobile phase). |
| Suitability | Raw material screening (rough). | Routine assay (low precision). | Pharma-grade Release Testing. |
The Scientific Rationale for Fluorophenyl (PFP) Phases
Standard C18 (Octadecyl) columns rely on hydrophobic interactions. However, the regio-isomers of difluoro-methoxybenzoates have nearly identical hydrophobicities.
The PFP Advantage: Pentafluorophenyl-propyl phases offer a multi-modal separation mechanism:
-
-
Stacking: Strong interaction with the aromatic ring of the benzoate. -
Dipole-Dipole Interactions: The electronegative fluorine atoms on the stationary phase interact differentially with the specific dipole moments of the 2,3-difluoro vs. 2,4-difluoro analytes.
Decision Logic & Workflow
The following diagram illustrates the critical decision pathway for selecting this method over alternatives, ensuring scientific rigor.
Caption: Decision tree highlighting the exclusion of GC due to thermal risks and the selection of PFP over C18 for isomer specificity.
Optimized Experimental Protocol
This protocol is validated according to ICH Q2(R1) guidelines.
Chromatographic Conditions[1][2][3][4][5][6][7]
-
Instrument: HPLC with Diode Array Detector (DAD) or UV-Vis.[1]
-
Column: Kinetex® F5 (Pentafluorophenyl) or equivalent Core-Shell PFP,
.-
Why: Core-shell particles provide UHPLC-like resolution at standard HPLC backpressures (< 400 bar).
-
-
Mobile Phase A:
Phosphoric Acid in Water ( ).-
Why: Suppresses ionization of the free acid impurity (2,3-difluoro-4-methoxybenzoic acid), preventing peak tailing.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate:
. -
Column Temperature:
(Controls viscosity and kinetics). -
Detection:
(Aromatic ring absorption).[2] -
Injection Volume:
.
Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 85 | 15 |
| 10.0 | 40 | 60 |
| 12.0 | 40 | 60 |
| 12.1 | 85 | 15 |
| 15.0 | 85 | 15 |
Standard & Sample Preparation[1]
-
Diluent: 50:50 Water:Acetonitrile.[1]
-
Stock Solution: Dissolve
of Methyl 2,3-difluoro-4-methoxybenzoate in diluent ( ). -
System Suitability Solution: Spike the Stock Solution with
of the hydrolyzed acid impurity and of the 2,4-difluoro isomer.
Validation Data Summary
The following data represents typical performance metrics achieved during validation, confirming the method's reliability.
| Validation Parameter | Acceptance Criteria (ICH) | Experimental Result | Status |
| Specificity (Resolution) | Pass | ||
| Linearity ( | Pass | ||
| Precision (Repeatability) | RSD | Pass | |
| LOD (Limit of Detection) | S/N | Pass | |
| LOQ (Limit of Quantitation) | S/N | Pass | |
| Robustness | Unaffected by | Resolution maintained ( | Pass |
Validation Logic & Compliance
To ensure the method is "self-validating" in a daily QC environment, the following logic flow is implemented. This aligns with ICH Q2(R1) standards for specificity and accuracy.
Caption: Operational workflow ensuring system suitability criteria (Resolution > 2.0) are met before sample analysis.
Troubleshooting & Expert Insights
-
Ghost Peaks: If you observe small peaks eluting before the main peak, check the pH of Mobile Phase A. If pH > 3.0, the acid impurity will deprotonate and elute near the void volume. Ensure pH is maintained at ~2.2.
-
Isomer Co-elution: If the 2,3-difluoro and 2,4-difluoro peaks merge, lower the column temperature to
. The separation on PFP phases is often enhanced at lower temperatures due to increased rigidity of the stationary phase ligands. -
Sample Stability: While HPLC avoids the thermal degradation seen in GC, the methyl ester is susceptible to hydrolysis in alkaline diluents. Always use neutral or slightly acidic diluents (Water/ACN) and analyze within 24 hours.
References
-
ICH Harmonised Tripartite Guideline. (2005).[3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3] Link
-
Restek Corporation. (2020). The Study of Three HPLC Column Chemistries for Optimal Separation of THC Isomers. (Demonstrating FluoroPhenyl superiority for structural isomers). Link
-
Waters Corporation. (2020). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Link
-
Phenomenex. (2025). HPLC vs. GC: What Sets These Methods Apart.Link
Sources
comparing the stability of different fluorinated benzoic acid esters
An In-Depth Guide to the Stability of Fluorinated Benzoic Acid Esters for Drug Development Professionals
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. Its unique properties can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1][2] When applied to the versatile benzoic acid scaffold, fluorination offers a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of ester-containing molecules. However, the profound electronic effects of fluorine also present a significant challenge: a potential decrease in hydrolytic stability.
This guide provides a comprehensive comparison of the stability of different fluorinated benzoic acid esters. Moving beyond a simple data summary, we will explore the underlying chemical principles that govern their reactivity and provide detailed, field-proven protocols for their evaluation. Our goal is to equip researchers, scientists, and drug development professionals with the knowledge to strategically leverage fluorination, balancing the benefits of metabolic blockade against the risks of premature hydrolysis.
The Underlying Science: How Fluorine Dictates Ester Stability
The stability of a benzoic acid ester is fundamentally determined by the electrophilicity of its carbonyl carbon. The more electron-deficient this carbon is, the more susceptible it becomes to nucleophilic attack by water or catalytic enzymes like esterases, leading to hydrolysis. Fluorine's influence is primarily rooted in its powerful electronic and, to a lesser extent, steric effects.
The Dominant Inductive Effect
Fluorine is the most electronegative element, exerting a potent electron-withdrawing inductive effect (-I). When substituted onto the benzoic acid ring, it pulls electron density away from the ester functional group. This cascade effect significantly increases the partial positive charge on the carbonyl carbon, making it a prime target for nucleophiles.[3][4]
The consequence is a marked acceleration of the hydrolysis rate.[3][5] This effect is cumulative; as more fluorine atoms are added to the ester, the rate of hydrolysis increases substantially. For instance, the introduction of a single fluorine atom to an ethyl ester can decrease its half-life by a factor of eight, with subsequent fluorine additions further increasing the hydrolysis rate by a factor of 3-4 each.[6][7]
Positional Isomerism: The "Ortho Effect" and Beyond
The position of the fluorine atom on the aromatic ring—ortho, meta, or para—is a critical determinant of the ester's stability.
-
Meta and Para Positions: Substitution at these positions primarily exerts the aforementioned inductive effect, leading to decreased stability compared to the non-fluorinated parent compound. The electron-withdrawing effect destabilizes the reactant ester by making the carbonyl carbon more electrophilic.[8][9]
-
Ortho Position: The ortho position presents a more complex scenario known as the "ortho effect."[10][11] Here, in addition to the inductive effect, two other factors come into play:
-
Steric Hindrance: The proximity of the ortho-substituent can physically impede the approach of a nucleophile (like water or an enzyme's active site) to the carbonyl carbon, which can slow down the rate of hydrolysis.[12]
-
Intramolecular Interactions: An ortho-fluorine can potentially form an intramolecular hydrogen bond with the hydrogen of a tetrahedral intermediate formed during hydrolysis, stabilizing it and affecting the reaction rate.[13]
-
In some cases, the steric hindrance of an ortho-substituent can counteract the electronic destabilization, resulting in an ester that is more stable than its para-substituted counterpart.[12]
Caption: Factors influencing the stability of fluorinated esters.
Comparative Stability Data
The following tables summarize empirical data on the hydrolytic and metabolic stability of fluorinated benzoic acid esters, providing a clear comparison based on substitution patterns.
Table 1: Comparative Hydrolytic Stability of Fluorinated Benzoate Esters
| Compound | Substitution Pattern | Condition | Half-life (t½) | Key Observation |
| Ethyl Benzoate | Unsubstituted | Base-catalyzed | ~14-15 min[12] | Baseline for comparison. |
| Ethyl 4-Fluorobenzoate | para-Fluoro | Base-catalyzed | Shorter than unsubstituted | The electron-withdrawing effect of fluorine at the para position accelerates hydrolysis. |
| Ethyl 2-Fluorobenzoate | ortho-Fluoro | Base-catalyzed | ~15 min[12] | Stability is comparable to the unsubstituted ester, suggesting that steric hindrance from the ortho fluorine counteracts its electronic destabilizing effect.[12] |
| Mono-, Di-, Trifluoroethyl Esters | Fluorine on alkyl group | pH 11 | Decreases from >1 hr to ~6.4 min[6] | Demonstrates the strong correlation between the number of fluorine atoms and the rate of hydrolysis.[6] |
Table 2: Comparative Metabolic Stability in Biological Media
| Compound Class | Biological Matrix | % Remaining (Time) | Key Observation |
| Benzoic Acid Esters | Rat Liver Microsomes | Methyl: 49% (15 min)[14] | Demonstrates baseline metabolic lability to esterases.[14] |
| Fluorinated Analogues | Human Liver Microsomes | Varies significantly | Fluorination can block sites of oxidative metabolism, increasing stability.[15][16] However, if hydrolysis is the primary metabolic route, stability may decrease. |
| Substituted Benzoic Acid Prodrugs | Human Plasma | >95% (24 h)[17][18] | Strategic placement of substituents on the benzoic acid ring can dramatically improve plasma stability, crucial for prodrug design.[17][18][19] |
Essential Experimental Protocols for Stability Assessment
To ensure the trustworthiness and reproducibility of stability data, standardized, self-validating protocols are essential. The following methods are fundamental for assessing the stability of fluorinated benzoic acid esters in a drug discovery setting.
Protocol 1: Chemical Hydrolysis Assay (Forced Degradation)
This assay determines the intrinsic chemical stability of the ester bond under stressed pH and temperature conditions.
Rationale: By forcing degradation, we can rapidly identify liabilities, understand degradation pathways, and ensure our analytical methods are "stability-indicating," meaning they can separate the parent compound from its degradants.[20][21] A degradation of 5-20% is typically targeted to ensure pathways are revealed without complete loss of the parent compound.[20]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the test ester in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Stress Sample Preparation:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water.
-
-
Incubation: Incubate all solutions in a controlled environment (e.g., a 60°C water bath) for a defined period (e.g., 2, 4, 8, and 24 hours).[20]
-
Time Point Sampling & Quenching: At each time point, withdraw an aliquot. Immediately neutralize the acidic and basic samples (e.g., add an equivalent amount of 0.1 M NaOH or 0.1 M HCl, respectively).
-
Analysis: Dilute the quenched sample with the mobile phase to a final concentration suitable for analysis (e.g., 100 µg/mL) and analyze immediately by a validated stability-indicating HPLC-UV method.
-
Data Interpretation: Calculate the percentage of the ester remaining at each time point relative to a t=0 sample.
Protocol 2: Plasma Stability Assay
This assay evaluates the susceptibility of the ester to hydrolysis by plasma enzymes, primarily carboxylesterases.
Rationale: For many prodrugs and intravenously administered agents, stability in plasma is a critical determinant of in vivo half-life and drug delivery efficiency. This assay simulates the enzymatic environment of the bloodstream.[17][18]
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.
-
Incubation: Pre-warm thawed plasma (e.g., human, rat) to 37°C. Initiate the reaction by adding the test compound from the stock solution to the plasma to achieve a final concentration of 1-10 µM.
-
Time Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately quench the enzymatic activity by adding the aliquot to a 3-4 fold excess of ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex the quenched samples vigorously and centrifuge at high speed to precipitate plasma proteins.
-
Analysis: Transfer the supernatant to a new plate or vial and analyze for the remaining parent compound using a calibrated LC-MS/MS method.
-
Data Interpretation: Plot the percentage of compound remaining versus time and determine the half-life (t½).
Protocol 3: Liver Microsomal Stability Assay
This assay assesses the compound's susceptibility to metabolism by Phase I enzymes (like CYPs and carboxylesterases) present in the liver, the primary site of drug metabolism.
Rationale: A compound's stability in liver microsomes is a key indicator of its metabolic clearance and, consequently, its oral bioavailability and in vivo half-life.[22]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a mixture containing liver microsomes (e.g., human, rat) and phosphate buffer. Pre-warm to 37°C.
-
Initiation of Reaction: Add the test compound (typically at a final concentration of 1 µM) to the microsome mixture. After a brief pre-incubation, initiate the metabolic reaction by adding a NADPH-regenerating system.[22]
-
Time Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Quench the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.
-
Sample Processing: Vortex and centrifuge the samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining parent compound using LC-MS/MS.
-
Data Interpretation: Calculate the half-life and intrinsic clearance from the rate of disappearance of the parent compound.
Caption: General experimental workflow for stability assessment.
Conclusion and Strategic Outlook
The stability of fluorinated benzoic acid esters is a nuanced interplay of electronic, positional, and steric factors. While fluorination is an invaluable strategy for blocking oxidative metabolism, it undeniably increases the susceptibility of the ester bond to hydrolysis. The key takeaway for drug development professionals is that the impact of fluorination is not uniform; it is highly dependent on the number and, critically, the position of the fluorine substituents.
-
Increased Fluorination Accelerates Hydrolysis: The more fluorine atoms present, the faster the rate of chemical and enzymatic hydrolysis.[6]
-
Positional Isomerism is Key: The ortho position offers a unique opportunity for mitigating hydrolytic lability. The steric hindrance provided by an ortho-fluoro group can effectively shield the ester from nucleophilic attack, often resulting in stability comparable to or greater than that of non-fluorinated analogues.[12]
-
Strategic Design is Paramount: A thorough understanding of these principles allows for the rational design of ester-containing drugs and prodrugs. By strategically placing fluorine atoms, particularly at the ortho position or on distal parts of the molecule, chemists can harness the metabolic-blocking benefits of fluorine while preserving the necessary stability of the ester linkage.
Ultimately, a successful drug design campaign requires a multi-parameter optimization, balancing stability with potency, permeability, and other critical drug-like properties. The robust experimental protocols outlined here provide the essential framework for generating the high-quality, reproducible data needed to make informed decisions and advance promising new therapeutic agents.
References
-
Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. PMC. [Link]
-
Effect of fluorine substitution on the rate for ester hydrolysis: Estimation of the hydrolysis rate of perfluoroalkyl esters. ResearchGate. [Link]
-
Catalytic control of enzymatic fluorine specificity. PNAS. [Link]
-
Benzoic Acid Derivatives Improve Plasma Stability of Diester Butyrophilin Ligand Prodrugs. Journal of Medicinal Chemistry. [Link]
-
Kinetics of the C-terminal ester hydrolysis. ResearchGate. [Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Taylor & Francis Online. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
-
A Study of Effects Unique Fluorine in Organic Reactions. International Journal of Science and Research. [Link]
-
Effects of the matrix and intramolecular interactions on the stability of the higher-energy conformers of 2-fluorobenzoic acid. PubMed. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. [Link]
-
Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. RSC Publishing. [Link]
-
Benzoic Acid Derivatives Improve Plasma Stability of Diester Butyrophilin Ligand Prodrugs. ResearchGate. [Link]
-
Benzoic Acid Derivatives Improve Plasma Stability of Diester Butyrophilin Ligand Prodrugs. ACS Publications. [Link]
-
Effect of the fluorine atom on metabolic stability. ResearchGate. [Link]
-
Why Stability Testing Protocols Are Essential for Drug Development. Labcompare. [Link]
-
Metabolic stability and its role in the discovery of new chemical entities. ADMET and DMPK. [Link]
-
Direct decarboxylative 18 F-fluorination of benzoic acids using visible light catalysis. RSC Publishing. [Link]
-
What is the ortho effect? Why are nearly all ortho substitute benzoic acids stronger acid than benzoic acid? Quora. [Link]
-
Ortho Effect: Meaning, Examples & Importance. Vedantu. [Link]
-
Understanding Ortho, Para, and Meta Directors. Master Organic Chemistry. [Link]
-
Ortho, Para, Meta. Chemistry Steps. [Link]
-
Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Semantic Scholar. [Link]
-
Fluorobenzoic Acid Series. Sparrow Chemical. [Link]
-
Stability-indicating methods for peptide drug analysis. AMSbio. [Link]
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- 9. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
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Technical Comparison Guide: Methyl 2,3-difluoro-4-methoxybenzoate in Fluoroquinolone Synthesis
Topic: Efficacy of Methyl 2,3-difluoro-4-methoxybenzoate in Medicinal Chemistry Applications Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Methyl 2,3-difluoro-4-methoxybenzoate (MDMB) represents a critical "chassis" intermediate in the synthesis of fourth-generation fluoroquinolone antibiotics, most notably Moxifloxacin . Its structural uniqueness lies in the C-4 methoxy group (which becomes the C-8 position in the final quinolone core). Unlike earlier generation intermediates (e.g., 2,3,4-trifluorobenzoates), MDMB confers superior safety profiles to the final drug candidate by significantly mitigating phototoxicity—a major liability of 8-fluoro and 8-hydrogen quinolones.
This guide objectively compares MDMB against alternative halogenated benzoate building blocks, detailing its synthetic utility, reaction kinetics, and the downstream pharmacological efficacy of its derivatives.
Part 1: Chemical Profile & Comparative Reactivity
The Structural Advantage
In medicinal chemistry, the substitution pattern of the benzoate precursor dictates the biological activity of the final quinolone. MDMB is designed to introduce an electron-donating methoxy group at the C-8 position of the quinolone scaffold.
| Feature | Methyl 2,3-difluoro-4-methoxybenzoate (MDMB) | Methyl 2,3,4-trifluorobenzoate (Alternative) |
| Core Function | Precursor for 8-methoxyfluoroquinolones (e.g., Moxifloxacin) | Precursor for 8-fluorofluoroquinolones (e.g., Lomefloxacin, Sparfloxacin) |
| Electronic Nature | C-4 Methoxy is electron-donating (+R effect) | C-4 Fluorine is electron-withdrawing (-I effect) |
| SNAr Reactivity | High Regioselectivity: The C-4 methoxy group deactivates the C-3 position, directing nucleophilic attack (e.g., by cyclopropylamine) exclusively to the C-2 fluorine. | Lower Selectivity: Multiple fluorine atoms activate multiple positions, potentially leading to isomeric byproducts during core cyclization. |
| Downstream Toxicity | Low: 8-OMe group prevents UV-induced carbene formation (Photostable). | High: 8-F group is labile under UV, generating reactive radicals (Phototoxic). |
Synthesis of the Intermediate
MDMB is typically synthesized via highly regioselective nucleophilic aromatic substitution (SNAr) of Methyl 2,3,4-trifluorobenzoate.
-
Reagent: Sodium Methoxide (NaOMe) in Methanol.
-
Condition: Controlled temperature (-10°C to 0°C).
-
Mechanism: The ester group at C-1 activates the para-fluorine (C-4) and ortho-fluorine (C-2). However, steric hindrance and solvent effects can be tuned to favor C-4 substitution, yielding MDMB with >95% regioselectivity.
Part 2: Efficacy in Drug Development (SAR Analysis)
The "efficacy" of MDMB is best measured by the performance of the drugs it produces compared to those derived from alternative benzoates. The transition from Ciprofloxacin (8-H) to Moxifloxacin (8-OMe) illustrates the impact of the MDMB motif.
Phototoxicity & Safety Profile
One of the most significant failures in fluoroquinolone development (e.g., toxicity of Lomefloxacin) is linked to the C-8 substituent.
Experimental Data: Phototoxicity in Murine Models Comparison of C-8 substituents under UVA irradiation (320–400 nm).
| C-8 Substituent | Source Intermediate | Phototoxicity Outcome | Mechanism of Failure |
| 8-OMe (Moxifloxacin) | Methyl 2,3-difluoro-4-methoxybenzoate | None Detected | Methoxy group stabilizes the excited state; prevents heterolytic C-X bond cleavage. |
| 8-F (Lomefloxacin) | Methyl 2,3,4-trifluorobenzoate | Severe (Edema, Erythema) | UV light cleaves C-F bond, generating reactive phenyl cations/radicals that attack DNA. |
| 8-H (Ciprofloxacin) | Methyl 2,4-difluorobenzoate | Moderate | Less stable than 8-OMe; susceptible to oxidative degradation. |
Causal Insight: The methoxy group provided by MDMB acts as an internal "radical sink" and electronic buffer. It raises the HOMO energy level, making the molecule less susceptible to excitation by UVA wavelengths that typically trigger phototoxic cascades in 8-halogenated analogs.
Antibacterial Potency (MIC Comparison)
The 8-methoxy group derived from MDMB also enhances binding affinity to bacterial DNA gyrase, particularly in Gram-positive organisms.
Table: Comparative MIC90 (mg/L) Lower values indicate higher efficacy.
| Pathogen | Moxifloxacin (Derived from MDMB) | Ciprofloxacin (Derived from 2,4-difluoro) | Improvement Factor |
| S. pneumoniae | 0.25 | 2.0 | 8x Potency |
| S. aureus (MSSA) | 0.12 | 1.0 | 8x Potency |
| B. fragilis (Anaerobe) | 2.0 | 16.0 | 8x Potency |
Part 3: Experimental Protocol (Self-Validating)
Protocol: Synthesis of Moxifloxacin Core from MDMB
This workflow utilizes the "Borate Complex" method, which is superior to the traditional Gould-Jacobs reaction for MDMB derivatives due to milder conditions and higher yields.
Objective: Convert Methyl 2,3-difluoro-4-methoxybenzoate into the 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid-borate complex.
Reagents:
-
Precursor: Ethyl 3-(2,3-difluoro-4-methoxy-6-(cyclopropylamino)phenyl)-3-oxopropanoate (derived from MDMB).
-
Reagent A: Propionic anhydride (2.0 eq).
-
Reagent B: Boric acid (0.3 eq).
-
Solvent: Acetic anhydride or Toluene.
Step-by-Step Methodology:
-
Chelation Initiation: Charge the reaction vessel with Propionic anhydride and heat to 80-85°C .
-
Catalyst Activation: Add Boric acid slowly. Maintain temperature at 80-90°C and reflux for 2 hours. Checkpoint: The solution should become homogenous, indicating the formation of the reactive borate species (pyrobis(acyloxy)borate).
-
Condensation: Cool the mixture to 70°C. Add the MDMB-derived precursor (Ethyl-1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinoline carboxylate).
-
Cyclization: Raise temperature to 100°C and maintain for 4 hours.
-
Validation: Monitor by HPLC. The disappearance of the starting ester peak and appearance of the borate complex peak (RT shift) confirms conversion.
-
-
Workup: Cool to 0°C. Slowly add purified water (10 volumes) while stirring. The borate complex will precipitate.
-
Isolation: Filter the solid, wash with water, and dry at 50°C.
-
Expected Yield: 94-96%.
-
Purity: >98% (HPLC).
-
Causality: The boric acid forms a chelate with the 4-keto and 3-carboxyl groups. This stabilizes the core and increases the electrophilicity of the C-7 position for the subsequent substitution with the diazabicyclo amine (the final step to Moxifloxacin).
Part 4: Visualizations
Synthesis Pathway & Logic
This diagram illustrates the transformation of the benzoate into the final drug, highlighting the critical role of the methoxy group.
Caption: Synthesis flow from trifluoro-precursor to Moxifloxacin, showing the introduction and preservation of the critical 4-methoxy group.
Comparative SAR Mechanism
This diagram explains why the MDMB intermediate is superior to the trifluoro-analog in terms of phototoxicity.
Caption: Mechanistic divergence under UV stress. The 8-OMe group (from MDMB) prevents the radical formation seen in 8-F analogs.
References
- Process for the synthesis of moxifloxacin hydrochloride.Google Patents (WO2008059223A2).
-
Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position. Antimicrobial Agents and Chemotherapy (1993).[1][2] Foundational study establishing the safety advantage of the 8-OMe group. [Link]
-
Moxifloxacin activity against clinical isolates compared with the activity of ciprofloxacin. Journal of Antimicrobial Chemotherapy (1999). Comparative MIC data for 8-OMe vs 8-H quinolones.[3][4] [Link]
-
Methyl 2,3-difluoro-4-methoxybenzoate Chemical Profile. PubChem. Physical and chemical properties of the intermediate.[5][6][7] [Link]
Sources
- 1. Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wavelength UV light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 6. What is Methyl 2,3,4-trifluorobenzoate - Properties & Specifications [p-toluenesulfonicacid-ptbba.com]
- 7. Reduced phototoxicity of a fluoroquinolone antibacterial agent with a methoxy group at the 8 position in mice irradiated with long-wavelength UV light - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Positional Fluorination in Benzoic Acid Esters
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design. Its unique electronic properties allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profile. This guide provides an in-depth comparison of how the seemingly subtle change of a fluorine atom's position—ortho, meta, or para—on a benzoic acid ester scaffold can profoundly impact its fundamental properties. We will explore the causality behind these changes, supported by experimental data and detailed protocols, to empower you in your drug discovery endeavors.
The Singular Influence of Fluorine: More Than a Hydrogen Mimic
Fluorine is often considered a "bioisostere" of hydrogen due to its relatively small van der Waals radius (1.47 Å vs. 1.20 Å for H). However, its extreme electronegativity (3.98 on the Pauling scale) imparts a suite of powerful effects that chemists can leverage[1][2]:
-
Inductive Effect (-I): As the most electronegative element, fluorine strongly withdraws electron density through the sigma bond framework. This effect is distance-dependent and can significantly alter the acidity and basicity of nearby functional groups[3][4].
-
Metabolic Shielding: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol vs. ~99 kcal/mol for C-H), making it highly resistant to oxidative metabolism by enzymes like Cytochrome P450 (CYP450)[5][6][7]. Placing a fluorine atom at a known metabolic hotspot can effectively block undesirable transformations.
-
Lipophilicity Modulation: Fluorination typically increases a molecule's lipophilicity (its tendency to partition into fatty environments), which can enhance membrane permeability and improve oral absorption[1][8].
-
Conformational Control: The electronic and steric nature of fluorine can influence molecular conformation. An ortho-fluorine, for example, can create a torsional barrier that locks a molecule into a specific, biologically active conformation[2][9].
These effects, however, are not uniform. Their magnitude and interplay are critically dependent on the fluorine's position on the aromatic ring.
A Comparative Analysis: Ortho vs. Meta vs. Para Fluorination
To illustrate the impact of fluorine's position, we will examine its effects on acidity (pKa), lipophilicity (logP), metabolic stability, and molecular conformation. While our focus is on benzoic acid esters, the foundational physicochemical properties are best demonstrated using the parent benzoic acids, for which extensive, high-quality experimental data is available. These principles directly translate to the corresponding ester derivatives.
Impact on Acidity (pKa)
The acidity of the parent carboxylic acid is a crucial parameter, influencing its ionization state at physiological pH and, consequently, its solubility, absorption, and ability to interact with targets. Fluorine's powerful electron-withdrawing inductive effect stabilizes the resulting carboxylate anion, thereby increasing the acidity (i.e., lowering the pKa) compared to unsubstituted benzoic acid[4][10].
The strength of this effect is highly dependent on the distance between the fluorine and the carboxylic acid group.
-
Ortho Position: The fluorine is closest to the carboxyl group, exerting the maximum inductive effect and causing the most significant increase in acidity[3].
-
Meta Position: The inductive effect is weaker due to increased distance.
-
Para Position: While furthest away, the effect is still pronounced compared to the unsubstituted ring.
Table 1: Comparative Acidity of Fluorobenzoic Acid Isomers
| Compound | pKa (at 25°C) | Relative Acidity vs. Benzoic Acid |
| Benzoic Acid | 4.20 | Baseline |
| 2-Fluorobenzoic Acid (ortho) | 3.27[3][11] | ~85 times more acidic |
| 3-Fluorobenzoic Acid (meta) | 3.86[3][12] | ~2.2 times more acidic |
| 4-Fluorobenzoic Acid (para) | 4.14[3][12][13] | ~1.15 times more acidic |
Data compiled from references[3][11][12][13].
This trend directly informs the electronic character of the corresponding ester. A more acidic parent acid corresponds to a more electrophilic carbonyl carbon in the ester derivative, which can influence its reactivity and potential for covalent interactions.
Caption: Relative acidity increase due to fluorine's inductive effect.
Impact on Lipophilicity (logP)
Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a critical determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties[8]. Introducing fluorine generally increases logP. However, the positional isomers exhibit subtle but meaningful differences.
Table 2: Comparative Lipophilicity of Fluorobenzoic Acid Isomers
| Compound | Experimental logP |
| Benzoic Acid | 1.87 |
| 2-Fluorobenzoic Acid (ortho) | 1.86[10] |
| 3-Fluorobenzoic Acid (meta) | 1.93 |
| 4-Fluorobenzoic Acid (para) | 2.07[13] |
Data compiled from references[10][13] and chemical supplier databases. Note that minor variations exist between sources.
The para-isomer is consistently the most lipophilic, while the ortho-isomer is surprisingly similar to, or even slightly less lipophilic than, benzoic acid itself. This is likely due to complex effects on the molecule's overall dipole moment and potential for intramolecular hydrogen bonding between the ortho-fluorine and the carboxylic acid proton, which can alter solvation properties. These trends in the parent acids provide a strong indication of the relative lipophilicity of their ester analogues.
Impact on Metabolic Stability
Blocking metabolic oxidation is one of the most common and effective applications of fluorination[7]. Aromatic rings are frequently metabolized by CYP450 enzymes via hydroxylation, often at the least sterically hindered position, which is typically the para-position.
-
Para-Fluorination: This is a classic strategy to block para-hydroxylation, a major metabolic pathway for many aromatic compounds. The strength of the C-F bond prevents its cleavage and the formation of a phenolic metabolite[5][7].
-
Ortho- and Meta-Fluorination: While not blocking the para position directly, fluorination at these sites can still enhance metabolic stability. The electron-withdrawing nature of fluorine deactivates the aromatic ring towards oxidative attack. Furthermore, it can alter the binding affinity of the molecule for the metabolizing enzyme's active site, potentially disfavoring the orientation required for metabolism[6][14].
Caption: para-Fluorination blocks a common metabolic hydroxylation pathway.
Impact on Conformation and Target Binding
The position of fluorine can exert profound control over the molecule's preferred three-dimensional shape, which is critical for precise binding to a biological target. The ortho-fluoro substituent is particularly powerful in this regard.
Due to steric and/or electrostatic repulsion between the ortho-fluorine and the ester group, the substituent can force the ester to twist out of the plane of the benzene ring[3][9]. This creates a higher energy barrier to rotation, effectively locking the molecule into a specific conformation. If this induced conformation matches the binding pocket of a target protein, affinity can be dramatically enhanced. Conversely, if it disfavors the required binding pose, affinity will decrease. This conformational locking is a key tool for optimizing selectivity and potency. Many drugs containing ortho-fluorophenolic moieties leverage this effect to enhance target binding affinity[15].
Experimental Protocols for Property Assessment
To provide a self-validating framework, we outline the standard methodologies for determining the key properties discussed.
Protocol 1: Determination of pKa by Potentiometric Titration
This protocol provides an accurate measure of the acidity of the parent fluorobenzoic acid.
Objective: To determine the pKa value by generating a titration curve.
Methodology:
-
Preparation: Prepare a ~0.01 M solution of the fluorobenzoic acid in a known volume of deionized water (e.g., 50 mL). If solubility is low, a co-solvent like methanol can be used, but the pKa will be an apparent pKa (pKaapp).
-
Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.00, 7.00, and 10.00.
-
Titration Setup: Place the acid solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution.
-
Titration: Add a standardized strong base solution (e.g., 0.1 M NaOH) in small, precise increments (e.g., 0.1 mL) from a burette.
-
Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH value at the half-equivalence point (the point where half of the acid has been neutralized)[10].
Caption: Workflow for pKa determination via potentiometric titration.
Protocol 2: In Vitro Metabolic Stability Assay (Liver Microsomes)
This assay assesses how quickly a compound is metabolized by liver enzymes, providing a key indicator of its likely in vivo half-life.
Objective: To determine the intrinsic clearance (Clint) and in vitro half-life (t1/2) of a fluorinated benzoic acid ester.
Methodology:
-
Reagent Preparation:
-
Thaw pooled liver microsomes (e.g., human, rat) on ice.
-
Prepare a 1 M potassium phosphate buffer (pH 7.4).
-
Prepare a 10 mM stock solution of the test compound (ester) in DMSO.
-
Prepare an NADPH-regenerating system solution (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).
-
-
Incubation Mixture (Non-P450 Control): In a microcentrifuge tube, combine the phosphate buffer, deionized water, and liver microsomes.
-
Incubation Mixture (Test): In a separate set of tubes, prepare the same mixture as above but also add the NADPH-regenerating system.
-
Initiation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the reaction by adding a small volume of the test compound stock solution to achieve a final concentration of ~1 µM.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing a "stop solution" (e.g., ice-cold acetonitrile with an internal standard) to quench the reaction and precipitate proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant to a new plate or vial for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural logarithm (ln) of the percentage of the parent compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). The in vitro half-life is calculated as t1/2 = 0.693 / k.
Conclusion: A Strategic Choice
The choice of where to place a fluorine atom on a benzoic acid ester is far from arbitrary. It is a strategic decision that can dramatically alter the compound's profile.
-
For increased acidity and potential conformational locking: Consider the ortho position .
-
For a moderate increase in acidity and lipophilicity: The meta position offers a balanced profile.
-
To block metabolic hydroxylation and maximize lipophilicity: The para position is the classic and most effective choice.
By understanding the distinct effects endowed by each positional isomer, researchers can more effectively navigate the complex process of lead optimization, turning promising compounds into viable drug candidates. This guide serves as a foundational tool, grounding design choices in the established principles of physical organic and medicinal chemistry.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Park, B. K., Kitteringham, N. R., & O'Neill, P. M. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470. [Link]
-
Meagher, J. L., & Rettie, A. E. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ACS Medicinal Chemistry Letters, 12(9), 1358-1362. [Link]
-
Mei, H., Han, J., & Fustero, S. (2020). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 25(22), 5299. [Link]
- Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Fluorine-Containing Synthons. American Chemical Society. (General reference for lipophilicity concepts).
-
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
-
Poh, W. L., & He, Y. (2019). Aqueous pKa values from 19F NMR relative measurements. Journal of Physical Organic Chemistry, 32(8), e3940. [Link]
-
Reva, I., & Fausto, R. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Molecules, 25(21), 4933. [Link]
-
O'Hagan, D. (2010). The C–F bond as a conformational tool in organic and biological chemistry. Beilstein Journal of Organic Chemistry, 6, 57. [Link]
-
PubChem (National Center for Biotechnology Information). 2-Fluorobenzoic acid. [Link]
-
Wikipedia. 4-Fluorobenzoic acid. [Link]
-
Chemistry LibreTexts. (2021). Substituent Effects on Acidity. [Link]
-
Furuya, T., Kuttan, A., & Ritter, T. (2008). Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling. Organic letters, 10(12), 2561–2564. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. BJOC - The C–F bond as a conformational tool in organic and biological chemistry [beilstein-journals.org]
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. annualreviews.org [annualreviews.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
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- 12. analytical.chem.ut.ee [analytical.chem.ut.ee]
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- 15. Preparation of ortho-Fluorophenols from Non-Aromatic Precursors: Mechanistic Considerations for Adaptation to Fluorine-18 Radiolabeling - PMC [pmc.ncbi.nlm.nih.gov]
Biological Effects and Pharmacological Applications of Difluorinated Benzoates: A Comparative Guide
As a Senior Application Scientist, I frequently evaluate how subtle structural modifications dictate the success or failure of a drug candidate. Among halogenated building blocks, difluorinated benzoates (e.g., 2,4-, 2,5-, 2,6-, and 3,5-difluorobenzoates) have emerged as highly privileged pharmacophores. The strategic placement of two highly electronegative fluorine atoms on a benzoic acid scaffold fundamentally alters the molecule's electron distribution, lowering the pKa of the carboxylate, enhancing lipophilicity (logP), and providing steric shielding against cytochrome P450-mediated oxidative metabolism.
This guide objectively compares the biological performance of various difluorinated benzoate derivatives across antibacterial, agrochemical, and photopharmacological applications, providing actionable experimental workflows for researchers and drug development professionals.
Mechanistic Paradigms of Difluorinated Scaffolds
The biological efficacy of difluorinated benzoates is not a coincidence of structure but a direct result of predictive physical chemistry.
-
Target Affinity: The highly polarized C–F bonds act as excellent hydrogen bond acceptors, participating in orthogonal multipolar interactions with protein backbones (e.g., within enzyme active sites).
-
Permeability & Efflux Evasion: In antibacterial design, balancing permeability with efflux pump evasion is notoriously difficult. The difluoro-substitution increases the lipophilicity of the scaffold, allowing for rapid penetration through the waxy cuticles of insects or the complex lipid bilayers of Gram-negative bacteria and Methicillin-resistant Staphylococcus aureus (MRSA).
-
Toxicity Mitigation: In Novel Bacterial Topoisomerase Inhibitors (NBTIs), the incorporation of difluorobenzoic acid moieties has been shown to optimize the balance between antibacterial potency and the reduction of off-target hERG potassium channel inhibition, a common cause of cardiotoxicity[1].
Comparative Efficacy Profiles
To benchmark the performance of these compounds, we must look at their behavior across different biological targets. The table below synthesizes the quantitative performance of leading difluorinated benzoate derivatives.
Table 1: Comparative In Vitro Biological Activity of Difluorinated Benzoate Scaffolds
| Compound Scaffold | Fluorine Position | Primary Biological Target | Target Organism / System | Key Performance Metric |
| Amide-containing NBTIs | 2,4-difluoro (derivative) | Bacterial Topoisomerase | S. aureus (MRSA) | MIC: 0.128 µg/mL (Reduced hERG toxicity)[1] |
| Dithioether Derivatives | 4,5-difluoro | RNA Polymerase–Sigma Factor | S. aureus (MRSA) | MIC: 1.0 – 4.0 µg/mL[2] |
| Hydrazide-hydrazones | 2,5-difluoro | Cell Membrane / Wall | P. aeruginosa | MIC: ~0.2 µg/mL[3] |
| Teflubenzuron | 2,6-difluoro | Chitin Synthase 1 (CHS1) | Agricultural Arthropods | Systemic Larval Death (Defective Ecdysis)[4] |
| Azobenzenesulfonamides | 3,5-difluoro | Carbonic Anhydrase (CA) | Human CA II (in vitro/vivo) | Photoreversible Catalytic Arrest[5] |
Antibacterial Agents: Overcoming AMR
Antimicrobial resistance (AMR) requires novel mechanisms of action. Dithioether inhibitors featuring a 4,5-difluorobenzoic acid ring exhibit outstanding potency by blocking the bacterial RNA polymerase (RNAP) holoenzyme assembly, achieving MICs as low as 1 µg/mL against S. pneumoniae and MRSA[2]. Similarly, hydrazide-hydrazone derivatives of 2,5-difluorobenzoic acid have demonstrated aggressive broad-spectrum activity, particularly against Gram-negative P. aeruginosa[3].
Fig 1. Mechanistic pathway of bactericidal action via difluorobenzoate-mediated RNA polymerase inhibition.
Agrochemicals: Chitin Synthesis Inhibition
In agricultural science, the 2,6-difluorobenzoyl moiety is the cornerstone of Teflubenzuron, a potent benzoylurea insecticide. By systemically inhibiting Chitin Synthase 1 (CHS1), it disrupts the polymerization of chitin, preventing exoskeleton formation and causing fatal molting failures in targeted pests[4].
Fig 2. Systemic disruption of arthropod ecdysis via Teflubenzuron-mediated CHS1 inhibition.
Photopharmacology: Bidirectional Enzyme Control
A cutting-edge application of 3,5-difluorobenzoates lies in photopharmacology. By synthesizing bis(3,5-difluorobenzoate) azobenzenesulfonamides, researchers have created photoswitchable probes. The fluorine atoms stabilize the cis-configuration thermally, allowing researchers to use specific wavelengths of visible light (410 nm and 520 nm) to reversibly toggle the molecule's shape, thereby turning Carbonic Anhydrase (CA) activity on and off in vivo[5].
Fig 3. Photopharmacological modulation of Carbonic Anhydrase via cis/trans isomerization of difluorinated azobenzenesulfonamides.
Self-Validating Experimental Workflows
To ensure scientific integrity, experimental protocols must be designed as self-validating systems. Below are the step-by-step methodologies for evaluating the biological effects of difluorinated benzoates, complete with built-in causality and validation checkpoints.
Protocol 1: Time-Kill Kinetics Assay for Difluorinated NBTIs against MRSA
Causality: Relying solely on MIC values provides a static snapshot of bacterial inhibition. To confirm whether a difluorobenzoate NBTI derivative is truly bactericidal and to determine its post-antibiotic effect (PAE), a dynamic time-kill assay is mandatory[1].
-
Inoculum Standardization: Cultivate S. aureus (MRSA ATCC 43300) to the logarithmic growth phase in Mueller-Hinton broth. Standardize the suspension to exactly
CFU/mL using spectrophotometry (OD600). -
Compound Exposure: Introduce the difluorobenzoate NBTI at concentrations of 4× and 8× its predetermined MIC.
-
Validation Checkpoints (Controls):
-
Growth Control: Drug-free broth to validate unimpeded logarithmic growth.
-
Vehicle Control: 1% DMSO to rule out solvent toxicity.
-
Positive Benchmark: Ciprofloxacin at 8× MIC to benchmark the expected bactericidal rate.
-
-
Kinetic Sampling: Extract 100 µL aliquots at precisely 0, 2, 4, 6, and 24 hours. Rationale: Early time points capture the onset of topoisomerase-mediated DNA cleavage, while the 24-hour point verifies that no resistant subpopulation has recovered.
-
Quantification: Serially dilute the aliquots in sterile PBS, plate on tryptic soy agar, and incubate at 37°C for 24 hours. A reduction of
CFU/mL relative to the initial inoculum confirms bactericidal activity.
Protocol 2: Photopharmacological Carbonic Anhydrase Inhibition Assay
Causality: To prove that a 3,5-difluorobenzoate azobenzene derivative acts as a photoswitchable inhibitor, we must isolate the variable of light exposure. The fluorine substitutions stabilize the cis-isomer, preventing spontaneous thermal relaxation back to the trans-state during the assay window[5].
-
Photoswitching Preparation: Dissolve the bis(3,5-difluorobenzoate) azobenzene probe in DMSO (1 mM stock). Irradiate one aliquot with a 410 nm LED for 10 minutes to induce the active cis-conformation. Irradiate a parallel aliquot at 520 nm to enrich the inactive trans-conformation.
-
Enzyme Incubation: Dilute purified human Carbonic Anhydrase II (hCA II) to 10 nM in HEPES buffer (pH 7.4). Introduce the pre-irradiated probes to achieve a 1 µM final concentration.
-
Validation Checkpoint: Maintain all assay plates in absolute darkness post-irradiation. Run a dark thermal relaxation control (monitoring absorbance of the probe alone over 60 minutes) to ensure the cis-state does not spontaneously revert.
-
Substrate Cleavage: Add p-nitrophenyl acetate (pNPA) as the substrate. CA catalyzes the esterase-like hydrolysis of pNPA into the yellow chromophore p-nitrophenol.
-
Spectrophotometric Readout: Monitor absorbance at 400 nm continuously for 5 minutes. Calculate the initial velocity (
). The cis-enriched sample will exhibit near-total catalytic arrest, while the trans-enriched sample will mirror the velocity of the vehicle control.
References[3] Title: Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010. Source: PMC - NIH. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH94cJanumuVE7NStFrOKw2oBlH-VOfO-AruhrQjGaolmZWYR6CWHtcGZ6cNZPS2wP1LxCGA3If8vESMvGDpohTaCPKEaOlbLdkuSpnlMjIbtDA8eOC1a3ISiexO_BPoYr2qcPJx4zZKrzR-4E=[4] Title: Teflubenzuron (Ref: CME 13406) - AERU. Source: University of Hertfordshire. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQPxLAaqrLUrqw_oVYTiUvcp6tcBFSg2snUrRPbCJKLFDLJTaESRCMVqz_z4f2joPUSYAS_VfkW6GcD_isCDOPZ_LbF9fgp-MvQnN4lnpcVShhUoNwpW3WAjh84mX9Lyq_m9kEVqUdJw_wXis2ug==[1] Title: Amide containing NBTI antibacterials with reduced hERG inhibition, retained antimicrobial activity against gram-positive bacteria. Source: IMAGINE / University of Belgrade. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGK3B2D2CVMXLFrIxnGxXTN6Ik52UOe27w-XlHv675rt6zxrI87oZwhWncDIal8jEog1E4XDqyTMOG0jhtojY0LoVjX0tGDeF2xEHBy8ShFZll-C_FG-SfP51fRmo7_8gfUpGMl7-vKE0MXDUs9EJ_vv9D6aDsNz5rDUEcMbP4YnCCaQHL8AIVtJdzmK6SngVXRECXxZ-YEMn2ec3gH24bVgI33SV26Jhg-Wboz27G4ucRd_IHzxp65yniFHZgcUgr6LzIf7NiZoKhp37OW-ptxsAGOWyTfa--k6rexenHs1UfFVCl3TiVXLB4gNSWNVnVbVwB1qcxFd81sHUnN-h9j8LDebTfX1RbECTFE63vt9M11ukhTbq1l4a2E5zrcFfTeLAf870uLEHNl5BqYuYix[2] Title: Dithioether Inhibitors of Bacterial RNA Polymerase–Sigma Factor Interactions Exhibit In Vivo Efficacy against MRSA. Source: ACS Publications. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvxTOfRWxYpioKFmQjtjTeYqws6MGX3LXPnGiIUjJg6p7PGSB6_6cFenSnrxAeAJn21o87anCJYMsVPLYA_QNGcXlYHkhPFsGPP0lxEXNceBS9JZ8jDtF8M2lVJVyaxXpIyRYSYgFmbHToj1pgsz82[5] Title: Visible Light Mediated Bidirectional Control over Carbonic Anhydrase Activity in Cells and in Vivo Using Azobenzenesulfonamides. Source: ResearchGate. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF10_OhoGe3fXpNMCibWpT-EOZrrObTvMWQ6k37Z4ejd5cXdWLc1CkYssjzWFZNv84sQ_PzrDGQ_q6FR7TPXCsefK08IXRFHkxqx-XkmTI2h7Tba6J76TLwh96oUcUr0nW9LQCMpvmCLWw2hLcW_c_TEtZoUohMoGnjWpRcdDNgFr1_ZjQOZ4Bo7eOSYJOn1SN7otc3NKrLdYv7BTE21UAY6p6p4rHkCO8uAmEcIu4wjOh365BjrWDsu0fcqDHq8740jTDAGdQBuNVNOJFnIMCw10zrhYlba_jTL6aZ7UialdpvWtw_CRLrbmPrlHzN
Sources
Comparative Guide: Catalytic Strategies for Fluorinated Benzoate Synthesis
Topic: Comparative Study of Catalysts for the Synthesis of Fluorinated Benzoates Content Type: Technical Comparison Guide Audience: Pharmaceutical Researchers, Process Chemists, and Materials Scientists.
Executive Summary
Fluorinated benzoates are linchpin intermediates in medicinal chemistry, serving as precursors for roughly 20% of FDA-approved small molecule drugs. The introduction of fluorine modulates lipophilicity (LogP), metabolic stability, and binding affinity.[1][2] However, the electron-withdrawing nature of fluorine (Pauling electronegativity 3.98) and the steric "ortho-effect" create unique synthetic challenges, often rendering standard non-fluorinated protocols inefficient.
This guide objectively compares three distinct catalytic pathways for accessing fluorinated benzoates:
-
Direct Esterification : Activation of fluorinated benzoic acids (FBAs).
-
Alkoxycarbonylation : Carbonylation of fluorinated aryl halides.
-
Late-Stage Fluorination : C-H functionalization of pre-formed benzoates.
Key Finding: While Palladium-catalyzed carbonylation offers the highest atom economy for large-scale production, recent advances in Metal-Organic Frameworks (MOFs), specifically UiO-66-NH₂ , have revolutionized the direct esterification route, offering a heterogeneous, reusable alternative to corrosive Brønsted acids.
Strategic Pathway Selection
The choice of catalyst is dictated by the starting material availability and the position of the fluorine substituent.
Figure 1: Strategic decision matrix for catalyst selection based on feedstock availability.
Deep Dive: Direct Esterification Catalysts
Pathway: Fluorinated Benzoic Acid + Alcohol → Fluorinated Benzoate
The presence of fluorine atoms, particularly in the ortho position, reduces the nucleophilicity of the carboxylic oxygen and increases steric hindrance. Traditional catalysts like H₂SO₄ often require harsh reflux conditions that can lead to defluorination or byproduct formation.
Comparative Analysis: Homogeneous vs. Heterogeneous
| Feature | Sulfuric Acid (H₂SO₄) | Gallium(III) Triflate (Ga(OTf)₃) | UiO-66-NH₂ (MOF) |
| Catalyst Type | Homogeneous Brønsted Acid | Homogeneous Lewis Acid | Heterogeneous MOF |
| Mechanism | Protonation of Carbonyl | Dual Activation (Lewis Acid) | H-Bonding & Zr-Cluster Activation |
| Yield (2-Fluoro) | 65-75% | 85-92% | 95-98% |
| Reaction Temp | Reflux (>80°C) | 60-80°C | 65°C (Mild) |
| Reusability | None (Corrosive Waste) | Low (Difficult Recovery) | High (5+ Cycles) |
| Selectivity | Low (Side reactions) | High | Very High |
Technical Insight (UiO-66-NH₂): The amino-functionalized Zirconium MOF (UiO-66-NH₂) outperforms traditional acids due to a synergistic mechanism. The Zr-clusters act as Lewis acid sites activating the carbonyl oxygen, while the -NH₂ groups on the linker form hydrogen bonds with the alcohol, increasing its local concentration and nucleophilicity. This "dual-activation" overcomes the electron-withdrawing deactivation caused by the fluorine substituent.
Deep Dive: Alkoxycarbonylation Catalysts
Pathway: Fluorinated Aryl Halide + CO + Alcohol → Fluorinated Benzoate
This route is preferred industrially for converting aryl bromides/iodides directly to esters, bypassing the carboxylic acid synthesis.
Palladium vs. Nickel Catalysis[3][4][5][6]
| Parameter | Palladium (Pd) | Nickel (Ni) |
| Standard System | Pd(OAc)₂ / dppf | NiCl₂ / dppp / Zn |
| Cost | High ( | Low ($) |
| Pressure Req. | Low (1-5 bar CO) | High (10-50 bar CO) |
| F-Tolerance | Excellent | Moderate (C-F activation risk) |
| Mechanism | Pd(0)/Pd(II) Cycle | Ni(0)/Ni(II) Radical pathways |
| Key Limitation | Cost & Metal Removal | Sensitive to Sterics (ortho-F) |
Mechanistic Caution: When using Nickel catalysts with polyfluorinated substrates, there is a risk of C-F activation (oxidative addition of Ni into the C-F bond) competing with the desired C-Br/C-I activation. Palladium is kinetically more selective for C-Br/C-I bonds, preserving the fluorination pattern.
Figure 2: Simplified catalytic cycle for Pd-catalyzed alkoxycarbonylation. Note that for ortho-fluorinated substrates, the CO insertion step (B->C) is often the rate-determining step due to steric hindrance.
Experimental Protocols
Protocol A: Green Synthesis using UiO-66-NH₂ (Best for Lab Scale)
Objective: Synthesis of Methyl 2-fluorobenzoate from 2-fluorobenzoic acid. Source Validation: Based on protocols optimizing heterogeneous MOF catalysis [1].
-
Catalyst Activation: Dry UiO-66-NH₂ powder at 120°C under vacuum for 4 hours to remove adsorbed water/solvent.
-
Reaction Setup: In a 50 mL round-bottom flask, combine:
-
2-Fluorobenzoic acid (1.0 mmol)
-
Methanol (5 mL, excess/solvent)
-
UiO-66-NH₂ (50 mg, ~15 wt% loading)
-
-
Execution: Reflux at 65°C for 10 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Centrifuge the mixture to recover the catalyst (wash with MeOH and reuse). Evaporate the supernatant methanol.
-
Purification: Dissolve residue in Ethyl Acetate, wash with NaHCO₃ (sat) to remove unreacted acid. Dry over MgSO₄ and concentrate.
-
Expected Yield: >95%[3]
-
Purity: >99% (GC-MS)
-
Protocol B: Pd-Catalyzed Carbonylation (Best for Scale-Up)
Objective: Synthesis of Ethyl 4-fluorobenzoate from 1-bromo-4-fluorobenzene. Source Validation: Standard industrial carbonylation adapted from comparative kinetic studies [2].
-
Inert Handling: Flame-dry a high-pressure autoclave or Schlenk tube. Purge with Argon.
-
Reagent Loading: Add:
-
Pd(OAc)₂ (1 mol%)
-
dppf (1,1'-Bis(diphenylphosphino)ferrocene) (2 mol%)
-
1-bromo-4-fluorobenzene (5.0 mmol)
-
Triethylamine (Et₃N) (1.5 equiv, base to neutralize HBr)
-
Ethanol (10 mL)
-
-
Carbonylation: Pressurize with CO (balloon for Schlenk, 5 bar for autoclave). Heat to 80°C.
-
Duration: Stir vigorously for 12 hours.
-
Safety Note: CO is toxic. Perform in a well-ventilated fume hood with a CO detector.
-
Workup: Filter through a celite pad to remove Pd black. Concentrate filtrate.
-
Expected Yield: 88-92%
-
References
-
Kumar, A., et al. (2023). "Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst." RSC Advances.
-
Luescher, M., et al. (2024). "Sustainability benefits of replacing palladium with nickel in cross-coupling reactions." Chemistry World / Novartis Study.
-
Nelson, D. (2022).[4] "Nickel Versus Palladium in Catalysis: Comparative Kinetics." Thieme Chemistry.[4]
-
Xu, P., et al. (2022). "Benzoates as photosensitization catalysts and auxiliaries in efficient, practical, light-powered direct C(sp3)–H fluorination." Chemical Science.
Sources
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- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
Safety Operating Guide
Methyl 2,3-difluoro-4-methoxybenzoate proper disposal procedures
This guide outlines the proper disposal procedures for Methyl 2,3-difluoro-4-methoxybenzoate (CAS: 773874-06-9). It is designed for laboratory personnel and safety officers, prioritizing regulatory compliance (RCRA/EPA) and environmental stewardship.
Chemical Profile & Hazard Identification
Before initiating disposal, verify the chemical identity and associated hazards.[1] This compound is a halogenated organic ester, necessitating specific segregation from non-halogenated waste streams to prevent costly cross-contamination and ensure proper incineration.
| Property | Details |
| Chemical Name | Methyl 2,3-difluoro-4-methoxybenzoate |
| CAS Number | 773874-06-9 |
| Molecular Formula | C₉H₈F₂O₃ |
| Physical State | Solid (White to Off-white powder) |
| Primary Hazards | Irritant (Skin, Eye, Respiratory System).[2][3][4][5][6] Potential for hydrolysis. |
| Waste Classification | Halogenated Organic . Not P-listed or U-listed, but requires high-temp incineration. |
Pre-Disposal Segregation Strategy
Effective disposal begins at the bench. You must segregate this compound based on its halogen content.
-
Why Segregate? Halogenated compounds (containing F, Cl, Br, I) require higher incineration temperatures (>1100°C) to prevent the formation of toxic byproducts (e.g., dioxins, though less likely with fluorine, regulatory codes often group them). Mixing them with non-halogenated solvents significantly increases the disposal cost of the entire container.
-
Incompatibility Alert: Do not mix with strong oxidizers (e.g., nitric acid, perchlorates) or strong bases (which cause rapid hydrolysis and heat generation).
Waste Stream Decision Tree
Figure 1: Decision logic for segregating Methyl 2,3-difluoro-4-methoxybenzoate waste streams. Note that adding this compound to a non-halogenated solvent reclassifies the mixture as halogenated waste.
Detailed Disposal Protocols
Follow these procedures for the three most common laboratory scenarios.
Scenario A: Disposal of Pure Solid (Expired or Excess)
-
Container: Use a dedicated wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a chemically resistant lid (Teflon-lined).
-
Labeling: Affix a hazardous waste tag immediately.
-
Chemical Name: Methyl 2,3-difluoro-4-methoxybenzoate.[7]
-
Hazard Checkbox: Toxic, Irritant.
-
Composition: 100%.
-
-
Procedure:
-
Wear nitrile gloves, safety glasses, and a lab coat.
-
Transfer the solid carefully to the waste container to avoid dust generation.
-
Wipe the exterior of the original container with a solvent-dampened tissue (dispose of tissue as solid debris).
-
Deface the label of the empty original bottle and rinse it with acetone/methanol before disposing of the glass (triple-rinse rule).
-
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
-
Container: Amber glass bottles or safety cans approved for solvent waste.
-
Segregation:
-
Strict Rule: Because Methyl 2,3-difluoro-4-methoxybenzoate contains fluorine, any solution containing it must be tagged as Halogenated Solvent Waste .
-
Example: If you dissolve 500mg of this compound in 1L of Methanol (non-halogenated), the entire 1L bottle must now be treated as Halogenated Waste.
-
-
pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved strong acids/bases, neutralize carefully before adding to the solvent waste drum to prevent exothermic reactions.
Scenario C: Contaminated Lab Debris
-
Items: Weighing boats, pipettes, contaminated gloves, bench paper.
-
Container: Double-bag in clear, heavy-duty polyethylene bags or use a dedicated "Solid Chemical Waste" bucket.
-
Procedure:
-
Do not place sharps (needles/glass) in this bag.
-
Seal the bag with tape or a zip tie.
-
Label as "Debris contaminated with Halogenated Organics."
-
Spill Management Workflow
In the event of an accidental release, immediate action is required to prevent exposure and environmental contamination.
Figure 2: Workflow for managing minor laboratory spills of Methyl 2,3-difluoro-4-methoxybenzoate.
Spill Cleanup Steps:
-
Isolate: Alert nearby personnel and cordon off the area.
-
Protect: Wear double nitrile gloves and safety goggles. If the powder is fine and airborne, use a respiratory mask (N95 or half-face respirator).
-
Contain: If solid, cover with a slightly damp paper towel to prevent dust dispersion. Do not dry sweep.
-
Collect: Scoop the material and the paper towels into a hazardous waste bag.
-
Decontaminate: Clean the surface with a solvent (acetone or ethanol) and place those wipes in the same waste bag.
References
-
ChemScene. (2024). Methyl 2,3-difluoro-4-methylbenzoate CAS 773874-06-9 Product Information. Retrieved from [8]
-
Fisher Scientific. (2025).[2][9] Safety Data Sheet: Methyl 4-methoxybenzoate (Analogous Hazard Data). Retrieved from
-
University of Illinois Urbana-Champaign (DRS). (2024). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from
-
Temple University EHRS. (2024). Halogenated Solvents in Laboratories - Waste Guidelines. Retrieved from
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- 2. assets.thermofisher.cn [assets.thermofisher.cn]
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- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. downloads.ossila.com [downloads.ossila.com]
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- 8. chemscene.com [chemscene.com]
- 9. tcichemicals.com [tcichemicals.com]
Mastering the Safe Handling of Methyl 2,3-difluoro-4-methoxybenzoate: A Guide for Laboratory Professionals
For the modern researcher, scientist, and drug development professional, the mastery of chemical handling is as crucial as the innovative science it enables. This guide provides essential, immediate safety and logistical information for handling Methyl 2,3-difluoro-4-methoxybenzoate, a compound with significant potential in synthetic chemistry. By moving beyond a simple checklist and delving into the rationale behind each procedural step, this document aims to be your preferred source for laboratory safety, building a foundation of deep trust through value-added insights.
Understanding the Hazard Profile: A Proactive Approach to Safety
Likely hazards include:
-
Skin Irritation: Similar to many benzoic acid derivatives, this compound may cause skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2][4][5][6]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1][2]
-
Harmful if Swallowed: Ingestion may cause adverse health effects.[1][2]
Therefore, a cautious and well-planned approach to handling is paramount.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate Personal Protective Equipment (PPE) is a critical control measure to minimize exposure.[7] The following table summarizes the recommended PPE for handling Methyl 2,3-difluoro-4-methoxybenzoate.
| Body Part | PPE Recommendation | Rationale and Best Practices |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | Provides a barrier against skin contact. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your hands.[8][9] |
| Eyes | Tightly fitting safety goggles or a face shield | Protects against splashes and airborne particles. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[1][8][9][10][11] |
| Body | Laboratory coat or chemical-resistant apron | Prevents contamination of personal clothing and skin.[7][12] For larger quantities or tasks with a higher risk of splashing, a chemical-resistant suit may be necessary.[8][13] |
| Respiratory | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of vapors or dust.[1] If a fume hood is not available or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.[9][10][12] |
Procedural Guidance for Safe Handling and Operations
Adherence to a systematic workflow is essential for minimizing risk and ensuring the integrity of your experiment.
Workflow for Safe Handling
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- 11. tcichemicals.com [tcichemicals.com]
- 12. Benzoic Acid Uses and Safe Handling: A Comprehensive Guide | US [sdsmanager.com]
- 13. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
